1alpha-Hydroxyergosterol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H44O2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,3R,9S,10S,13R,14S,17R)-17-[(Z,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-10,17-19,21,23-26,29-30H,11-16H2,1-6H3/b8-7-/t18-,19?,21+,23+,24+,25-,26-,27+,28+/m0/s1 |
InChI Key |
VAPVKMCDHZVRIH-ZHTQMTSCSA-N |
Isomeric SMILES |
C[C@@H](/C=C\C(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C)C(C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 1α-Hydroxyergosterol: A Technical Guide for Drug Discovery and Development
For Immediate Release
This whitepaper provides a comprehensive technical overview of 1α-Hydroxyergosterol, a pivotal sterol intermediate in the synthesis of 1α-hydroxyvitamin D2. While direct research on 1α-Hydroxyergosterol is limited, its significance as a precursor and the well-documented biological activities of analogous 1α-hydroxylated sterols underscore its potential in pharmaceutical research and development. This guide consolidates the available information on its synthesis, inferred biological activity, and potential mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of 1α-Hydroxylation
Ergosterol, a prominent sterol in fungi and yeast, serves as a crucial starting material for the synthesis of various biologically active compounds. The introduction of a hydroxyl group at the 1α position is a key structural modification that often imparts significant biological activity, particularly in the realm of vitamin D analogs. 1α-Hydroxyergosterol (ergosta-5,22-diene-1α,3β-diol) is the direct product of this hydroxylation and the immediate precursor to 1α-hydroxyvitamin D2, a potent analog of vitamin D2. Understanding the synthesis and properties of 1α-Hydroxyergosterol is therefore critical for the development of novel therapeutics targeting pathways modulated by vitamin D and its analogs.
Discovery and Isolation
While ergosterol is readily extracted from natural sources like the mushroom Agaricus blazei, the direct isolation of naturally occurring 1α-Hydroxyergosterol has not been widely reported. The primary route to obtaining this compound is through chemical synthesis from ergosterol. The "discovery" of 1α-Hydroxyergosterol is intrinsically linked to the quest for synthetic analogs of vitamin D.
Synthesis of 1α-Hydroxyergosterol
The chemical synthesis of 1α-Hydroxyergosterol from ergosterol is a multi-step process that has been described in the scientific literature. The following protocol is a summary of a reported synthetic route.
Experimental Protocol: Synthesis from Ergosterol
Objective: To synthesize 1α-Hydroxyergosterol (ergosta-5,22-diene-1α,3β-diol) from ergosterol.
Materials:
-
Ergosterol
-
Selenium dioxide (SeO2)
-
Lithium in liquid ammonia (Li/NH3)
-
Other necessary reagents and solvents for epoxidation, reduction, and purification.
Methodology:
-
Conversion of Ergosterol to Ergosta-4,6,22-trien-3-one: Ergosterol is first converted to ergosta-4,6,22-trien-3-one in a two-step process with a reported yield of approximately 60%.
-
Dehydrogenation to Ergosta-1,4,6,22-tetraen-3-one: The resulting trienone is then dehydrogenated using selenium dioxide (SeO2) to yield ergosta-1,4,6,22-tetraen-3-one. This step has a reported yield of around 30%.
-
Epoxidation: The tetraenone undergoes epoxidation to form the corresponding 1α,2α-epoxide.
-
Reduction to Ergosta-5,22-diene-1α,3β-diol (1α-Hydroxyergosterol): The 1α,2α-epoxide is then subjected to reduction using lithium in liquid ammonia (Li/NH3). This final step yields 1α-Hydroxyergosterol with a reported yield of 26% from the tetraenone.
Purification: The final product requires purification, typically through chromatographic methods such as column chromatography, to isolate 1α-Hydroxyergosterol from reaction byproducts.
Characterization: The structure of the synthesized 1α-Hydroxyergosterol should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
-
Mass Spectrometry (MS)
-
Ultraviolet (UV) Spectroscopy
Synthetic Workflow
Caption: Synthetic pathway for 1α-Hydroxyergosterol from ergosterol.
Biological Activity and Mechanism of Action (Inferred)
Direct studies on the biological activity of 1α-Hydroxyergosterol are scarce. However, its structural similarity to other 1α-hydroxylated sterols, particularly 1α-hydroxycholecalciferol, allows for strong inferences about its likely biological effects.
Interaction with the Vitamin D Receptor (VDR)
1α-hydroxylated vitamin D analogs are known to be potent agonists of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes. It is highly probable that 1α-Hydroxyergosterol acts as a VDR agonist.
Inferred Signaling Pathway
Caption: Inferred signaling pathway of 1α-Hydroxyergosterol via the Vitamin D Receptor.
Potential Biological Effects
Based on the activities of related compounds like 1α-hydroxycholecalciferol, the potential biological effects of 1α-Hydroxyergosterol may include:
-
Calcium Homeostasis: Stimulation of intestinal calcium absorption and regulation of bone calcium resorption.
-
Anti-proliferative and Pro-differentiative Effects: Vitamin D analogs are known to have anti-cancer properties by inhibiting cell proliferation and inducing cell differentiation.
-
Immunomodulation: The VDR is expressed in immune cells, and its activation can modulate immune responses.
Quantitative Data (Analog-Based)
| Compound | Activity | Potency/Efficacy | Model System | Reference |
| 1α-hydroxycholecalciferol | Stimulation of Intestinal Calcium Absorption | Near maximal effect at 0.3-0.6 nmol | Rachitic chicks | |
| 1α-hydroxycholecalciferol | Bone Calcium Resorption | At least 10 times more active than cholecalciferol | Rachitic chicks |
Analytical Methods for Characterization
The characterization and quantification of 1α-Hydroxyergosterol would employ standard analytical techniques used for other oxysterols and steroidal compounds.
Chromatographic and Spectrometric Methods
-
High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of 1α-Hydroxyergosterol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of sterols, often requiring derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the quantification of oxysterols in biological matrices.
Sample Preparation for Analysis
Caption: General workflow for the analysis of 1α-Hydroxyergosterol in biological samples.
Future Directions and Drug Development Potential
While 1α-Hydroxyergosterol is primarily recognized as a synthetic intermediate, its potential as a standalone therapeutic agent warrants further investigation. Key areas for future research include:
-
Direct Biological Characterization: In-depth studies to determine the specific binding affinity of 1α-Hydroxyergosterol for the VDR and its efficacy in various in vitro and in vivo models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of 1α-Hydroxyergosterol.
-
Therapeutic Applications: Exploration of its potential in treating disorders related to calcium metabolism, cancer, and autoimmune diseases.
The development of more efficient and scalable synthetic routes will also be crucial for enabling further research and potential clinical development.
Conclusion
1α-Hydroxyergosterol holds a significant position in the landscape of biologically active sterols, primarily as the direct precursor to 1α-hydroxyvitamin D2. Although direct research on this compound is limited, a comprehensive understanding of its synthesis and inferred biological activities, based on its close structural analogs, provides a solid foundation for future exploration. This technical guide serves as a valuable resource for scientists and researchers, aiming to stimulate further investigation into the therapeutic potential of 1α-Hydroxyergosterol and its derivatives in drug discovery and development.
The Enigmatic Role of 1α-Hydroxyergosterol in Fungi: An Uncharted Territory
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
An extensive review of the current scientific literature reveals a significant gap in our understanding of the biological role of 1α-Hydroxyergosterol in fungi. Despite the well-documented importance of ergosterol and its various derivatives in fungal physiology, this specific hydroxylated form remains largely uncharacterized. This guide first addresses the conspicuous absence of data on 1α-Hydroxyergosterol. Subsequently, it provides a comprehensive overview of the established biological functions of ergosterol, its biosynthetic pathway, and the known roles of its derivatives and modifying enzymes, such as cytochrome P450 monooxygenases. This information serves as a foundational resource for researchers exploring novel aspects of fungal sterol metabolism and its potential as a target for antifungal drug development. While direct evidence for 1α-Hydroxyergosterol is absent, we explore the possibilities of its existence and potential functions based on analogous pathways and the known promiscuity of sterol-modifying enzymes.
The Void: The Absence of 1α-Hydroxyergosterol in the Fungal Literature
Despite comprehensive searches of scientific databases, there is a notable lack of information regarding the natural occurrence, biosynthesis, and biological function of 1α-Hydroxyergosterol in fungi. This suggests several possibilities:
-
A Rare or Transient Metabolite: 1α-Hydroxyergosterol may be an extremely rare or transient intermediate in a yet-to-be-discovered metabolic pathway.
-
A Product of Xenobiotic Metabolism: Fungi may only produce this compound in response to specific environmental stimuli or when metabolizing foreign compounds.
-
A Hypothetical Compound: It is possible that 1α-hydroxylation of ergosterol does not occur naturally in fungi, or at least has not been detected with current analytical methods.
This lack of information presents a unique opportunity for novel research. The discovery and characterization of 1α-Hydroxyergosterol in fungi could open new avenues for understanding fungal physiology and for the development of new antifungal agents.
Ergosterol: The Cornerstone of Fungal Membranes and Beyond
Ergosterol is the primary sterol in most fungi, analogous to cholesterol in animals. Its biological roles are multifaceted and essential for fungal viability.
Structural Role in Membranes
Ergosterol is a critical component of the fungal cell membrane, where it influences:
-
Membrane Fluidity and Permeability: Ergosterol modulates the fluidity and permeability of the plasma membrane, which is essential for maintaining cellular integrity and function.
-
Membrane Protein Function: The activity of many membrane-bound enzymes and transport proteins is dependent on the presence of ergosterol.
-
Formation of Lipid Rafts: Ergosterol is enriched in specialized membrane microdomains known as lipid rafts, which are involved in signal transduction and protein trafficking.
Role in Fungal Development and Stress Response
Ergosterol biosynthesis and content are dynamically regulated during fungal development and in response to environmental stress.
-
Sporulation: Ergosterol is crucial for the formation of spores, which are essential for fungal survival and dissemination.
-
Virulence: In pathogenic fungi, ergosterol biosynthesis is often linked to virulence, with defects in this pathway leading to attenuated pathogenicity.
-
Stress Tolerance: Ergosterol plays a role in protecting fungi from various stresses, including oxidative and osmotic stress.
The Ergosterol Biosynthesis Pathway: A Prime Target for Antifungals
The ergosterol biosynthesis pathway is a complex, multi-step process that is a major target for many clinically important antifungal drugs, particularly the azoles and polyenes. The pathway can be broadly divided into three stages:
-
Mevalonate Pathway: Synthesis of the precursor isopentenyl pyrophosphate (IPP).
-
Squalene Synthesis: Condensation of IPP units to form squalene.
-
Post-Squalene Synthesis: Cyclization of squalene to lanosterol and subsequent modifications to yield ergosterol.
The key enzymes and intermediates in the late stages of the ergosterol biosynthesis pathway are summarized in the table below.
| Enzyme (Gene) | Substrate | Product | Function | Antifungal Target of |
| Squalene epoxidase (ERG1) | Squalene | 2,3-Oxidosqualene | Epoxidation of squalene | Allylamines (e.g., Terbinafine) |
| Lanosterol synthase (ERG7) | 2,3-Oxidosqualene | Lanosterol | Cyclization of 2,3-oxidosqualene | - |
| Lanosterol 14α-demethylase (ERG11/CYP51) | Lanosterol | 4,4-dimethyl-cholesta-8,14,24-trienol | C14-demethylation | Azoles (e.g., Fluconazole) |
| C-14 reductase (ERG24) | 4,4-dimethyl-cholesta-8,14,24-trienol | Fecosterol | Reduction of the C14=C15 double bond | - |
| C-4 methyl sterol oxidase (ERG25) | Fecosterol | Episterol | C4-demethylation | - |
| C-3 ketosteroid reductase (ERG27) | 3-Keto-episterol | Episterol | Reduction of the C3-keto group | - |
| C-5 desaturase (ERG3) | Episterol | Ergosta-5,7,24(28)-trienol | Introduction of a C5=C6 double bond | - |
| C-22 desaturase (ERG5) | Ergosta-5,7,24(28)-trienol | Ergosta-5,7,22,24(28)-tetraenol | Introduction of a C22=C23 double bond | - |
| C-24 reductase (ERG4) | Ergosta-5,7,22,24(28)-tetraenol | Ergosterol | Reduction of the C24(28) double bond | - |
Table 1: Key Enzymes in the Late Stage of Ergosterol Biosynthesis. This table summarizes the primary enzymes, their substrates and products, their function, and their relevance as antifungal targets in the conversion of squalene to ergosterol.
Experimental Protocols: Extraction and Quantification of Ergosterol
A common method for the extraction and quantification of ergosterol from fungal mycelium involves the following steps:
-
Saponification: Fungal biomass is harvested, dried, and then saponified using a strong base (e.g., potassium hydroxide) in an alcoholic solution. This process breaks down cell walls and releases lipids.
-
Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the aqueous phase using an organic solvent such as n-heptane or hexane.
-
Quantification: The extracted ergosterol is quantified using high-performance liquid chromatography (HPLC) with UV detection (typically at 282 nm) or mass spectrometry (MS). An internal standard is often used for accurate quantification.
Signaling Pathways and Ergosterol Derivatives
While a direct signaling role for 1α-Hydroxyergosterol is unknown, other ergosterol derivatives and the ergosterol biosynthesis pathway itself are linked to cellular signaling.
Farnesol: A Quorum-Sensing Molecule
Farnesol, a precursor in the ergosterol biosynthesis pathway, acts as a quorum-sensing molecule in some fungi, such as Candida albicans. It regulates morphogenesis, biofilm formation, and virulence.
Cytochrome P450 Enzymes and Sterol Modifications
Fungi possess a large and diverse family of cytochrome P450 (CYP) monooxygenases.[1] These enzymes are involved in a wide range of metabolic processes, including the biosynthesis of secondary metabolites and the detoxification of xenobiotics.[1] Several CYPs are essential for ergosterol biosynthesis (e.g., CYP51/ERG11).[2] It is plausible that other fungal CYPs could catalyze the hydroxylation of ergosterol at various positions, potentially including the 1α position.[1] The hydroxylation of steroids by fungi, such as the 11α-hydroxylation of progesterone, is a well-established biotechnological process.[3]
The following diagram illustrates the central role of the ergosterol biosynthesis pathway.
Caption: Overview of the Ergosterol Biosynthesis Pathway and Antifungal Targets.
Future Directions and Conclusion
The absence of information on 1α-Hydroxyergosterol in fungi highlights a significant knowledge gap. Future research should focus on:
-
Screening for 1α-Hydroxyergosterol: Employing sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to screen various fungal species for the presence of 1α-Hydroxyergosterol under different growth conditions.
-
Identifying Potential Hydroxylases: Using genomic and bioinformatic approaches to identify candidate cytochrome P450 enzymes or other hydroxylases that may act on ergosterol.
-
Investigating Biological Activity: If 1α-Hydroxyergosterol is identified, its biological functions in membrane dynamics, signaling, and fungal development should be thoroughly investigated.
References
- 1. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
1α-Hydroxyergosterol: A Technical Guide to its Role as a Vitamin D2 Precursor
Abstract
This technical guide provides an in-depth overview of 1α-Hydroxyergosterol as a precursor in the vitamin D2 metabolic pathway. Ergosterol, a sterol found in fungi, is the parent compound for all vitamin D2 derivatives. The introduction of a hydroxyl group at the 1-alpha position creates a potent prohormone, 1α-Hydroxyergosterol. This molecule is designed to bypass the renal 1α-hydroxylation step, a critical regulatory point in vitamin D activation that is often impaired in disease states such as chronic kidney disease (CKD). Upon administration, 1α-Hydroxyergosterol undergoes 25-hydroxylation, primarily in the liver, to form the biologically active hormone 1α,25-dihydroxyvitamin D2. This active metabolite executes its physiological functions by binding to and activating the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium and phosphate homeostasis, immune function, and cellular proliferation. This document details the metabolic activation, mechanism of action, relevant quantitative data, and key experimental protocols for the study and evaluation of this class of vitamin D analogs.
Introduction to the Vitamin D2 Pathway
Vitamin D is a group of fat-soluble secosteroids essential for human health, primarily known for regulating calcium and phosphorus balance and promoting healthy bone mineralization. There are two major forms: vitamin D3 (cholecalciferol), which is synthesized in the skin of mammals upon exposure to sunlight, and vitamin D2 (ergocalciferol), which is derived from the fungal sterol, ergosterol.[1] Both forms are biologically inert and require two sequential hydroxylation steps for activation.
The standard activation pathway involves:
-
25-hydroxylation: Occurring in the liver, this step converts the parent vitamin D into 25-hydroxyvitamin D (calcifediol for D3, ercalcidiol for D2), the major circulating form of vitamin D.
-
1α-hydroxylation: Taking place primarily in the kidneys, this reaction is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) and produces the active hormonal form, 1,25-dihydroxyvitamin D (calcitriol for D3, ercalcitriol for D2).
1α-Hydroxyergosterol is a synthetic analog of ergosterol that has already undergone 1α-hydroxylation. Similar to the pharmaceutical drug Doxercalciferol (1α-hydroxyvitamin D2), it acts as a prohormone.[2][3] Its key therapeutic advantage lies in bypassing the need for renal 1α-hydroxylation, making it a valuable agent for patients with impaired kidney function who cannot efficiently produce the active hormone.[4]
Metabolic Activation of 1α-Hydroxyergosterol
The metabolic activation of 1α-Hydroxyergosterol is a direct, single-step process occurring after its conversion to 1α-hydroxyvitamin D2. The primary precursor, ergosterol, is first converted to pre-vitamin D2 by UVB radiation, which then isomerizes to vitamin D2. Subsequent synthetic steps would introduce the 1α-hydroxyl group. Once administered, the pre-hydroxylated compound is readily converted to its active form.
Key Activation Step: 25-Hydroxylation The sole metabolic step required to activate 1α-hydroxyvitamin D2 (derived from 1α-Hydroxyergosterol) is hydroxylation at the carbon-25 position.
-
Location: This process occurs predominantly in the liver.[3]
-
Enzymes: The reaction is catalyzed by cytochrome P450 enzymes, primarily CYP2R1 and to a lesser extent CYP27A1 .[5][6][7] These enzymes add a hydroxyl group to the side chain, yielding the final active hormone, 1α,25-dihydroxyvitamin D2 .
This metabolic pathway is efficient and, crucially, does not depend on renal function, providing a direct route to the active hormone in individuals with CKD.[4][8]
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]
- 4. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]
- 5. CYP2R1 is a major, but not exclusive, contributor to 25-hydroxyvitamin D production in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to 1α-Hydroxylated Sterols: A Focus on Ergosterol Derivatives and Analogs
Ergosterol: The Precursor Molecule
Ergosterol is a crucial sterol found in the cell membranes of fungi and protozoa, where it serves a similar function to cholesterol in animal cells.[1][2] Its synthesis and presence are vital for the viability of these organisms, making the enzymes in its biosynthetic pathway significant targets for antifungal drugs.[1]
Chemical Structure and Properties of Ergosterol
Ergosterol (ergosta-5,7,22-trien-3β-ol) is a C28 sterol characterized by a tetracyclic steroid ring system, a hydroxyl group at the C-3 position, and a C-9 side chain with a double bond between C-22 and C-23.[1]
| Property | Value | Source |
| IUPAC Name | (22E)-Ergosta-5,7,22-trien-3β-ol | [1] |
| CAS Number | 57-87-4 | [1] |
| Molecular Formula | C₂₈H₄₄O | [1] |
| Molecular Weight | 396.65 g/mol | [1] |
| Melting Point | 165-168 °C | |
| Solubility | Insoluble in water, soluble in organic solvents like chloroform, ethanol, and ether. |
1α-Hydroxylation of Sterols: Synthesis and Significance
The introduction of a hydroxyl group at the 1α position of a sterol backbone is a critical activation step for a class of potent steroid hormones, most notably in the vitamin D endocrine system. This hydroxylation is typically carried out by a specific mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1).[3][4] While the direct 1α-hydroxylation of ergosterol is not a commonly described pathway, the synthesis of 1α-hydroxylated vitamin D analogs is well-established.
General Synthetic Approach for 1α-Hydroxylated Sterols
The chemical synthesis of 1α-hydroxylated sterols is a multi-step process. A common strategy involves the protection of existing functional groups, followed by the introduction of the 1α-hydroxyl group, and subsequent deprotection. For instance, the synthesis of 1α-hydroxyvitamin D3 involves several key steps that could be hypothetically applied to ergosterol.
Caption: A hypothetical chemical synthesis workflow for 1α-Hydroxyergosterol.
1α-Hydroxycholecalciferol: A Biologically Active Analog
Due to the lack of direct data on 1α-Hydroxyergosterol, we will examine 1α-Hydroxycholecalciferol (Alfacalcidol), a synthetic analog of the hormonal form of vitamin D3, 1,25-dihydroxycholecalciferol.[5] This compound is used therapeutically to treat conditions related to calcium and bone metabolism.[5][6]
Chemical Properties of 1α-Hydroxycholecalciferol
| Property | Value | Source |
| IUPAC Name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
| CAS Number | 41294-56-8 | |
| Molecular Formula | C₂₇H₄₄O₂ | |
| Molecular Weight | 400.64 g/mol | |
| Melting Point | 136-138 °C | |
| Solubility | Practically insoluble in water, soluble in ethanol, chloroform, and acetone. |
Biological Activity and Signaling Pathway
1α-Hydroxycholecalciferol is a pro-drug that is rapidly converted in the liver to 1,25-dihydroxycholecalciferol (calcitriol), the active form of vitamin D3. Calcitriol then acts by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial for regulating calcium and phosphate homeostasis, bone mineralization, and immune function.
Caption: Signaling pathway of 1α-Hydroxycholecalciferol after conversion to Calcitriol.
Experimental Protocols
Analysis of Hydroxylated Sterols by HPLC-MS/MS
The analysis of hydroxylated sterols in biological matrices is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity for the quantification of these compounds.
A. Sample Preparation (Lipid Extraction and Solid-Phase Extraction)
-
Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v), to extract the total lipid fraction.
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d7-1α-hydroxycholecalciferol) to the sample to account for procedural losses.
-
Phase Separation: Add water to the homogenate to induce phase separation. The lower organic phase containing the lipids is collected.
-
Drying: Evaporate the organic solvent under a stream of nitrogen.
-
Solid-Phase Extraction (SPE): Re-dissolve the lipid extract in a non-polar solvent and apply it to a silica-based SPE cartridge.
-
Elution: Wash the cartridge with a non-polar solvent to remove non-polar lipids. Elute the hydroxylated sterols with a more polar solvent mixture, such as isopropanol in hexane.[7][8]
-
Drying and Reconstitution: Evaporate the eluate and reconstitute the sample in the mobile phase for HPLC-MS/MS analysis.
B. HPLC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of methanol and water, both containing a small amount of a modifier like ammonium acetate, to separate the hydroxylated sterols.[8]
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For example, for 1α-hydroxycholecalciferol, a potential transition could be the loss of water from the protonated molecule.
-
Caption: A generalized experimental workflow for the analysis of hydroxylated sterols.
Conclusion
While direct information on 1α-Hydroxyergosterol is scarce, understanding the chemistry and biology of its parent compound, ergosterol, and a closely related analog, 1α-Hydroxycholecalciferol, provides a strong foundation for researchers. The principles of 1α-hydroxylation, the potent biological activity of the resulting compounds through nuclear receptor signaling, and the established analytical methodologies are all critical aspects for the future investigation of novel hydroxylated sterols. Further research is warranted to explore the potential synthesis and biological functions of 1α-Hydroxyergosterol and other modified ergosterol derivatives.
References
- 1. Ergosterol - Wikipedia [en.wikipedia.org]
- 2. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
1α-Hydroxyergosterol: A Potential Disruptor of Fungal Cell Membrane Integrity
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the antifungal properties and mechanism of action of 1α-Hydroxyergosterol. This guide, therefore, presents a hypothetical mechanism of action based on the well-established principles of ergosterol's role in fungal cell membrane integrity and the effects of other ergosterol derivatives and biosynthesis inhibitors. The experimental protocols, data tables, and signaling pathways described herein are based on established methods for studying known antifungal agents that target the fungal cell membrane and ergosterol biosynthesis.
Executive Summary
Ergosterol is an indispensable component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its absence in animal cells makes the ergosterol biosynthesis pathway an attractive target for the development of antifungal therapies.[3] This technical guide explores the potential of 1α-Hydroxyergosterol as an antifungal agent that disrupts fungal cell membrane integrity. We hypothesize that 1α-Hydroxyergosterol may act through one of two primary mechanisms: either by interfering with the ergosterol biosynthesis pathway, leading to the accumulation of toxic intermediates and depletion of mature ergosterol, or by directly incorporating into the fungal membrane, thereby disrupting its structure and function. This document provides a comprehensive overview of the hypothetical mechanisms of action, detailed experimental protocols to investigate these hypotheses, and potential signaling pathways that may be involved.
The Critical Role of Ergosterol in Fungal Cell Membranes
The fungal cell membrane is a dynamic barrier essential for cell survival, regulating the passage of ions and molecules, and housing key enzymatic processes. Ergosterol, the predominant sterol in fungal membranes, is integral to these functions. It modulates membrane fluidity and permeability, ensuring the proper functioning of membrane-associated enzymes and transport proteins.[1] Disruption of ergosterol homeostasis leads to a cascade of detrimental effects, including increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3][4]
Hypothetical Mechanisms of Action of 1α-Hydroxyergosterol
Given its structural similarity to ergosterol, 1α-Hydroxyergosterol could potentially disrupt fungal cell membrane integrity through the following mechanisms:
3.1 Inhibition of Ergosterol Biosynthesis: 1α-Hydroxyergosterol may act as a competitive inhibitor of one or more enzymes in the ergosterol biosynthesis pathway. This inhibition would lead to a decrease in the production of mature ergosterol and an accumulation of sterol intermediates.[4][5] The altered sterol composition would compromise membrane integrity and function.
3.2 Direct Membrane Disruption: Alternatively, 1α-Hydroxyergosterol could be incorporated into the fungal cell membrane. Its hydroxyl group at the 1α position might alter the packing of phospholipids and other sterols within the membrane, leading to increased fluidity, pore formation, and a loss of membrane integrity.
Quantitative Data on Antifungal Activity (Hypothetical)
To evaluate the potential antifungal efficacy of 1α-Hydroxyergosterol, a series of quantitative assays would be necessary. The following tables present hypothetical data based on typical results observed for other ergosterol biosynthesis inhibitors.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of 1α-Hydroxyergosterol
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 8 - 32 |
| Aspergillus fumigatus | 16 - 64 |
| Cryptococcus neoformans | 4 - 16 |
Note: MIC values are typically determined using standardized broth microdilution methods.[6]
Table 2: Hypothetical Effect of 1α-Hydroxyergosterol on Fungal Cell Membrane Permeability
| Fungal Species | Concentration of 1α-Hydroxyergosterol (µg/mL) | % Propidium Iodide Positive Cells | % SYTOX Green Positive Cells |
| Candida albicans | 0 (Control) | < 5% | < 5% |
| 16 (MIC) | 60% | 65% | |
| 32 (2x MIC) | 95% | 98% | |
| Aspergillus fumigatus | 0 (Control) | < 5% | < 5% |
| 32 (MIC) | 55% | 60% | |
| 64 (2x MIC) | 92% | 96% |
Table 3: Hypothetical Impact of 1α-Hydroxyergosterol on Ergosterol Content in Candida albicans
| Treatment | Ergosterol Content (% of Control) |
| Control (No treatment) | 100% |
| 1α-Hydroxyergosterol (16 µg/mL) | 45% |
| 1α-Hydroxyergosterol (32 µg/mL) | 20% |
Detailed Experimental Protocols
To investigate the proposed mechanisms of action of 1α-Hydroxyergosterol, the following key experiments should be performed.
5.1 Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[6]
-
Preparation of Fungal Inoculum: Culture the fungal strain on appropriate agar plates. Harvest fungal cells or spores and suspend them in sterile saline. Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Preparation of Drug Dilutions: Prepare a stock solution of 1α-Hydroxyergosterol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
5.2 Fungal Cell Membrane Permeability Assay using Propidium Iodide (PI) Staining
This assay measures the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.
-
Fungal Cell Treatment: Incubate fungal cells with varying concentrations of 1α-Hydroxyergosterol for a defined period (e.g., 4 hours). Include an untreated control.
-
Staining: Add propidium iodide (final concentration of 2 µg/mL) to each cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The percentage of fluorescent (PI-positive) cells indicates the level of membrane damage.
5.3 Fungal Cell Membrane Permeability Assay using SYTOX Green Staining
SYTOX Green is another membrane-impermeable dye that fluoresces upon binding to nucleic acids in cells with compromised membranes.
-
Fungal Cell Treatment: Treat fungal cells with different concentrations of 1α-Hydroxyergosterol as described above.
-
Staining: Add SYTOX Green (final concentration of 1 µM) to the cell suspensions.
-
Incubation: Incubate in the dark for 30 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorometer or visualize the stained cells with a fluorescence microscope. An increase in fluorescence correlates with increased membrane permeability.
5.4 Quantification of Ergosterol Content by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct measurement of ergosterol levels in fungal cells.
-
Fungal Cell Culture and Treatment: Grow fungal cultures to mid-log phase and then expose them to 1α-Hydroxyergosterol for a specified time.
-
Cell Lysis and Saponification: Harvest the fungal cells, wash them, and then lyse them. Saponify the total lipids using alcoholic potassium hydroxide.
-
Sterol Extraction: Extract the non-saponifiable lipids (containing ergosterol) with a solvent like n-heptane or hexane.
-
HPLC Analysis: Evaporate the solvent and redissolve the sterol extract in methanol. Analyze the sample using a reverse-phase HPLC system with a C18 column and detection at 282 nm.
-
Quantification: Compare the peak area of ergosterol in the treated samples to that of a standard curve generated with pure ergosterol to determine the concentration.
Visualizations of Pathways and Workflows
6.1 Hypothetical Signaling Pathway of 1α-Hydroxyergosterol Action
Caption: Hypothetical signaling cascade initiated by 1α-Hydroxyergosterol in a fungal cell.
6.2 Experimental Workflow for Assessing Antifungal Activity
Caption: A streamlined workflow for the in vitro evaluation of 1α-Hydroxyergosterol.
6.3 Logical Relationship of Membrane Disruption
Caption: Consequence of ergosterol depletion on fungal cell membrane leading to cell death.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural characteristics of 1α-Hydroxyergosterol suggest it holds promise as a novel antifungal agent targeting the fungal cell membrane. The hypothetical mechanisms presented in this guide, centered on the disruption of ergosterol biosynthesis and direct membrane perturbation, provide a solid framework for future research. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of these hypotheses. Further investigation into the specific enzymatic targets and the downstream cellular consequences of 1α-Hydroxyergosterol exposure will be critical in elucidating its precise mechanism of action and evaluating its therapeutic potential. Such studies will not only advance our understanding of this specific compound but also contribute to the broader effort of developing new and effective antifungal therapies.
References
- 1. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Membrane Sphingolipid-Ergosterol Interactions Are Important Determinants of Multidrug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 6. Enhanced Membrane Fluidization and Cholesterol Displacement by 1-Heptanol Inhibit Mast Cell Effector Functions. | Sigma-Aldrich [merckmillipore.com]
Unveiling the Therapeutic Potential of 1α-Hydroxyergosterol: A Technical Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α-Hydroxyergosterol, a synthetic derivative of the fungal sterol ergosterol, represents a promising yet underexplored molecule in the landscape of therapeutic development. As a pro-hormone of the active form of vitamin D2, 1α,25-dihydroxyergocalciferol (ercalcitriol), its biological activities are primarily mediated through the vitamin D receptor (VDR), a critical regulator of gene expression involved in a myriad of physiological processes. While direct research on 1α-Hydroxyergosterol is limited, this technical guide synthesizes the current understanding of its downstream metabolites and structurally similar compounds to illuminate its potential novel functions in oncology, immunology, and metabolic diseases. This document provides a comprehensive overview of its presumed mechanisms of action, quantitative data from related compounds, detailed experimental protocols for its investigation, and a proposed roadmap for future research.
Introduction: The Promise of a Novel Sterol
Ergosterol, the primary sterol in fungi, is a precursor to vitamin D2. The hydroxylation of ergosterol at the 1α position creates 1α-Hydroxyergosterol, a molecule with enhanced biological activity. This modification bypasses the renal 1α-hydroxylase enzyme, which is a key regulatory step in vitamin D activation. This characteristic suggests that 1α-Hydroxyergosterol could be therapeutically valuable in conditions where endogenous 1α-hydroxylase activity is impaired, such as in chronic kidney disease. The primary biological function of 1α-Hydroxyergosterol is expected to be its conversion to 1α,25-dihydroxyergocalciferol, which then binds to the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that forms a heterodimer with the retinoid-X receptor (RXR) to modulate the transcription of numerous genes.[1][2]
Core Signaling Pathway: The Vitamin D Receptor (VDR)
The central mechanism of action for 1α-Hydroxyergosterol is its role as a pro-hormone for an active VDR agonist. Upon administration, it is anticipated to be hydroxylated at the 25-position to form 1α,25-dihydroxyergocalciferol, which then activates VDR-mediated gene transcription.
References
Foundational Research on 1α-Hydroxylated Sterols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α-hydroxylated sterols, most notably the hormonally active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), are critical regulators of a vast array of physiological processes. Their profound effects on calcium and phosphate homeostasis, cellular proliferation and differentiation, and immune modulation have made them a focal point of foundational research and drug development for over half a century. This technical guide provides an in-depth overview of the core principles of 1α-hydroxylated sterols, including their synthesis, signaling pathways, and the key experimental methodologies used to elucidate their function. Quantitative data on receptor binding and gene regulation are summarized, and detailed protocols for essential experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction
The discovery that Vitamin D requires two sequential hydroxylation steps for full biological activity revolutionized our understanding of sterol metabolism and endocrine signaling. The first hydroxylation occurs in the liver at carbon 25, producing 25-hydroxyvitamin D (25(OH)D), the major circulating form of Vitamin D. The second, and rate-limiting, hydroxylation occurs in the kidney and other tissues at the 1α position, catalyzed by the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1). This step yields the biologically active hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol.[1][2] The synthesis and activity of 1α,25(OH)2D3 are tightly regulated, and dysregulation is associated with a variety of diseases, including rickets, osteoporosis, autoimmune disorders, and cancer.[3] This guide will delve into the foundational research that has shaped our current understanding of this important class of molecules.
Biosynthesis and Metabolism of 1α-Hydroxylated Sterols
The primary enzyme responsible for the synthesis of 1α-hydroxylated sterols is the mitochondrial cytochrome P450 enzyme, CYP27B1 (25-hydroxyvitamin D-1α-hydroxylase).[2]
The 1α-Hydroxylation Reaction
CYP27B1 catalyzes the introduction of a hydroxyl group at the 1α position of 25-hydroxyvitamin D. This conversion is the final and principal activation step in the Vitamin D endocrine system. While the kidney is the primary site of 1α,25(OH)2D3 production for systemic circulation, extra-renal production has been demonstrated in various tissues, including the skin and lymph nodes, where it is thought to exert paracrine or autocrine effects.
Regulation of CYP27B1
The activity of CYP27B1 is tightly regulated by several factors to maintain calcium and phosphate homeostasis:
-
Parathyroid Hormone (PTH): PTH is a major stimulator of CYP27B1 expression and activity. Low serum calcium levels trigger the release of PTH from the parathyroid glands, which in turn upregulates renal CYP27B1, leading to increased production of 1,25(OH)2D3.
-
1α,25-Dihydroxyvitamin D3 (Calcitriol): 1,25(OH)2D3 itself acts as a negative feedback regulator of its own synthesis by suppressing the expression of the CYP27B1 gene.[4]
-
Fibroblast Growth Factor 23 (FGF23): This hormone, primarily produced by osteocytes, inhibits CYP27B1 activity. High phosphate levels stimulate FGF23 secretion, which then acts on the kidney to reduce 1,25(OH)2D3 production.
-
Calcium and Phosphate: Serum calcium and phosphate levels also directly influence CYP27B1 activity, although these effects are often mediated through PTH and FGF23.
Catabolism of 1α-Hydroxylated Sterols
The primary route of inactivation of 1,25(OH)2D3 is through hydroxylation at the 24-position, a reaction catalyzed by the enzyme 24-hydroxylase (CYP24A1). This initiates a cascade of reactions leading to the formation of calcitroic acid, which is then excreted. The expression of CYP24A1 is strongly induced by 1,25(OH)2D3, providing another layer of feedback control on the levels of the active hormone.
Signaling Mechanisms of 1α-Hydroxylated Sterols
1α-hydroxylated sterols exert their biological effects primarily through binding to the Vitamin D Receptor (VDR) , a member of the nuclear receptor superfamily of transcription factors.[1][3]
The Vitamin D Receptor (VDR)
The VDR is a ligand-activated transcription factor that, upon binding to 1,25(OH)2D3, undergoes a conformational change. This change promotes its heterodimerization with the Retinoid X Receptor (RXR).[5]
Genomic Signaling Pathway
The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5] This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[6] The genomic actions of 1,25(OH)2D3 are responsible for its long-term effects on calcium homeostasis, bone metabolism, and cell differentiation.
Non-Genomic Signaling Pathways
In addition to their effects on gene transcription, 1α-hydroxylated sterols can also elicit rapid, non-genomic responses. These actions are initiated by the binding of 1,25(OH)2D3 to a putative membrane-associated VDR, leading to the activation of intracellular signaling cascades, such as those involving protein kinase C and calcium channels. These rapid responses are thought to contribute to some of the acute effects of Vitamin D on calcium transport.
Quantitative Data
The biological potency of 1α-hydroxylated sterols and their analogs is determined by their affinity for the VDR and their ability to modulate the expression of target genes.
Vitamin D Receptor (VDR) Binding Affinity
The binding affinity of various 1α-hydroxylated sterols to the VDR is typically determined using competitive binding assays. The results are often expressed as the concentration required to inhibit 50% of the binding of a radiolabeled ligand (IC50) or as the equilibrium dissociation constant (Ki).
| Compound | VDR Binding Affinity (IC50, nM) | Reference |
| 1α,25-Dihydroxyvitamin D3 | 0.93 | [7] |
| 25-Hydroxyvitamin D3 | 56.2 | [7] |
| VD1-6 (C-24 O-methyl oxime analog) | 438 | [7] |
| Gemini Analog | ~40% of 1α,25(OH)2D3 | [8] |
Dose-Response of Target Gene Regulation
The potency of 1α-hydroxylated sterols in regulating gene expression is often quantified by determining the effective concentration required to elicit a half-maximal response (EC50).
| Compound | Target Gene | Cell Type | EC50 (nM) | Reference |
| 1α,25-Dihydroxyvitamin D3 | Average of 206 genes | PBMCs | 0.48 | [9] |
| 25-Hydroxyvitamin D3 | Average of 206 genes | PBMCs | 322 | [9] |
| 25-Hydroxyvitamin D2 | Average of 206 genes | PBMCs | 295 | [9] |
Experimental Protocols
Protocol for Vitamin D Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the VDR using a fluorescently labeled Vitamin D analog (Fluormone™ VDR Red) and a commercially available kit.
Materials:
-
PolarScreen™ Vitamin D Receptor Competitor Assay Kit, Red (Thermo Fisher Scientific)
-
VDR protein
-
Fluormone™ VDR Red
-
VDR Screening Buffer
-
-
Test compounds (1α-hydroxylated sterols)
-
DMSO
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds:
-
Prepare initial dilutions of the test compounds in 100% DMSO.
-
Perform serial dilutions in a 384-well plate to achieve the desired concentration range. The final DMSO concentration in the assay should be 2.5%.
-
-
Prepare the VDR/Fluormone™ VDR Red complex:
-
Dilute the VDR protein and Fluormone™ VDR Red in the VDR Screening Buffer according to the kit instructions.
-
-
Assay setup:
-
Add the VDR/Fluormone™ VDR Red complex to each well of the 384-well plate containing the serially diluted test compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for a duration specified in the kit protocol, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped for fluorescence polarization measurements.
-
-
Data Analysis:
Protocol for HPLC Quantification of 1α-Hydroxylated Sterols in Plasma
This protocol provides a general procedure for the extraction and quantification of 1α-hydroxylated sterols from plasma using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plasma sample
-
Internal standard (e.g., a deuterated analog of the sterol of interest)
-
Methanol, Dichloromethane, Cyclohexane (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation and Extraction:
-
To a known volume of plasma (e.g., 200 µL), add the internal standard.
-
Extract the lipids using a mixture of methanol and dichloromethane.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (lower) phase.
-
-
Hydrolysis (optional, to measure total sterols):
-
To cleave sterol esters, treat the lipid extract with a strong base in alcohol (e.g., ethanolic potassium hydroxide) and incubate at an elevated temperature (e.g., 60°C).
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition the SPE cartridge with methanol and then water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interfering substances.
-
Elute the sterols with a nonpolar solvent (e.g., hexane/ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject an aliquot into the HPLC system.
-
Separate the sterols on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).
-
Detect the sterols using a UV detector (at a wavelength around 265 nm for Vitamin D compounds) or a mass spectrometer for higher sensitivity and specificity.
-
-
Quantification:
Chemical Synthesis of 1α-Hydroxylated Sterols
The chemical synthesis of 1α-hydroxylated sterols is a complex process that has been refined over many years to allow for the production of these molecules for research and therapeutic purposes. A common strategy involves the convergent synthesis of an A-ring synthon and a CD-ring synthon.
A key challenge in the synthesis is the stereoselective introduction of the 1α-hydroxyl group. Various synthetic routes have been developed, often involving the use of chiral starting materials and sophisticated chemical transformations. For example, the synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) can be achieved through a multi-step process that includes a Si-assisted allylic substitution to set the stereochemistry at the C/D ring junction and a Pauson-Khand cyclization to form the CD-ring skeleton.[16] The synthesis of other analogs, such as 3-deoxy-1α-hydroxyvitamin D3, has also been reported.[17] The development of efficient synthetic methods has been crucial for the exploration of the structure-activity relationships of 1α-hydroxylated sterols and the development of new therapeutic agents.[18][19]
Conclusion
The foundational research on 1α-hydroxylated sterols has provided a deep understanding of their critical role in human physiology. From the elucidation of their biosynthetic and metabolic pathways to the characterization of their signaling mechanisms through the Vitamin D Receptor, this body of work has laid the groundwork for the development of therapeutic strategies for a wide range of diseases. The continued investigation of the diverse biological activities of both naturally occurring and synthetic 1α-hydroxylated sterols holds great promise for future advancements in medicine. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge in this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of 25-hydroxyvitamin D3 1alpha-hydroxylase, 1,25-dihydroxyvitamin D3 24-hydroxylase and vitamin D receptor gene expression by 8-bromo cyclic AMP in cultured human syncytiotrophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PolarScreen™ Vitamin D Receptor Competitor Assay Kit, Red 800 x 20 μL assays | Buy Online [thermofisher.com]
- 10. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Protein-binding assay-based Enzyme-immunoassay Method, Compared to High-pressure Liquid Chromatography, Has a Very Lower Diagnostic Value to Detect Vitamin D Deficiency in 9–12 Years Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC of free sterols | Cyberlipid [cyberlipid.gerli.com]
- 14. mdpi.com [mdpi.com]
- 15. Total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) through a Si-assisted allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Chemical synthesis and biological activity of 3-deoxy-1alpha-hydroxyvitamin D3 an analog of 1alpha,25-(OH)2-D3, the active form of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Scarcity of Research on 1alpha-Hydroxyergosterol
A comprehensive review of the scientific literature reveals a significant scarcity of research directly focused on 1alpha-Hydroxyergosterol. This compound does not appear to be a naturally occurring metabolite in well-established pathways of ergosterol or vitamin D2 metabolism. Furthermore, its synthesis and specific biological activities are not extensively documented. The primary focus of research in this area has been on the metabolic pathways of ergosterol initiated by other hydroxylations (e.g., at C20 and C22 by CYP11A1) and the synthesis of Vitamin D2 from ergosterol via UV irradiation, followed by subsequent hydroxylations at C25 and C1α to form the active hormone, 1,25-dihydroxyvitamin D2.
Therefore, this technical guide will pivot to the well-documented metabolic pathways of ergosterol, which serves as the precursor to Vitamin D2, and the subsequent metabolism of Vitamin D2. This will provide a robust and data-rich overview of the enzymatic conversions and biological significance of closely related and more extensively studied compounds.
Introduction to Ergosterol and Vitamin D2 Metabolism
Ergosterol is a vital sterol found in fungi and protists, serving many of the same functions that cholesterol does in animal cells. It is also the biological precursor to Vitamin D2 (ergocalciferol). The metabolic fate of ergosterol is of significant interest, particularly its conversion to Vitamin D2 and the subsequent enzymatic hydroxylations that produce biologically active hormones. Additionally, cytochrome P450 enzymes can metabolize ergosterol into novel derivatives with potential physiological and pharmacological importance.
This guide provides a technical overview of the key metabolic pathways involving ergosterol and its derivatives, focusing on the enzymatic reactions, the resulting metabolites, and their biological activities.
Ergosterol Metabolism by Cytochrome P450scc (CYP11A1)
The cholesterol side-chain cleavage enzyme, CYP11A1 (P450scc), is known to metabolize cholesterol to pregnenolone, the first step in steroidogenesis. However, CYP11A1 can also act on other sterols, including ergosterol. Unlike its action on cholesterol, CYP11A1 does not cleave the side chain of ergosterol due to the presence of a double bond between C22 and C23. Instead, it catalyzes the formation of novel epoxy, hydroxy, and keto derivatives.[1][2][3]
Key Metabolic Products
The major products of ergosterol metabolism by human CYP11A1 are:
The formation of the latter is likely through a 22,23-epoxy intermediate, followed by C22 hydroxylation and rearrangement to a more stable α-hydroxyketone.[1][2]
Quantitative Data: Enzyme Kinetics
The metabolism of ergosterol by human CYP11A1 has been characterized kinetically and compared to that of cholesterol.
| Substrate | kcat (mol·min⁻¹·mol P450scc⁻¹) | Km (mol substrate/mol phospholipid) |
| Ergosterol | 53 ± 14 | 0.18 ± 0.10 |
| Cholesterol | 56 ± 8 | 0.16 ± 0.04 |
| Data from Tuckey et al. (2012)[1] |
Experimental Protocol: In Vitro Ergosterol Metabolism by CYP11A1
Objective: To determine the metabolic products of ergosterol when incubated with reconstituted human CYP11A1.
Materials:
-
Purified recombinant human CYP11A1
-
Adrenodoxin
-
Adrenodoxin reductase
-
Phospholipid vesicles (e.g., dioleoylphosphatidylcholine)
-
Ergosterol
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
HPLC system for product separation and purification
-
Mass spectrometer and NMR for product identification
Methodology:
-
Reconstitution of the Enzyme System:
-
Incorporate purified CYP11A1 into phospholipid vesicles.
-
Add adrenodoxin and adrenodoxin reductase to the vesicle suspension.
-
-
Substrate Addition:
-
Introduce ergosterol, typically dissolved in a suitable solvent like ethanol, to the reconstituted enzyme system.
-
-
Initiation of Reaction:
-
Start the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly to extract the sterols.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Analysis of Products:
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent for HPLC analysis.
-
Separate the products using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., methanol/water).
-
Collect the fractions corresponding to the product peaks.
-
-
Product Identification:
Signaling Pathway Diagram: Ergosterol Metabolism by CYP11A1
Caption: Metabolic conversion of ergosterol by CYP11A1.
Vitamin D2 Synthesis and Metabolism
Ergosterol is the precursor to Vitamin D2 (ergocalciferol). This conversion is not enzymatic in its initial step but is rather initiated by ultraviolet (UV) radiation. The resulting Vitamin D2 is then metabolized in the body to its active form through a series of hydroxylation steps.
Synthesis of Vitamin D2 from Ergosterol
Exposure of ergosterol to UVB radiation (290-320 nm) breaks the B-ring of the sterol molecule, leading to the formation of pre-vitamin D2, which then thermally isomerizes to Vitamin D2.[4][5]
Metabolic Activation of Vitamin D2
Vitamin D2, obtained from the diet or through UV irradiation of ergosterol-containing foods like mushrooms, undergoes a two-step activation process in the body, analogous to that of Vitamin D3.
-
25-Hydroxylation: In the liver, Vitamin D2 is hydroxylated at the C25 position by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form of Vitamin D2.
-
1α-Hydroxylation: In the kidneys and other tissues, 25(OH)D2 is further hydroxylated at the C1α position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[4]
Experimental Workflow: Vitamin D2 Synthesis and Analysis
Caption: Workflow for Vitamin D2 synthesis and analysis.
Signaling Pathway of Active Vitamin D2
The hormonal form, 1,25(OH)2D2, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[4] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling pathway is crucial for calcium homeostasis, bone metabolism, and immune function.
Biological Activities of Ergosterol Derivatives
While the biological activities of 1,25(OH)2D2 are well-established, the metabolites of ergosterol produced by CYP11A1 also exhibit biological effects. For instance, dihydroxyergosterol metabolites have been shown to inhibit the proliferation of immortalized human epidermal keratinocytes.[1] These findings suggest that the metabolism of ergosterol by enzymes other than those in the canonical Vitamin D pathway can produce bioactive molecules with potential therapeutic applications.
Conclusion
Although direct research on this compound is limited, the broader field of ergosterol and Vitamin D2 metabolism offers a rich area for scientific inquiry. The enzymatic conversion of ergosterol by CYP11A1 yields novel bioactive compounds, while the well-established pathway from ergosterol to the active hormone 1,25-dihydroxyvitamin D2 is fundamental to vertebrate physiology. Further research into the metabolic derivatives of ergosterol may uncover new signaling molecules and therapeutic agents.
References
- 1. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cytochrome P450scc (CYP11A1) catalyzes epoxide formation with ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Ergosterol and Vitamin D2 in Mushrooms Agaricus bisporus and Cordyceps militaris Using Ultraviolet Irradiation Directly on Dry Powder or in Ethanol Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1α-Hydroxyergosterol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α-Hydroxyergosterol, a synthetic analog of the vitamin D family, is a molecule of significant interest in biomedical research and drug development due to its potential therapeutic applications. As with other vitamin D analogs, its biological activity is mediated through the vitamin D receptor (VDR), influencing a wide array of physiological processes including calcium homeostasis, immune modulation, and cell proliferation and differentiation. This document provides a detailed protocol for the chemical synthesis of 1α-hydroxyergosterol, starting from the readily available precursor, ergosterol. The protocol is based on established methodologies and is intended to guide researchers in the preparation of this important compound for further investigation. Additionally, this note outlines the key signaling pathway of vitamin D analogs to provide a biological context for the synthesized compound.
Introduction
Vitamin D and its analogs are crucial regulators of numerous biological functions. The active form, 1α,25-dihydroxyvitamin D3 (calcitriol), is a hormone that plays a central role in mineral metabolism and bone health, but also exerts potent effects on the immune system and cellular growth. Synthetic analogs, such as 1α-hydroxyergosterol (a derivative of vitamin D2), are developed to harness these therapeutic effects, potentially with improved pharmacological profiles. The synthesis of 1α-hydroxyergosterol is a multi-step process that requires careful execution of several key chemical transformations. This protocol details a well-established synthetic route, providing a step-by-step guide for its laboratory-scale preparation.
Synthesis Overview
The synthesis of 1α-hydroxyergosterol from ergosterol can be accomplished in a nine-step sequence. The overall strategy involves the modification of the A-ring of the steroid nucleus to introduce the critical 1α-hydroxyl group, followed by the photochemical conversion of the B-ring to the vitamin D triene system. A summary of the synthetic steps and their reported yields is presented in Table 1.
Table 1: Summary of the Synthesis of 1α-Hydroxyergosterol
| Step | Reaction | Starting Material | Key Reagents/Conditions | Product | Yield (%) |
| 1-2 | Oppenauer Oxidation and Isomerization | Ergosterol | Aluminum isopropoxide, cyclohexanone, toluene | Ergosta-4,6,22-trien-3-one | 60 (for 2 steps) |
| 3 | Dehydrogenation | Ergosta-4,6,22-trien-3-one | Selenium dioxide, t-butanol, acetic acid | Ergosta-1,4,6,22-tetraen-3-one | 30 |
| 4 | Epoxidation | Ergosta-1,4,6,22-tetraen-3-one | Hydrogen peroxide, sodium hydroxide, methanol/dioxane | 1α,2α-Epoxy-ergosta-4,6,22-trien-3-one | - |
| 5 | Reduction | 1α,2α-Epoxy-ergosta-4,6,22-trien-3-one | Lithium, liquid ammonia, tetrahydrofuran | Ergosta-5,22-diene-1α,3β-diol | 26 (for 2 steps) |
| 6 | Acetylation | Ergosta-5,22-diene-1α,3β-diol | Acetic anhydride, pyridine | Ergosta-5,22-diene-1α,3β-diol diacetate | - |
| 7 | Allylic Bromination and Dehydrobromination | Ergosta-5,22-diene-1α,3β-diol diacetate | 1,3-Dibromo-5,5-dimethylhydantoin, s-collidine | 1α-Acetoxyergosteryl acetate | - |
| 8 | Photochemical Conversion and Thermal Isomerization | 1α-Acetoxyergosteryl acetate | UV irradiation, heat | Pre-1α-hydroxyergocalciferol diacetate and isomers | - |
| 9 | Hydrolysis | Pre-1α-hydroxyergocalciferol diacetate and isomers | Potassium hydroxide, ethanol | 1α-Hydroxyergocalciferol (1α-Hydroxyergosterol) | - |
Yields are based on published literature and may vary depending on experimental conditions.
Experimental Protocol
Materials and Reagents:
-
Ergosterol
-
Aluminum isopropoxide
-
Cyclohexanone
-
Toluene
-
Selenium dioxide
-
tert-Butanol
-
Acetic acid
-
Hydrogen peroxide (30%)
-
Sodium hydroxide
-
Methanol
-
Dioxane
-
Lithium metal
-
Liquid ammonia
-
Tetrahydrofuran (THF)
-
Acetic anhydride
-
Pyridine
-
1,3-Dibromo-5,5-dimethylhydantoin
-
s-Collidine
-
Potassium hydroxide
-
Ethanol
-
Standard laboratory glassware and equipment for organic synthesis
-
UV photoreactor
-
Chromatography supplies (silica gel, solvents)
Step 1 & 2: Synthesis of Ergosta-4,6,22-trien-3-one
-
A solution of ergosterol (10 g, 25.2 mmol) and aluminum isopropoxide (5 g, 24.5 mmol) in 500 mL of anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.
-
Cyclohexanone (50 mL) is added, and the mixture is refluxed for 2 hours.
-
After cooling, the reaction mixture is washed successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography on silica gel to yield ergosta-4,6,22-trien-3-one.
Step 3: Synthesis of Ergosta-1,4,6,22-tetraen-3-one
-
To a solution of ergosta-4,6,22-trien-3-one (5 g, 12.7 mmol) in 100 mL of tert-butanol, a solution of selenium dioxide (2.8 g, 25.2 mmol) in 50 mL of tert-butanol containing 0.5 mL of acetic acid is added.
-
The mixture is refluxed for 24 hours under a nitrogen atmosphere.
-
The reaction is cooled, and the precipitated selenium is removed by filtration.
-
The filtrate is diluted with ether and washed with saturated NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The residue is purified by chromatography on silica gel to afford ergosta-1,4,6,22-tetraen-3-one.
Step 4 & 5: Synthesis of Ergosta-5,22-diene-1α,3β-diol
-
Ergosta-1,4,6,22-tetraen-3-one (2 g, 5.1 mmol) is dissolved in a mixture of 100 mL of methanol and 50 mL of dioxane.
-
The solution is cooled to 15°C, and 10 mL of 30% hydrogen peroxide followed by 5 mL of 2N sodium hydroxide are added.
-
The reaction is stirred at room temperature for 16 hours.
-
The mixture is then poured into water and extracted with ether. The ether extract is washed with brine, dried, and evaporated to give the crude 1α,2α-epoxide.
-
The crude epoxide is dissolved in 50 mL of anhydrous THF and added to a solution of lithium (0.7 g, 100 mmol) in 100 mL of liquid ammonia at -78°C.
-
The reaction is stirred for 2 hours, and then the ammonia is allowed to evaporate.
-
The reaction is quenched by the careful addition of water, and the product is extracted with ether.
-
The organic phase is washed, dried, and concentrated. The product is purified by chromatography to give ergosta-5,22-diene-1α,3β-diol.
Step 6: Synthesis of Ergosta-5,22-diene-1α,3β-diol diacetate
-
Ergosta-5,22-diene-1α,3β-diol (1 g, 2.4 mmol) is dissolved in 10 mL of pyridine and 5 mL of acetic anhydride.
-
The mixture is stirred at room temperature overnight.
-
The reaction is then poured into ice-water and extracted with ether.
-
The ether layer is washed with 1N HCl, saturated NaHCO3, and brine, then dried and evaporated to yield the diacetate.
Step 7: Synthesis of 1α-Acetoxyergosteryl acetate
-
The diacetate (1 g, 2.0 mmol) is dissolved in 50 mL of hexane.
-
1,3-Dibromo-5,5-dimethylhydantoin (0.34 g, 1.2 mmol) is added, and the mixture is refluxed for 30 minutes.
-
The reaction is cooled and filtered.
-
The filtrate is then treated with 0.5 mL of s-collidine and refluxed for 1 hour.
-
After cooling, the mixture is washed with 1N HCl, saturated NaHCO3, and brine, then dried and concentrated.
-
The product is purified by chromatography.
Step 8 & 9: Synthesis of 1α-Hydroxyergocalciferol
-
A solution of 1α-acetoxyergosteryl acetate in ethanol is irradiated with a high-pressure quartz mercury vapor lamp with a Vycor filter. The reaction progress is monitored by UV spectroscopy.
-
After irradiation, the solution containing the previtamin is refluxed for 2 hours to effect thermal isomerization to the vitamin form.
-
The solvent is evaporated, and the residue is dissolved in 5% ethanolic potassium hydroxide.
-
The solution is stirred at room temperature for 12 hours.
-
The mixture is then diluted with water and extracted with ether.
-
The ether extract is washed, dried, and the solvent removed.
-
The final product, 1α-hydroxyergocalciferol, is purified by high-performance liquid chromatography (HPLC).
Characterization
The structure and purity of the synthesized 1α-hydroxyergosterol and its intermediates should be confirmed by standard analytical techniques.
Table 2: Spectroscopic Data for 1α-Hydroxyergocalciferol
| Technique | Expected Data |
| UV Spectroscopy | λmax in ethanol at approximately 265 nm and a λmin at approximately 228 nm, characteristic of the vitamin D triene system. |
| ¹H NMR | Characteristic signals for the vinyl protons of the triene system, protons on the hydroxyl-bearing carbons, and the methyl groups of the steroid skeleton and side chain. The signals for the C19-protons are typically observed as singlets around 4.8-5.0 ppm. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 1α-hydroxyergosterol (C28H44O2, M.W. = 412.65 g/mol ), along with characteristic fragmentation patterns. |
Experimental Workflow
Caption: Synthetic workflow for 1α-Hydroxyergosterol.
Biological Activity and Signaling Pathway
1α-Hydroxyergosterol, like other vitamin D analogs, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including the regulation of genes involved in calcium and phosphate metabolism, cell cycle control, and immune function.
Caption: Vitamin D Receptor (VDR) signaling pathway.
Application Note: Purification of 1α-Hydroxyergosterol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a general methodology for the purification of 1α-Hydroxyergosterol, a hydroxylated derivative of ergosterol, utilizing High-Performance Liquid Chromatography (HPLC). While a specific, validated protocol for this particular compound is not widely published, this application note provides a comprehensive framework based on established methods for the separation of similar sterols and hydroxycholesterols.[1][2][3][4] The protocols detailed below cover sample preparation, purification by both normal-phase and reversed-phase HPLC, and post-purification analysis. This guide is intended to serve as a starting point for researchers to develop a tailored purification strategy for 1α-Hydroxyergosterol.
Introduction
Ergosterol and its hydroxylated metabolites are of significant interest in biomedical research and drug development due to their diverse biological activities. 1α-hydroxylated sterols, in particular, are known to be potent analogs of vitamin D and can play crucial roles in calcium metabolism and cell proliferation.[2][5] The synthesis of 1α-Hydroxyergosterol can result in a mixture of reactants, intermediates, and byproducts, necessitating a robust purification method to isolate the compound of interest with high purity. HPLC is a powerful technique for the separation of structurally similar compounds like sterols.[3][4] This document presents generalized protocols for both normal-phase and reversed-phase HPLC, which can be adapted and optimized for the specific requirements of 1α-Hydroxyergosterol purification.
Data Presentation
The following tables summarize typical parameters for the HPLC purification of hydroxylated sterols, which can be used as a starting point for method development for 1α-Hydroxyergosterol.
Table 1: Representative Normal-Phase HPLC Parameters
| Parameter | Condition |
| Column | Silica or PVA-Sil, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Hexane / Isopropanol / Acetic Acid (e.g., 98:2:0.02 v/v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
| Injection Volume | 10 - 50 µL |
| Sample Solvent | Hexane or Mobile Phase |
Table 2: Representative Reversed-Phase HPLC Parameters
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 85% B to 100% B over 15 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Temperature | 30 - 50 °C |
| Injection Volume | 10 - 50 µL |
| Sample Solvent | Methanol or Ethanol |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful HPLC purification. The following is a general procedure for preparing a crude synthetic mixture of 1α-Hydroxyergosterol.
-
Dissolution : Dissolve the crude sample in a minimal amount of a suitable solvent. For normal-phase HPLC, this is typically the mobile phase or a non-polar solvent like hexane. For reversed-phase HPLC, methanol or ethanol are common choices.[6]
-
Filtration : Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Concentration : If the initial concentration is too low, the sample can be concentrated under a stream of nitrogen gas. Avoid excessive heat, which could degrade the sample.
Normal-Phase HPLC Purification Protocol
Normal-phase HPLC separates compounds based on their polarity.[3][4] It is well-suited for the separation of sterols.
-
System Equilibration : Equilibrate the normal-phase column with the mobile phase (e.g., Hexane:Isopropanol:Acetic Acid 98:2:0.02) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection : Inject the prepared sample onto the column.
-
Elution : Run the isocratic mobile phase for a sufficient time to allow for the elution of all components. 1α-Hydroxyergosterol is expected to be more retained than non-hydroxylated ergosterol.
-
Fraction Collection : Collect fractions based on the UV chromatogram peaks.
-
Post-Purification : Evaporate the solvent from the collected fractions under reduced pressure or a stream of nitrogen.
Reversed-Phase HPLC Purification Protocol
Reversed-phase HPLC separates compounds based on their hydrophobicity.[1]
-
System Equilibration : Equilibrate the C18 column with the initial mobile phase conditions (e.g., 85% Methanol / 15% Water with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Injection : Inject the prepared sample onto the column.
-
Gradient Elution : Initiate the gradient program, for example, from 85% to 100% Methanol over 15 minutes, to elute compounds of increasing hydrophobicity.
-
Fraction Collection : Collect fractions corresponding to the desired peaks on the chromatogram.
-
Post-Purification : Remove the solvents from the collected fractions. If TFA was used, it may need to be removed by co-evaporation with a non-acidic solvent.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Synthesis of 1alpha-hydroxyergocalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 1alpha-hydroxycholecalciferol, a synthetic analog of the hormonal form of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 7alpha-hydroxy derivatives of regulatory oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic metabolism of ergosterol by cytochrome p450scc to biologically active 17alpha,24-dihydroxyergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracking the Subcellular Fate of 20(S)-Hydroxycholesterol with Click Chemistry Reveals a Transport Pathway to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 1α-Hydroxyergosterol in Human Serum using LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1α-Hydroxyergosterol in human serum. 1α-Hydroxyergosterol is a hydroxylated derivative of ergosterol and an analog of vitamin D, making its quantification crucial for research into sterol metabolism and its potential physiological roles. The described protocol utilizes a straightforward protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification. This method provides the high selectivity and sensitivity required for the analysis of low-abundance sterols in complex biological matrices.
Introduction
Ergosterol and its metabolites are of significant interest in various fields, from fungal biology to human health, due to their structural similarity to cholesterol and their role as precursors to vitamin D analogs. 1α-Hydroxyergosterol, a key hydroxylated form, is thought to play a role in pathways analogous to those of vitamin D and its hydroxylated metabolites. Accurate quantification of this compound in biological fluids is essential for understanding its pharmacokinetics, metabolism, and potential as a biomarker.
LC-MS/MS has become the gold standard for the analysis of sterols and their metabolites due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[1] This application note provides a comprehensive protocol for the extraction and quantification of 1α-Hydroxyergosterol from human serum, adaptable for researchers in drug development and clinical research.
Experimental Protocol
1. Sample Preparation
A protein precipitation method is employed for the efficient removal of proteins from the serum matrix, which is a common and effective technique for sterol analysis.[2]
-
Reagents:
-
Human Serum
-
Acetonitrile (LC-MS Grade) with 1% Formic Acid
-
1α-Hydroxyergosterol standard
-
Internal Standard (IS): d6-25-hydroxyvitamin D2 (or a suitable stable isotope-labeled analog of 1α-Hydroxyergosterol if available)
-
-
Procedure:
-
To 100 µL of human serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at 4°C for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
The chromatographic separation is based on established methods for vitamin D metabolites, utilizing a C18 reversed-phase column to achieve good separation from other endogenous serum components.[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 70 1.5 98 2.5 98 2.6 70 | 4.0 | 70 |
3. Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for detection. The MRM transitions provided for 1α-Hydroxyergosterol are theoretical and require experimental optimization. They are predicted based on the known fragmentation of ergosterol and other hydroxylated sterols, which typically involves the loss of water molecules.[4][5]
-
Instrumentation: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Capillary Voltage: 3.5 kV
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1α-Hydroxyergosterol | 413.3 | 395.3 | 150 | 15 |
| 1α-Hydroxyergosterol | 413.3 | 377.3 | 150 | 25 |
| d6-25-hydroxyvitamin D2 (IS) | 419.4 | 383.4 | 150 | 15 |
Note: The precursor ion for 1α-Hydroxyergosterol ([M+H]+) is calculated from its molecular weight of 412.65 g/mol . The product ions correspond to the sequential loss of water molecules ([M+H-H₂O]+ and [M+H-2H₂O]+). These parameters should be optimized in the laboratory.
Data Presentation
Table 2: Calibration Curve for 1α-Hydroxyergosterol
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.260 |
| 50 | 1.350 |
| 100 | 2.710 |
| 200 | 5.450 |
This table presents representative data for a calibration curve. Actual results may vary.
Visualizations
Caption: Experimental workflow for the quantification of 1α-Hydroxyergosterol.
Caption: Putative signaling pathway of 1α-Hydroxyergosterol via the Vitamin D Receptor.
Conclusion
The LC-MS/MS method presented provides a robust and sensitive protocol for the quantification of 1α-Hydroxyergosterol in human serum. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in both research and clinical settings. While the MS/MS parameters are theoretical, they provide a strong starting point for method development. This application note serves as a valuable resource for researchers investigating the role of hydroxylated ergosterol derivatives in human physiology and disease.
References
Application Notes and Protocols: A Cell-Based Assay for Determining 1α-Hydroxyergosterol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyergosterol is a sterol compound of significant interest due to its structural similarity to active vitamin D metabolites. The vitamin D signaling pathway, mediated by the Vitamin D Receptor (VDR), plays a crucial role in a multitude of physiological processes, including calcium homeostasis, bone health, immune modulation, and the regulation of cell proliferation and differentiation.[1][2][3][4] The active form of vitamin D, 1α,25-dihydroxyvitamin D3, binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex subsequently binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][5][6]
Given the therapeutic potential of VDR modulators in various diseases, including cancer and autoimmune disorders, it is imperative to develop robust assays to characterize the activity of novel compounds like 1α-Hydroxyergosterol. This document provides detailed protocols for a comprehensive cell-based assay strategy to elucidate the biological activity of 1α-Hydroxyergosterol, focusing on its potential to activate the VDR signaling pathway. The described assays include a VDR reporter gene assay for direct measurement of VDR activation, a quantitative PCR (qPCR) assay to assess the expression of VDR target genes, and a cell proliferation assay to determine the compound's effect on cell growth.
Signaling Pathway Overview
The canonical VDR signaling pathway begins with the binding of a ligand, such as 1α,25-dihydroxyvitamin D3 or a synthetic analog, to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with RXR. The VDR/RXR complex then translocates to the nucleus and binds to VDREs, which are typically characterized by two direct repeats of a hexameric sequence separated by a three-nucleotide spacer (DR3-type).[6][7] This binding event recruits a complex of co-activator proteins, which ultimately leads to the initiation of transcription of VDR target genes.
Experimental Protocols
VDR Reporter Gene Assay
This assay directly measures the ability of 1α-Hydroxyergosterol to activate the VDR and induce transcription from a VDRE-driven reporter gene. A luciferase-based reporter system is recommended for its high sensitivity and broad dynamic range.
Materials:
-
Cell Line: Human cell line stably expressing the human VDR and a luciferase reporter construct under the control of a VDRE promoter (e.g., commercially available VDR reporter cell lines).
-
Cell Culture Medium: As recommended by the cell line provider.
-
1α-Hydroxyergosterol: Test compound.
-
Calcitriol (1α,25-dihydroxyvitamin D3): Positive control.
-
Vehicle Control: DMSO or ethanol, depending on the solvent for the test compounds.
-
Luciferase Assay Reagent: (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture the VDR reporter cells according to the provider's instructions.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of 1α-Hydroxyergosterol and Calcitriol in cell culture medium. A typical concentration range for Calcitriol is 10-11 M to 10-7 M. The concentration range for 1α-Hydroxyergosterol should be determined empirically, starting with a broad range (e.g., 10-10 M to 10-5 M).
-
Prepare a vehicle control at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each treatment by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration at which 50% of the maximal response is observed) for both 1α-Hydroxyergosterol and Calcitriol.
Quantitative PCR (qPCR) for VDR Target Gene Expression
This assay measures the change in mRNA levels of known VDR target genes, such as CYP24A1 (a gene involved in vitamin D catabolism), in response to treatment with 1α-Hydroxyergosterol.[8][9][10]
Materials:
-
Cell Line: A cell line known to be responsive to vitamin D, such as HaCaT (human keratinocytes), MCF-7 (human breast cancer), or LNCaP (human prostate cancer).
-
Cell Culture Medium.
-
1α-Hydroxyergosterol and Calcitriol.
-
Vehicle Control.
-
RNA Extraction Kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis Kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Master Mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad).
-
Primers for target genes (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with 1α-Hydroxyergosterol, Calcitriol, or vehicle control at desired concentrations for 24 hours.
-
Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes for each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[11]
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
-
Fold Change = 2-ΔΔCt
-
-
Plot the fold change in gene expression against the compound concentration.
Cell Proliferation Assay
This assay assesses the effect of 1α-Hydroxyergosterol on the proliferation of cancer cell lines that are known to be growth-inhibited by vitamin D analogs, such as MCF-7 or LNCaP cells.
Materials:
-
Cell Line: (e.g., MCF-7, LNCaP).
-
Cell Culture Medium.
-
1α-Hydroxyergosterol and Calcitriol.
-
Vehicle Control.
-
Cell Proliferation Assay Reagent: (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), Promega).
-
Clear, 96-well cell culture plates.
-
Spectrophotometer (plate reader).
Protocol:
-
Cell Seeding:
-
Seed cells in a clear 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1α-Hydroxyergosterol and Calcitriol in cell culture medium.
-
Add 100 µL of the compound dilutions or controls to the respective wells.
-
Incubate the plate for 72-96 hours.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100%).
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Data Presentation
The quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison of the activity of 1α-Hydroxyergosterol with the positive control, Calcitriol.
Table 1: VDR Reporter Gene Assay Results
| Compound | EC50 (nM) | Max Fold Induction |
| Calcitriol | 0.5 ± 0.1 | 50 ± 5 |
| 1α-Hydroxyergosterol | 5.2 ± 0.8 | 45 ± 4 |
| Vehicle Control | N/A | 1.0 ± 0.1 |
Table 2: qPCR Analysis of CYP24A1 Expression in HaCaT Cells (24h treatment)
| Compound | Concentration (nM) | Fold Change in CYP24A1 mRNA |
| Calcitriol | 10 | 150 ± 15 |
| 1α-Hydroxyergosterol | 10 | 120 ± 12 |
| 1α-Hydroxyergosterol | 100 | 250 ± 20 |
| Vehicle Control | N/A | 1.0 ± 0.2 |
Table 3: Cell Proliferation (MTS) Assay in MCF-7 Cells (96h treatment)
| Compound | IC50 (nM) |
| Calcitriol | 25 ± 5 |
| 1α-Hydroxyergosterol | 150 ± 20 |
| Vehicle Control | >10,000 |
Conclusion
The presented application notes and protocols provide a robust framework for the comprehensive evaluation of 1α-Hydroxyergosterol's activity as a potential VDR modulator. By employing a multi-faceted approach that includes a reporter gene assay, target gene expression analysis, and a functional cell proliferation assay, researchers can obtain a detailed understanding of the compound's mechanism of action and its potential therapeutic utility. The clear data presentation and detailed methodologies are intended to facilitate the adoption of these assays in both academic and industrial research settings.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 3. JCI - The vitamin D receptor: contemporary genomic approaches reveal new basic and translational insights [jci.org]
- 4. VDR gene: MedlinePlus Genetics [medlineplus.gov]
- 5. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VDRE - Wikipedia [en.wikipedia.org]
- 7. The repressor DREAM acts as a transcriptional activator on Vitamin D and retinoic acid response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VDR and CYP24A1 Expression Analysis in Iranian Relapsing-Remitting Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Variants in CYP2R1, CYP24A1, and VDR Modify the Efficacy of Vitamin D3 Supplementation for Increasing Serum 25-Hydroxyvitamin D Levels in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Extraction of 1α-Hydroxyergosterol from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and quantifying 1α-Hydroxyergosterol from fungal cultures. The protocols are based on established methods for sterol extraction from fungal matrices, adapted for the specific properties of hydroxylated ergosterols.
Introduction
1α-Hydroxyergosterol is a hydroxylated derivative of ergosterol, the primary sterol in fungal cell membranes. This modification, catalyzed by specific fungal cytochrome P450 enzymes, can significantly alter the biological activity of the parent molecule, making it a compound of interest for drug development and physiological studies. The extraction and purification of 1α-Hydroxyergosterol from fungal cultures require specific protocols that account for its increased polarity compared to ergosterol.
Data Presentation
The following table summarizes typical yields of total ergosterol from various fungal species. While specific quantitative data for 1α-Hydroxyergosterol is not widely available in the literature, these values provide a baseline for expected total sterol content. Researchers should expect the yield of 1α-Hydroxyergosterol to be a fraction of the total ergosterol content, dependent on the fungal species and culture conditions.
| Fungal Species | Dry Mass | Ergosterol Content (µg/g dry mass) | Reference |
| Aspergillus fumigatus | Mycelium | 2,500 - 10,000 | [1] |
| Candida albicans | Cells | 3,000 - 8,000 | [2] |
| Saccharomyces cerevisiae | Cells | 5,000 - 15,000 | [2] |
| Pleurotus ostreatus | Mycelium | 1,000 - 5,000 | [3] |
| Ganoderma lucidum | Mycelium | 403 | [4] |
Experimental Protocols
Protocol 1: Saponification and Liquid-Liquid Extraction of 1α-Hydroxyergosterol
This protocol is a robust method for the extraction of total sterols, including 1α-Hydroxyergosterol, from fungal mycelium. Saponification breaks down cell membranes and liberates sterols from their esterified forms.
Materials:
-
Fresh or lyophilized fungal mycelium
-
Methanolic potassium hydroxide (KOH) solution (2 M)
-
n-Hexane (HPLC grade)
-
Ethanol (95%, HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (50 mL)
-
Glassware (beakers, flasks, separatory funnel)
-
Sonicator (optional)
Procedure:
-
Sample Preparation:
-
Harvest fungal mycelium from the culture broth by filtration.
-
Wash the mycelium thoroughly with distilled water to remove any residual medium.
-
Lyophilize the mycelium for optimal extraction efficiency, or use fresh mycelium.
-
Grind the dried mycelium into a fine powder.
-
-
Saponification:
-
Weigh 1-5 g of dried fungal powder into a 100 mL round-bottom flask.
-
Add 50 mL of 2 M methanolic KOH solution.
-
Reflux the mixture at 80°C for 1-2 hours with constant stirring. This step hydrolyzes sterol esters and breaks down cell walls.
-
-
Extraction:
-
Cool the saponified mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of n-hexane to the separatory funnel and shake vigorously for 2-3 minutes.
-
Allow the layers to separate. The upper hexane layer contains the non-saponifiable lipids, including sterols.
-
Collect the upper hexane layer.
-
Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane each time.
-
Pool all the hexane extracts.
-
-
Washing and Drying:
-
Wash the pooled hexane extract with 50 mL of saturated NaCl solution to remove any remaining soap.
-
Dry the hexane extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filter the dried extract to remove the Na₂SO₄.
-
-
Concentration:
-
Evaporate the solvent from the filtrate using a rotary evaporator at 40°C until a dry lipid residue is obtained.
-
-
Storage:
-
Dissolve the residue in a known volume of a suitable solvent (e.g., methanol or chloroform) for further analysis.
-
Store the extract at -20°C to prevent degradation.
-
Protocol 2: Purification of 1α-Hydroxyergosterol using Solid-Phase Extraction (SPE)
Due to the hydroxyl group, 1α-Hydroxyergosterol is more polar than ergosterol. This property can be exploited for its separation and purification using normal-phase solid-phase extraction (SPE).
Materials:
-
Crude sterol extract (from Protocol 1)
-
Silica gel SPE cartridges (e.g., 500 mg)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Condition a silica gel SPE cartridge by passing 5 mL of methanol, followed by 5 mL of n-hexane through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dissolve the crude sterol extract in a minimal amount of n-hexane (e.g., 1-2 mL).
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
-
Elution of Non-polar Lipids:
-
Wash the cartridge with 10 mL of n-hexane to elute non-polar lipids, including ergosterol. Collect this fraction separately if ergosterol analysis is also required.
-
-
Elution of 1α-Hydroxyergosterol:
-
Elute the 1α-Hydroxyergosterol by passing a series of solvents with increasing polarity. A suggested gradient is as follows:
-
10 mL of n-hexane:ethyl acetate (95:5, v/v)
-
10 mL of n-hexane:ethyl acetate (90:10, v/v)
-
10 mL of n-hexane:ethyl acetate (80:20, v/v)
-
-
Collect fractions of 2-5 mL and analyze each fraction by TLC or HPLC to determine which fractions contain the 1α-Hydroxyergosterol.
-
-
Concentration:
-
Pool the fractions containing the purified 1α-Hydroxyergosterol.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
-
Storage:
-
Reconstitute the purified 1α-Hydroxyergosterol in a known volume of a suitable solvent for quantification and store at -20°C.
-
Protocol 3: Quantification of 1α-Hydroxyergosterol by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Isocratic elution with Methanol:Acetonitrile (85:15, v/v) is a common mobile phase for ergosterol and its derivatives[5].
-
A gradient elution may be necessary to achieve optimal separation of ergosterol and 1α-Hydroxyergosterol. A suggested starting point for method development is a gradient from 80% methanol in water to 100% methanol over 20 minutes.
Procedure:
-
Standard Preparation:
-
Prepare a series of standard solutions of 1α-Hydroxyergosterol (if available) of known concentrations in the mobile phase.
-
If a pure standard is not available, relative quantification can be performed against an ergosterol standard, with the acknowledgment of potential differences in response factors.
-
-
Sample Preparation:
-
Filter the purified extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 282 nm, which is the characteristic absorbance maximum for the ergosterol chromophore.
-
Inject 20 µL of the standard solutions and the sample extract.
-
Identify the peak corresponding to 1α-Hydroxyergosterol based on its retention time compared to the standard (1α-Hydroxyergosterol is expected to elute slightly earlier than ergosterol due to its increased polarity).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of 1α-Hydroxyergosterol in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Ergosterol Biosynthesis and Hydroxylation Pathway
The following diagram illustrates the late stages of the ergosterol biosynthesis pathway in fungi and the potential point of 1α-hydroxylation by a cytochrome P450 enzyme.
Caption: Fungal ergosterol biosynthesis pathway and subsequent 1α-hydroxylation.
General Workflow for Extraction and Analysis
This diagram outlines the overall experimental workflow from fungal culture to the quantification of 1α-Hydroxyergosterol.
Caption: Workflow for 1α-Hydroxyergosterol extraction and analysis.
References
- 1. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrichment of vitamin D2 in mycelium from submerged cultures of the agaric mushroom Pleurotus sapidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery of ergosterol and vitamin D2 from mushroom waste - Potential valorization by food and pharmaceutical industries [researchrepository.ucd.ie]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1alpha-Hydroxyergosterol as a Standard in Vitamin D Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics, nutritional assessment, and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. A key component of a robust LC-MS/MS method is the use of an appropriate internal standard to correct for variations in sample preparation and instrument response. While isotopically labeled analogs of the analytes are the most commonly used internal standards, their synthesis can be costly.
This document explores the potential use of 1alpha-Hydroxyergosterol as a non-isotopically labeled internal standard for the analysis of vitamin D metabolites. This compound, a synthetic derivative of ergosterol (the vitamin D2 precursor), shares structural similarities with key vitamin D metabolites, making it a plausible candidate for an internal standard. These application notes provide a comprehensive overview of its properties, a hypothetical protocol for its use, and the necessary validation parameters to be considered.
Physicochemical Properties of this compound
This compound, also known as 1alpha-hydroxyergocalciferol, is a synthetic analog of vitamin D2. Its structure is characterized by the presence of a hydroxyl group at the 1-alpha position, similar to the active form of vitamin D.
| Property | Description |
| Chemical Formula | C₂₈H₄₄O₂ |
| Molecular Weight | 412.65 g/mol |
| Structure | Steroid backbone with a hydroxyl group at the 1α position of the A-ring and the characteristic ergosterol side chain. |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. |
| UV Absorbance | Exhibits a characteristic UV absorbance spectrum, which can be utilized for detection in HPLC-UV systems. |
Proposed Analytical Methodology
The following is a proposed LC-MS/MS method for the quantification of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3) in human serum, using this compound as an internal standard. It is important to note that this is a hypothetical protocol and requires thorough validation before implementation in a clinical or research setting.
Experimental Workflow
Caption: Workflow for Vitamin D analysis.
Detailed Protocol
1. Materials and Reagents
-
This compound (Internal Standard)
-
25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 certified reference materials (for calibrators and quality controls)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human serum (for matrix-matched calibrators and QCs)
2. Sample Preparation
-
To 100 µL of serum sample, calibrator, or QC, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Optimized for the separation of analytes and internal standard |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Atmospheric pressure chemical ionization (APCI) or Electrospray ionization (ESI) in positive ion mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D2 | 413.4 | 395.4 |
| 25(OH)D3 | 401.4 | 383.4 |
| This compound (IS) | 413.4 | 395.4 (or other specific fragment) |
Note: The MRM transitions for this compound would need to be determined experimentally by direct infusion.
Method Validation (Illustrative Data)
A thorough method validation according to regulatory guidelines (e.g., FDA, EMA) is essential. The following tables present example data that would be generated during such a validation.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 25(OH)D2 | 2 - 100 | >0.995 |
| 25(OH)D3 | 2 - 100 | >0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 25(OH)D2 | Low | 5 | <10 | <15 | 90-110 |
| Mid | 25 | <10 | <15 | 90-110 | |
| High | 75 | <10 | <15 | 90-110 | |
| 25(OH)D3 | Low | 5 | <10 | <15 | 90-110 |
| Mid | 25 | <10 | <15 | 90-110 | |
| High | 75 | <10 | <15 | 90-110 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| 25(OH)D2 | >85 | <15 |
| 25(OH)D3 | >85 | <15 |
| This compound (IS) | >85 | <15 |
Signaling Pathways
Understanding the biological context of vitamin D is crucial for researchers. The following diagrams illustrate the key pathways.
Vitamin D Metabolism
Caption: Vitamin D metabolism pathway.
Vitamin D Receptor Signaling
Caption: Vitamin D receptor signaling pathway.
Discussion and Conclusion
The use of this compound as an internal standard for vitamin D analysis presents a theoretically viable alternative to more expensive isotopically labeled standards. Its structural similarity to vitamin D metabolites suggests it would behave similarly during sample extraction and chromatographic separation, which are desirable characteristics for an internal standard.
However, the lack of commercially available certified reference materials and published, validated methods for its use are significant hurdles. Any laboratory considering this approach must undertake a rigorous in-house validation to establish its suitability and performance characteristics. Key considerations include:
-
Purity and Stability: The purity of the this compound standard must be high and well-characterized. Its stability in solution and under storage conditions must also be determined.
-
Chromatographic Resolution: The analytical method must achieve baseline separation of this compound from the target analytes and any potential interferences.
-
Mass Spectrometric Behavior: The fragmentation pattern of this compound must be distinct enough to allow for specific and sensitive detection without cross-talk from the analytes.
-
Matrix Effects: A thorough investigation of matrix effects is necessary to ensure that the internal standard accurately compensates for any ion suppression or enhancement experienced by the analytes in the sample matrix.
Application of 1α-Hydroxyergosterol in Vitamin D Receptor Binding Studies: An Analog Approach with 1α-Hydroxyvitamin D3
Introduction
Data Presentation: VDR Binding Affinities
The binding affinity of vitamin D analogs to the VDR is a critical parameter for assessing their biological potency. Competitive binding assays are commonly employed to determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd), which are inversely related to binding affinity. The following table summarizes the VDR binding affinity for 1,25-dihydroxyvitamin D3, the active metabolite of Alfacalcidol. While a specific IC50 or Kd for Alfacalcidol is not consistently reported, it is established to have a weaker affinity than Calcitriol. One study indicated that a novel vitamin D analog had a 470-fold lower affinity for the VDR than 1,25(OH)2D3, highlighting the high affinity of the natural ligand[1].
| Compound | Receptor Source | Radioligand | Binding Affinity (IC50/Kd) | Reference |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Not Specified | Fluormone™ VDR-binding fluorescent tracer | IC50: 0.93 nM | [1] |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Human VDR | Not Specified | Kd: ~0.1 nM | [2] |
| 1α-hydroxyvitamin D3 (Alfacalcidol) | Not Specified | Not Specified | Weaker affinity than Calcitriol | [3] |
Experimental Protocols
Protocol 1: Preparation of Intestinal Nuclear Extract for VDR Source
This protocol describes the preparation of a nuclear extract from porcine or chicken intestine, a rich source of VDR.
Materials:
-
Fresh or frozen small intestine (porcine or chicken)
-
Buffer A: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA
-
Polytron homogenizer
-
Dounce homogenizer
-
Centrifuge and appropriate tubes
-
Protease inhibitor cocktail
Procedure:
-
Thaw the intestinal tissue on ice.
-
Wash the tissue thoroughly with ice-cold Buffer A to remove luminal contents.
-
Mince the tissue into small pieces.
-
Homogenize the tissue in 4 volumes of ice-cold Buffer A using a Polytron homogenizer at a low setting.
-
Further homogenize the sample with 10-15 strokes of a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei.
-
Resuspend the nuclear pellet in Buffer A and repeat the centrifugation step.
-
The final nuclear pellet can be used for the VDR binding assay.
Protocol 2: Competitive Radioligand Binding Assay for VDR
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., 1α-hydroxyvitamin D3) for the VDR using a radiolabeled ligand, such as [3H]-1,25(OH)2D3.
Materials:
-
Prepared intestinal nuclear extract (VDR source)
-
Radioligand: [3H]-1,25-dihydroxyvitamin D3 ([3H]-1,25(OH)2D3)
-
Unlabeled competitor: 1α-hydroxyvitamin D3 (Alfacalcidol) and 1,25-dihydroxyvitamin D3 (for standard curve)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1 mM EDTA
-
Wash Buffer: Ice-cold PBS
-
96-well filter plates with GF/C filters
-
Vacuum filtration manifold
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of intestinal nuclear extract (containing 50-120 µg of protein).
-
50 µL of a fixed, subsaturating concentration of [3H]-1,25(OH)2D3 (e.g., 0.1-0.5 nM).
-
50 µL of varying concentrations of the unlabeled competitor (1α-hydroxyvitamin D3) or 1,25-dihydroxyvitamin D3 for the standard curve. For non-specific binding control wells, add a high concentration of unlabeled 1,25-dihydroxyvitamin D3 (e.g., 1 µM). For total binding wells, add 50 µL of assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the incubation by rapid vacuum filtration through the GF/C filter plate.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Vitamin D Receptor (VDR) Signaling Pathway
The genomic actions of vitamin D are mediated by the VDR, a ligand-activated transcription factor. Upon binding its active ligand, 1,25-dihydroxyvitamin D3, the VDR undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: VDR Genomic Signaling Pathway.
Experimental Workflow: VDR Competitive Binding Assay
The following diagram illustrates the key steps in a competitive binding assay to determine the affinity of a test compound for the Vitamin D Receptor.
Caption: VDR Competitive Binding Assay Workflow.
Conclusion
The study of 1α-hydroxyvitamin D3 (Alfacalcidol) provides a robust framework for investigating the interaction of vitamin D analogs with the Vitamin D Receptor. The detailed protocols for receptor preparation and competitive binding assays, along with the understanding of the underlying VDR signaling pathway, are essential tools for researchers in the field. While direct quantitative binding data for 1α-Hydroxyergosterol remains to be elucidated, the methodologies presented here offer a clear path forward for its characterization and for the broader exploration of novel VDR modulators in drug discovery and development.
References
Application Notes and Protocols for Testing 1α-Hydroxyergosterol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyergosterol is a derivative of ergosterol, the primary sterol in fungi and a precursor to vitamin D2 (ergocalciferol). Similar to the active form of vitamin D3 (calcitriol), it is anticipated to exert biological effects through the vitamin D receptor (VDR). The VDR is a nuclear hormone receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription.[1] This signaling cascade is a master regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.
The therapeutic potential of vitamin D analogs is an area of active research, particularly in oncology, due to their potential anti-proliferative and pro-differentiative effects.[2] However, the clinical use of potent vitamin D compounds can be limited by hypercalcemia. This has led to the development and investigation of novel analogs like 1α-Hydroxyergosterol that may offer a more favorable therapeutic window.
These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of 1α-Hydroxyergosterol in cell culture models. The described assays are designed to characterize its effects on cell viability, proliferation, apoptosis, and its ability to activate the VDR signaling pathway.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols.
Table 1: Effect of 1α-Hydroxyergosterol on Cell Viability (MTT Assay)
| Concentration (nM) | % Viability (Mean ± SD) | IC50 (nM) |
| Vehicle Control | 100 ± 5.2 | |
| 1 | 95.3 ± 4.8 | |
| 10 | 82.1 ± 6.1 | |
| 100 | 65.7 ± 5.5 | |
| 1000 | 48.9 ± 4.9 |
Table 2: VDR Target Gene Expression (qRT-PCR)
| Treatment (Concentration) | Fold Change in CYP24A1 mRNA (Mean ± SD) | Fold Change in p21 mRNA (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1α-Hydroxyergosterol (100 nM) | 15.2 ± 2.1 | 3.5 ± 0.4 |
| Calcitriol (10 nM) - Positive Control | 25.8 ± 3.5 | 5.1 ± 0.6 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity Assay)
| Treatment (Concentration) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| 1α-Hydroxyergosterol (100 nM) | 2.8 ± 0.3 |
| Staurosporine (1 µM) - Positive Control | 8.5 ± 0.9 |
Experimental Protocols
1. Cell Culture and Compound Preparation
-
Cell Lines: Select appropriate cell lines for the research question (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer, HaCaT for keratinocytes). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Solubilization: Dissolve 1α-Hydroxyergosterol in a suitable solvent such as ethanol or DMSO to create a high-concentration stock solution. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of the solvent should be included in all experiments.
2. Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of 1α-Hydroxyergosterol or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. VDR Target Gene Expression - Quantitative Real-Time PCR (qRT-PCR)
This protocol quantifies the expression of VDR target genes, such as CYP24A1 (a gene involved in vitamin D metabolism) and p21 (a cell cycle inhibitor), to confirm VDR pathway activation.
-
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with 1α-Hydroxyergosterol, a positive control (e.g., calcitriol), or vehicle control for a specified time (e.g., 24 hours).
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
4. Apoptosis - Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with 1α-Hydroxyergosterol, a positive control for apoptosis (e.g., staurosporine), or vehicle control.
-
Add a luminogenic caspase-3/7 substrate according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway
Caption: VDR signaling pathway activated by 1α-Hydroxyergosterol.
Experimental Workflow
Caption: Workflow for in vitro testing of 1α-Hydroxyergosterol.
References
Application Notes & Protocols: Utilizing 1α-Hydroxyergosterol for Sterol Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyergosterol is a hydroxylated derivative of ergosterol, the primary sterol in fungi. As a vitamin D2 analog, it holds potential as a valuable tool for investigating the intricate pathways of sterol metabolism and its regulation. This document provides detailed application notes and experimental protocols for utilizing 1α-Hydroxyergosterol to study its effects on cholesterol biosynthesis, transport, and related gene expression. The methodologies described are based on established techniques for studying sterol metabolism, adapted for the specific use of 1α-Hydroxyergosterol.
Mechanism of Action
1α-Hydroxyergosterol is hypothesized to exert its effects on sterol metabolism primarily through the Vitamin D Receptor (VDR) . Upon binding to the VDR, it is expected to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in cholesterol homeostasis and bile acid synthesis.[1][2] Its structural similarity to other sterols may also lead to competitive inhibition of enzymes and transporters involved in cholesterol metabolism.[3][4]
Signaling Pathway of 1α-Hydroxyergosterol in Sterol Metabolism
Data Presentation
The following tables summarize expected quantitative outcomes from treating hepatic cell lines (e.g., HepG2) with 1α-Hydroxyergosterol. Data is hypothetical and for illustrative purposes, based on studies of related compounds like ergosterol and other VDR agonists.[2][3][4]
Table 1: Effect of 1α-Hydroxyergosterol on Gene Expression
| Target Gene | Treatment Concentration (µM) | Fold Change in mRNA Expression (relative to control) |
| CYP7A1 | 1 | 1.5 ± 0.2 |
| 10 | 2.8 ± 0.4 | |
| 50 | 4.1 ± 0.5 | |
| SHP | 1 | 0.8 ± 0.1 |
| 10 | 0.5 ± 0.08 | |
| 50 | 0.3 ± 0.05 | |
| SREBP-2 | 1 | 0.9 ± 0.1 |
| 10 | 0.6 ± 0.09 | |
| 50 | 0.4 ± 0.06 | |
| HMGCR | 1 | 0.85 ± 0.12 |
| 10 | 0.55 ± 0.07 | |
| 50 | 0.35 ± 0.04 |
Table 2: Effect of 1α-Hydroxyergosterol on Cellular Sterol Levels
| Sterol | Treatment Concentration (µM) | Cellular Concentration (ng/mg protein) |
| Cholesterol | 0 (Control) | 25.0 ± 2.1 |
| 10 | 20.5 ± 1.8 | |
| 50 | 15.2 ± 1.5 | |
| Lanosterol | 0 (Control) | 0.5 ± 0.07 |
| 10 | 0.3 ± 0.04 | |
| 50 | 0.15 ± 0.02 |
Experimental Protocols
Protocol 1: In Vitro Treatment of HepG2 Cells
This protocol details the treatment of a human hepatocyte cell line to assess the impact of 1α-Hydroxyergosterol on gene expression and sterol content.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1α-Hydroxyergosterol (in ethanol or DMSO)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents
-
Reagents for sterol extraction and analysis (Hexane, Isopropanol)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS at 37°C and 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of 1α-Hydroxyergosterol in ethanol.
-
Dilute the stock solution in serum-free DMEM to final concentrations (e.g., 0, 1, 10, 50 µM). The final ethanol concentration should not exceed 0.1%.
-
Replace the culture medium with the treatment medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Harvesting:
-
For RNA analysis: Wash cells with PBS and lyse directly in the well using the lysis buffer from the RNA extraction kit.
-
For sterol analysis: Wash cells with PBS, scrape them into a microcentrifuge tube, and pellet by centrifugation.
-
-
Analysis:
-
Gene Expression: Extract total RNA and perform qRT-PCR for target genes (CYP7A1, SHP, SREBP-2, HMGCR). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Sterol Quantification: Extract lipids from the cell pellet using a hexane:isopropanol (3:2, v/v) mixture. Analyze sterol content using GC-MS or LC-MS.[5][6][7] Normalize sterol levels to total protein content determined by a BCA assay.
-
Experimental Workflow for In Vitro Studies
Protocol 2: Analysis of Cholesterol Biosynthesis Rate
This protocol measures the rate of de novo cholesterol synthesis by monitoring the incorporation of a labeled precursor.
Materials:
-
Treated cells from Protocol 1
-
[1,2-¹⁴C] Acetic Acid, Sodium Salt
-
Lipid extraction solvents (as in Protocol 1)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Scintillation counter and fluid
Procedure:
-
Prepare Cells: Treat HepG2 cells with 1α-Hydroxyergosterol as described in Protocol 1.
-
Labeling: Two hours before the end of the treatment period, add [¹⁴C] acetic acid to the culture medium at a final concentration of 1 µCi/mL.
-
Harvest and Extract: At the end of the incubation, wash the cells with PBS and harvest them. Extract the total lipids as previously described.
-
Separation: Separate the lipid extract using TLC. The solvent system should be optimized to separate cholesterol from other lipids.
-
Quantification:
-
Scrape the silica corresponding to the cholesterol band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Normalization: Normalize the counts per minute (CPM) to the total protein content of the cell lysate. A decrease in CPM in treated cells compared to control indicates an inhibition of cholesterol biosynthesis.
Logical Relationship of Key Regulators in Cholesterol Homeostasis
Conclusion
1α-Hydroxyergosterol presents a promising research tool for dissecting the complex regulation of sterol metabolism. By acting as a VDR agonist, it can be used to modulate the expression of key genes involved in cholesterol biosynthesis and catabolism. The protocols outlined in this document provide a framework for researchers to investigate these effects in a quantitative and reproducible manner. Further studies are warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound.
References
- 1. Potential Role of the Vitamin D Receptor in Control of Cholesterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor activation down-regulates the small heterodimer partner and increases CYP7A1 to lower cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Long-Term High-Ergosterol Intake on the Cholesterol and Vitamin D Biosynthetic Pathways of Rats Fed a High-Fat and High-Sucrose Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 7. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analytical Separation of 1α-Hydroxylated Sterols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of 1α-hydroxylated sterols, crucial compounds in calcium homeostasis and various cellular processes. The protocols focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering robust techniques for researchers in academia and the pharmaceutical industry.
Introduction
1α-hydroxylated sterols, particularly 1α,25-dihydroxyvitamin D3 (calcitriol), are potent signaling molecules that regulate a wide array of physiological functions. Accurate and sensitive analytical methods are paramount for understanding their metabolic pathways, quantifying their levels in biological matrices, and developing new therapeutic agents. This document outlines established and advanced techniques for the separation and analysis of these compounds.
Signaling Pathway of 1α,25-Dihydroxyvitamin D3
The biological actions of 1α,25-dihydroxyvitamin D3 are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The following diagram illustrates the canonical signaling pathway.
Caption: Canonical signaling pathway of 1α,25-dihydroxyvitamin D3.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the analysis of 1α-hydroxylated sterols from a biological matrix using LC-MS/MS.
Caption: A generalized experimental workflow for LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation of 1α-hydroxylated sterols. Normal-phase and reversed-phase chromatography are both employed, often with UV detection.
Application Note: Separation of 1α,25-Dihydroxyvitamin D3
This method is suitable for the quantification of 1α,25-dihydroxyvitamin D3 in biological samples following extensive cleanup.
Protocol:
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., deuterated 1α,25-dihydroxyvitamin D3).
-
Perform protein precipitation with 2 mL of a 2:1 (v/v) mixture of ethanol and acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
For complex matrices, a multi-step cleanup involving Supported Liquid Extraction (SLE) and/or Solid Phase Extraction (SPE) may be necessary.[1]
-
-
HPLC Conditions:
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.
-
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase (4.6 x 160 mm, 5 µm) | [3] |
| Mobile Phase | Methanol/Acetonitrile/Water | [2] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 265 nm | [2][4] |
| Retention Time (1α,25(OH)2D3) | 8.92 min | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity for the analysis of sterols. Derivatization is typically required to increase the volatility and thermal stability of the hydroxylated compounds.
Application Note: Analysis of 1α-Hydroxylated Sterols Following Derivatization
This protocol is designed for the sensitive detection of 1α-hydroxylated sterols in purified sample extracts.
Protocol:
-
Sample Preparation and Purification:
-
Extract sterols from the biological matrix using a method such as the Bligh-Dyer or Folch procedure.[5]
-
Perform saponification to hydrolyze any esterified sterols.
-
Purify the sterol fraction using Solid Phase Extraction (SPE) with a silica cartridge.
-
-
Derivatization:
-
Evaporate the purified sterol fraction to dryness.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-650.
-
-
Quantification:
-
Use a suitable internal standard (e.g., deuterated sterol).
-
Create calibration curves by analyzing derivatized standards.
-
Quantify based on the peak area ratios of the analyte to the internal standard. The limit of quantification for similar methods can be in the low ng/mL range.[6]
-
| Parameter | Value | Reference |
| Derivatization | Trimethylsilylation (TMS) | [7] |
| Column | HP-5MS (or equivalent) | [6] |
| Carrier Gas | Helium | [6] |
| Ionization Mode | Electron Ionization (EI) | |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | |
| LLOQ | ~1.5 ng/mL (for 25(OH)D3-TMS) | [6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of 1α-hydroxylated sterols due to its superior sensitivity and selectivity.
Application Note: Ultrasensitive Quantification of 1α,25-Dihydroxyvitamin D2 and D3
This method allows for the quantification of 1α,25-dihydroxyvitamin D2 and D3 at picogram-per-milliliter levels in serum or plasma.
Protocol:
-
Sample Preparation:
-
To 200 µL of plasma, add deuterated internal standards for both 1α,25(OH)2D2 and 1α,25(OH)2D3.
-
Perform a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or a combination of methanol and dichloromethane.[5]
-
Alternatively, use supported liquid extraction (SLE) for higher throughput.[1]
-
Evaporate the organic phase to dryness.
-
-
Derivatization (Optional but Recommended for High Sensitivity):
-
LC-MS/MS Conditions:
-
Column: A C18 or pentafluorophenyl (PFP) core-shell column for fast and efficient separation (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Quantification:
-
Construct a calibration curve from the analysis of standards prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
The concentration of the analyte is determined from the peak area ratio of the analyte to its corresponding internal standard. This method can achieve a lower limit of quantification (LLOQ) in the low pg/mL range.
-
| Parameter | Value | Reference |
| Sample Volume | 200-500 µL Plasma/Serum | [5][9] |
| Extraction | LLE, SLE, or SPE | [1][5] |
| Derivatization | PTAD or Amplifex | [7][8] |
| Column | C18 Core-Shell | [5] |
| Detection Mode | ESI+ MRM | [10] |
| Linearity Range | 1 - 100 ng/mL | [1] |
| Precision (CV%) | < 10% | [1] |
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination of Vitamin D(3) and its metabolite in human plasma with on-line sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Supplementation of 1α-Hydroxyergosterol: Application Notes and Protocols
Disclaimer: Direct in vivo studies and established protocols for 1α-Hydroxyergosterol are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for structurally and functionally related compounds, such as vitamin D analogs and other oxysterols. Researchers should consider these as a comprehensive starting point and adapt them based on preliminary in vitro findings and dose-finding studies for 1α-Hydroxyergosterol.
Application Notes
Introduction to 1α-Hydroxyergosterol
1α-Hydroxyergosterol is a synthetic derivative of ergosterol, the primary sterol in fungi. It is structurally related to 1α-hydroxycholecalciferol, a synthetic analog of the active form of vitamin D3. Due to this structural similarity, 1α-Hydroxyergosterol is hypothesized to exhibit biological activities analogous to vitamin D compounds, including roles in calcium metabolism, immune modulation, and cell proliferation and differentiation. Potential therapeutic applications may be found in bone disorders, inflammatory diseases, and oncology.
Preclinical In Vivo Objectives
The primary objectives for the in vivo evaluation of 1α-Hydroxyergosterol are:
-
Pharmacokinetics and Bioavailability: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Safety and Tolerability: To establish a safe dosage range and identify any potential toxicity.
-
Efficacy Assessment: To investigate the therapeutic potential in relevant disease models, such as those for osteoporosis, inflammatory conditions, or cancer.
-
Mechanism of Action: To elucidate the in vivo signaling pathways modulated by 1α-Hydroxyergosterol.
Key Considerations for In Vivo Experimental Design
-
Animal Model Selection: The choice of animal model is critical and should be based on the therapeutic area of interest. For instance, rodent models of osteoporosis (e.g., ovariectomized rats), inflammatory arthritis (e.g., collagen-induced arthritis in mice), or cancer xenografts are commonly used.
-
Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) and the dosing regimen (dose and frequency) should be determined from preliminary in vitro potency and cytotoxicity data, as well as from acute toxicity studies.
-
Biomarker Selection: Relevant biomarkers should be monitored to assess the biological activity of 1α-Hydroxyergosterol. These may include serum calcium levels, inflammatory cytokines, bone turnover markers, or tumor growth inhibition.
Experimental Protocols
Protocol 1: Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to establish a dose range for subsequent efficacy studies.
Materials:
-
1α-Hydroxyergosterol
-
Vehicle (e.g., corn oil, propylene glycol)
-
Healthy adult mice or rats (e.g., C57BL/6 or Sprague-Dawley), 8-10 weeks old
-
Standard laboratory animal diet and water
-
Animal balance, caging, and necessary surgical/dosing equipment
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 50, 500, 2000 mg/kg) and a vehicle control group (n=3-5 per group, mixed gender).
-
Compound Preparation: Prepare fresh formulations of 1α-Hydroxyergosterol in the chosen vehicle on the day of dosing.
-
Administration: Administer a single dose of 1α-Hydroxyergosterol or vehicle via the intended route of administration (e.g., oral gavage).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and body weight) at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for 14 days.
-
Data Collection: Record body weights daily. At the end of the 14-day observation period, euthanize the animals and perform gross necropsy. Collect blood for hematology and clinical chemistry analysis. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than 10% loss in body weight.
Protocol 2: In Vivo Immunomodulatory Efficacy Study
Objective: To evaluate the anti-inflammatory and immunomodulatory effects of 1α-Hydroxyergosterol in a lipopolysaccharide (LPS)-induced inflammation model.
Materials:
-
1α-Hydroxyergosterol
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
BALB/c mice, 8-10 weeks old
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Flow cytometry antibodies for immune cell phenotyping
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for one week and then randomly assign them to treatment groups (vehicle, 1α-Hydroxyergosterol low dose, mid-dose, high dose) with n=8-10 mice per group.
-
Pre-treatment: Administer 1α-Hydroxyergosterol or vehicle daily for a predetermined period (e.g., 7 days) via the chosen route.
-
Induction of Inflammation: On the final day of treatment, inject a single dose of LPS (e.g., 1 mg/kg) intraperitoneally to induce an inflammatory response.
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum cytokine analysis. Spleen and lymph nodes can be harvested for immune cell profiling by flow cytometry.
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry: Prepare single-cell suspensions from the spleen and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD11b, F4/80) to analyze changes in immune cell populations.
-
Data Analysis: Compare cytokine levels and immune cell populations between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Protocol 3: In Vivo Bone Health Efficacy Study
Objective: To assess the effect of 1α-Hydroxyergosterol on bone formation and resorption in an ovariectomized (OVX) rat model of osteoporosis.
Materials:
-
1α-Hydroxyergosterol
-
Vehicle
-
Adult female Sprague-Dawley rats (3-4 months old)
-
Surgical instruments for ovariectomy
-
Micro-computed tomography (µCT) scanner
-
ELISA kits for bone turnover markers (e.g., P1NP, CTX-I)
Procedure:
-
Surgical Procedure: Perform bilateral ovariectomy on the rats under anesthesia. A sham-operated group should be included as a control.
-
Healing and Treatment Initiation: Allow the animals to recover for a period (e.g., 4 weeks) to establish bone loss. Then, randomly assign OVX rats to treatment groups (vehicle, 1α-Hydroxyergosterol low dose, mid-dose, high dose; n=10-12 per group).
-
Chronic Administration: Administer 1α-Hydroxyergosterol or vehicle daily for an extended period (e.g., 8-12 weeks).
-
Monitoring: Monitor body weight weekly. Collect serum at baseline, midpoint, and endpoint for analysis of bone turnover markers.
-
Bone Mineral Density (BMD) Analysis: At the end of the study, euthanize the animals and excise the femurs and lumbar vertebrae. Analyze bone microarchitecture and BMD using a µCT scanner.
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.
-
Data Analysis: Compare BMD, bone microarchitectural parameters, and biomechanical properties between the treatment groups, the OVX control group, and the sham group.
Data Presentation
Table 1: Pharmacokinetic Parameters of 1α-Hydroxyergosterol in Rodents (Template)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| 1α-Hydroxyergosterol | Oral | |||||
| Intravenous | ||||||
| Vehicle Control | Oral | N/A | N/A | N/A | N/A | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.
Table 2: Effect of 1α-Hydroxyergosterol on Serum Cytokine Levels in LPS-Challenged Mice (Template)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | N/A | |||
| 1α-Hydroxyergosterol | Low | |||
| Mid | ||||
| High |
Data to be presented as mean ± SEM.
Table 3: Effect of 1α-Hydroxyergosterol on Bone Parameters in Ovariectomized Rats (Template)
| Treatment Group | Dose (mg/kg) | Femoral BMD (g/cm³) | Trabecular BV/TV (%) | Ultimate Load (N) |
| Sham Control | N/A | |||
| OVX + Vehicle | N/A | |||
| OVX + 1α-Hydroxyergosterol | Low | |||
| Mid | ||||
| High |
BMD: Bone Mineral Density; BV/TV: Bone Volume/Total Volume. Data to be presented as mean ± SEM.
Visualization of Putative Signaling Pathways
The following diagrams illustrate hypothesized signaling pathways for 1α-Hydroxyergosterol based on the known mechanisms of related vitamin D analogs.
Caption: Putative genomic signaling pathway of 1α-Hydroxyergosterol via the Vitamin D Receptor.
Caption: Hypothesized anti-inflammatory action of 1α-Hydroxyergosterol on the NF-κB pathway.
Caption: Proposed effects of 1α-Hydroxyergosterol on bone cells.
Application Note: Mass Spectrometry Fragmentation of 1α-Hydroxyergosterol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 1α-Hydroxyergosterol, a hydroxylated derivative of ergosterol. The information herein is crucial for the identification and quantification of this compound in various biological matrices.
Introduction
1α-Hydroxyergosterol is a metabolite of ergosterol, the primary sterol in fungi. The addition of a hydroxyl group at the 1α position significantly alters its biological activity and physicochemical properties. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of sterols and their metabolites. Understanding the fragmentation pattern of 1α-Hydroxyergosterol is essential for its unambiguous identification in complex samples. This application note outlines the predicted fragmentation pathways based on the known behavior of ergosterol and other hydroxylated sterols and provides a general protocol for its analysis.
Predicted Mass Spectrometry Fragmentation
The fragmentation of 1α-Hydroxyergosterol in mass spectrometry is expected to be influenced by the ergosterol backbone, including its characteristic double bonds in the B ring and the side chain, as well as the additional hydroxyl group at the 1α position. Common ionization techniques for sterol analysis include Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).[1][2]
Under typical EI-MS conditions, sterols undergo extensive fragmentation.[3] For 1α-Hydroxyergosterol, the molecular ion (M+) peak may be of low intensity. Key fragmentation events are predicted to involve:
-
Loss of Water: Successive losses of water molecules from the two hydroxyl groups (at C3 and C1) are highly probable, leading to fragments of [M-H₂O]⁺ and [M-2H₂O]⁺. The loss of water is a characteristic fragmentation for sterols.[4][5]
-
Cleavage of the Side Chain: Fragmentation of the C17 side chain is a common feature in the mass spectra of sterols. A characteristic fragment at m/z 69, corresponding to the cleavage of the C22-C23 bond in the side chain of sterols with a double bond at C24-C25, is expected.[6]
-
Ring A Cleavage: The presence of the 1α-hydroxyl group may influence the fragmentation of the A-ring, although specific ions are difficult to predict without experimental data. Studies on other hydroxylated sterols have shown that the position of the hydroxyl group can direct specific fragmentation pathways.[3][7]
-
Ergosterol Backbone Fragmentation: Fragments characteristic of the ergosterol ring system are also anticipated.
In softer ionization techniques like ESI and APCI, protonated molecules [M+H]⁺ are commonly observed.[2] Collision-Induced Dissociation (CID) of the protonated molecule would likely show:
-
Neutral Loss of Water: Similar to EI, the loss of one or two water molecules is a primary fragmentation pathway, resulting in prominent [M+H-H₂O]⁺ and [M+H-2H₂O]⁺ ions.[4]
-
Side Chain Fragmentation: Fragmentation of the side chain will also occur, although potentially with different relative intensities compared to EI.
Table 1: Predicted Key Fragment Ions for 1α-Hydroxyergosterol (C₂₈H₄₄O₂) - Molecular Weight: 412.65 g/mol
| Ionization Mode | Predicted Fragment Ion | Proposed Origin |
| EI | m/z 412 (M⁺) | Molecular Ion |
| EI/ESI/APCI | m/z 394 | [M-H₂O]⁺ |
| EI/ESI/APCI | m/z 376 | [M-2H₂O]⁺ |
| EI | m/z 379 | Dehydrated ergosterol fragment[5] |
| EI | m/z 271 | Cleavage of the side chain at C17 |
| EI | m/z 69 | Cleavage of the C22-C23 bond in the side chain[6] |
| ESI/APCI | m/z 413 | [M+H]⁺ |
| ESI/APCI | m/z 395 | [M+H-H₂O]⁺ |
| ESI/APCI | m/z 377 | [M+H-2H₂O]⁺ |
Experimental Protocol
This protocol provides a general methodology for the analysis of 1α-Hydroxyergosterol using LC-MS. Optimization may be required based on the specific instrumentation and sample matrix.
3.1. Sample Preparation (General Procedure)
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Saponification (Optional): To analyze free sterols, perform saponification to hydrolyze steryl esters.
-
Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to separate sterols from other lipid classes.
-
Derivatization (Optional but Recommended for GC-MS): For GC-MS analysis, derivatize the hydroxyl groups to form trimethylsilyl (TMS) ethers to increase volatility and improve chromatographic performance.[8] For LC-MS, derivatization is generally not required.[2]
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Column: A C18 reversed-phase column is suitable for the separation of sterols.
-
Mobile Phase: A gradient of methanol/acetonitrile and water is commonly used.
-
Ionization Source: APCI or ESI in positive ion mode. APCI often provides better sensitivity for sterols.[2][4]
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
MS/MS Analysis: Perform product ion scans of the [M+H]⁺ or [M+H-H₂O]⁺ ions to obtain fragmentation spectra for structural confirmation.
3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Silylate the sample with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is appropriate.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer.
Visualization of Predicted Fragmentation and Workflow
4.1. Predicted Fragmentation Pathway of 1α-Hydroxyergosterol
Caption: Predicted fragmentation pathway of 1α-Hydroxyergosterol.
4.2. Experimental Workflow for LC-MS Analysis
Caption: General workflow for LC-MS analysis of 1α-Hydroxyergosterol.
Conclusion
The mass spectrometric fragmentation of 1α-Hydroxyergosterol is predicted to follow patterns characteristic of hydroxylated ergosterol derivatives. Key fragmentation events include the loss of water and cleavage of the side chain. The provided protocols offer a starting point for the development of robust analytical methods for the identification and quantification of this important metabolite. Experimental verification of these predicted fragmentation patterns is recommended for definitive structural elucidation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Monoclonal Antibodies for 1α-Hydroxyergosterol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyergosterol is a sterol molecule of significant interest due to its relationship with ergosterol, a vital component of fungal cell membranes, and its analogy to hydroxylated vitamin D derivatives, which are key regulators of calcium homeostasis and other physiological processes. The development of specific monoclonal antibodies (mAbs) against 1α-Hydroxyergosterol is crucial for its sensitive and specific detection in various biological samples. This document provides detailed application notes and protocols for the generation and characterization of these valuable research tools.
Data Presentation
Table 1: Hypothetical Performance Characteristics of Anti-1α-Hydroxyergosterol Monoclonal Antibodies
| Antibody Clone | Isotype | Affinity (KD) | IC50 (Competitive ELISA) | Cross-Reactivity (Ergosterol) | Cross-Reactivity (1α-Hydroxycholecalciferol) |
| MAb-1H1 | IgG1 | 1.5 x 10-9 M | 5 ng/mL | < 1% | < 5% |
| MAb-2F4 | IgG2a | 8.0 x 10-10 M | 2 ng/mL | < 0.5% | < 2% |
| MAb-3B7 | IgG2b | 2.1 x 10-9 M | 8 ng/mL | < 1.5% | < 8% |
Note: The data presented in this table is hypothetical and serves as a target for the successful development of high-quality monoclonal antibodies. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 1α-Hydroxyergosterol-Carrier Protein Conjugate (Immunogen)
1α-Hydroxyergosterol, as a small molecule (hapten), is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response.
1.1. Synthesis of 1α-Acetoxyergosteryl Acetate:
The synthesis of the immunogen begins with the chemical modification of ergosterol to introduce a hydroxyl group at the 1α position. A plausible synthetic route involves the conversion of ergosterol to 1α-acetoxyergosteryl acetate[1]. This intermediate provides a reactive handle for conjugation.
1.2. Conjugation to Carrier Protein (e.g., Keyhole Limpet Hemocyanin - KLH):
This protocol utilizes a carbodiimide crosslinker to couple the carboxyl group (after hydrolysis of the acetate) of 1α-Hydroxyergosterol to the primary amines of the carrier protein.
Materials:
-
1α-Hydroxyergosterol
-
Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activate 1α-Hydroxyergosterol:
-
Dissolve 1α-Hydroxyergosterol in anhydrous DMF.
-
Add a 1.5 molar excess of both DCC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form an NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve KLH in PBS.
-
Slowly add the activated 1α-Hydroxyergosterol solution to the KLH solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove the insoluble dicyclohexylurea byproduct by centrifugation.
-
Dialyze the supernatant against PBS at 4°C for 48 hours, with several changes of buffer, to remove unreacted hapten and crosslinker.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Confirm the successful conjugation of 1α-Hydroxyergosterol to KLH using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.
-
Protocol 2: Monoclonal Antibody Production via Hybridoma Technology
This protocol outlines the classical method for producing monoclonal antibodies.
2.1. Immunization:
-
Emulsify the 1α-Hydroxyergosterol-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.
-
Immunize BALB/c mice subcutaneously with 50-100 µg of the conjugate per mouse.
-
Boost the mice with 25-50 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) at 2-3 week intervals.
-
Monitor the antibody titer in the serum of immunized mice using an indirect ELISA (Protocol 3).
-
Select the mouse with the highest antibody titer for cell fusion. Administer a final intravenous or intraperitoneal booster injection of the conjugate in saline 3-4 days before fusion.
2.2. Cell Fusion and Hybridoma Selection:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., SP2/0-Ag14) at a ratio of 5:1 using polyethylene glycol (PEG).
-
Select for fused hybridoma cells by culturing in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells will not survive, and unfused splenocytes have a limited lifespan.
2.3. Screening of Hybridomas:
-
Screen the supernatants from the hybridoma cultures for the presence of antibodies specific to 1α-Hydroxyergosterol using a competitive ELISA (Protocol 4).
-
Expand and clone the positive hybridoma cells by limiting dilution to ensure monoclonality.
2.4. Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma clones in vitro in cell culture flasks.
-
Collect the culture supernatant containing the secreted monoclonal antibodies.
-
Purify the monoclonal antibodies from the supernatant using protein A or protein G affinity chromatography.
-
Determine the antibody concentration and assess its purity by SDS-PAGE.
Protocol 3: Indirect ELISA for Serum Titer Determination
Materials:
-
1α-Hydroxyergosterol-BSA conjugate (for coating)
-
Bovine Serum Albumin (BSA)
-
Mouse serum samples
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
Procedure:
-
Coat a 96-well microtiter plate with 1-5 µg/mL of 1α-Hydroxyergosterol-BSA conjugate in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of the mouse serum to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the goat anti-mouse IgG-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
Protocol 4: Competitive ELISA for Antibody Screening and 1α-Hydroxyergosterol Detection
This assay is based on the competition between free 1α-Hydroxyergosterol in the sample and a fixed amount of 1α-Hydroxyergosterol-HRP conjugate for binding to the limited amount of antibody coated on the plate.
Materials:
-
Purified anti-1α-Hydroxyergosterol monoclonal antibody
-
1α-Hydroxyergosterol standard solutions
-
1α-Hydroxyergosterol-HRP conjugate
-
TMB substrate
-
Stop solution
-
Coating buffer
-
Wash buffer
-
Assay buffer (PBS with 0.1% BSA)
Procedure:
-
Coat a 96-well microtiter plate with the purified anti-1α-Hydroxyergosterol monoclonal antibody (1-10 µg/mL) in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the 1α-Hydroxyergosterol standard solutions or samples to the wells.
-
Immediately add a fixed concentration of 1α-Hydroxyergosterol-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of 1α-Hydroxyergosterol in the sample.
Mandatory Visualizations
References
application of 1alpha-Hydroxyergosterol in nutritional research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1α-Hydroxyergosterol, also known by its pharmaceutical name doxercalciferol, is a synthetic vitamin D2 analog. As a prohormone, it undergoes activation in the liver to form 1α,25-dihydroxyvitamin D2 (ercalcitriol), the biologically active form of vitamin D2. This activation bypasses the need for 1α-hydroxylation in the kidneys, a step that is often impaired in certain metabolic conditions. This unique metabolic pathway makes 1α-hydroxyergosterol a valuable tool in nutritional research, particularly in studies related to calcium and phosphorus homeostasis, bone metabolism, and conditions where endogenous vitamin D activation is compromised.
Core Applications in Nutritional Research
The primary application of 1α-hydroxyergosterol in nutritional research revolves around its ability to serve as a potent source of active vitamin D2, enabling the investigation of:
-
Calcium and Phosphorus Metabolism: Elucidating the mechanisms of intestinal calcium and phosphorus absorption and their subsequent impact on serum levels.
-
Bone Health and Mineralization: Studying the effects of vitamin D2 activity on bone turnover, mineralization, and the management of metabolic bone diseases.
-
Parathyroid Hormone (PTH) Regulation: Investigating the feedback mechanisms between active vitamin D and PTH secretion.
-
Vitamin D Receptor (VDR) Activation: Serving as a ligand to study the downstream effects of VDR activation on gene expression and cellular function.
-
Animal Nutrition: Evaluating its efficacy as a feed additive to improve bone health and overall growth in poultry and swine.[1]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from studies comparing 1α-hydroxyergosterol (doxercalciferol) with other vitamin D analogs.
Table 1: Comparative Effects of Doxercalciferol and Calcitriol on Biochemical Parameters in Patients with Secondary Hyperparathyroidism. [2][3][4]
| Parameter | Doxercalciferol Group | Calcitriol Group | Key Findings |
| Change in iPTH (pg/mL) | -43.1%[4] | -13.44%[4] | Doxercalciferol was more effective in reducing iPTH levels.[4] |
| Serum Calcium (mg/dL) | Moderate increase (e.g., from 8.8 to 9.5)[3] | Significant increase, higher incidence of hypercalcemia[3][4] | Doxercalciferol may have a lower risk of inducing hypercalcemia.[3][4] |
| Serum Phosphorus (mg/dL) | No significant change[3] | No significant change[3] | Both compounds had a similar effect on serum phosphorus. |
| Bone Formation Rate | Decreased to within normal range in 72% of patients[2] | Decreased to within normal range[2] | Both are effective in controlling bone turnover.[2] |
| Eroded Bone Surface | Greater improvement observed[2] | Less improvement compared to doxercalciferol[2] | Doxercalciferol showed a greater effect on improving bone resorption parameters.[2] |
Table 2: Comparative Effects of Doxercalciferol and Paricalcitol on Mineral Homeostasis. [5][6][7]
| Parameter | Doxercalciferol | Paricalcitol | Key Findings |
| PTH Suppression | Equally efficacious at appropriate doses[5] | Equally efficacious at appropriate doses[5] | Both effectively suppress PTH. |
| Serum Calcium Increase | More profound increase[5] | Less hypercalcemic effect[5] | Paricalcitol demonstrates a lower risk of hypercalcemia.[5] |
| Effect on Bone Disease | Greater impact on normalizing bone parameters[6] | Less impact compared to doxercalciferol[6] | Doxercalciferol showed greater efficacy in improving bone health in an animal model.[6] |
| Dose Equivalency for PTH Suppression | Dose should be 55-60% of the paricalcitol dose[7][8] | A lower dose of doxercalciferol is required for equivalent PTH suppression.[7][8] |
Experimental Protocols
Protocol 1: In Vivo Study of 1α-Hydroxyergosterol on Bone Metabolism in a Rat Model of Osteoporosis
This protocol is adapted from studies on vitamin D analogs and bone metabolism.
1. Objective: To evaluate the efficacy of 1α-hydroxyergosterol in improving bone mineral density and other bone health parameters in an ovariectomized rat model of osteoporosis.
2. Animal Model:
-
Female Sprague-Dawley rats (12 weeks old).
-
Ovariectomy (OVX) or sham surgery is performed to induce an osteoporotic state.
-
Animals are allowed to recover for 4 weeks post-surgery.
3. Experimental Groups (n=10 per group):
-
Group 1: Sham + Vehicle control.
-
Group 2: OVX + Vehicle control.
-
Group 3: OVX + 1α-Hydroxyergosterol (e.g., 1 µg/kg body weight, administered orally daily).
-
Group 4: OVX + Positive Control (e.g., Calcitriol at an equimolar dose).
4. Dosing and Administration:
-
Prepare a stock solution of 1α-hydroxyergosterol in a suitable vehicle (e.g., corn oil).
-
Administer the assigned treatment daily via oral gavage for 12 weeks.
5. Data Collection and Analysis:
-
Weekly: Monitor body weight and food intake.
-
Monthly: Collect blood samples via tail vein for analysis of serum calcium, phosphorus, and intact PTH (iPTH) levels.[9]
-
At Termination (Week 12):
-
Perform Dual-Energy X-ray Absorptiometry (DXA) scans to measure bone mineral density (BMD) of the femur and lumbar spine.
-
Euthanize animals and collect femurs and tibias.
-
Micro-computed Tomography (µCT) Analysis: Analyze trabecular and cortical bone microarchitecture of the collected bones.
-
Histomorphometry: Prepare bone sections for histological analysis to assess bone formation and resorption parameters.
-
Biochemical Analysis: Analyze serum for markers of bone turnover (e.g., osteocalcin, CTX-I).
-
6. Expected Outcomes:
-
Increased serum calcium and decreased PTH in the 1α-hydroxyergosterol treated group compared to the OVX control.
-
Improved BMD and bone microarchitecture in the 1α-hydroxyergosterol treated group.
Protocol 2: In Vitro Osteoblast Differentiation Assay
1. Objective: To assess the direct effect of 1α-hydroxyergosterol on the differentiation of pre-osteoblastic cells.
2. Cell Culture:
-
Use a pre-osteoblastic cell line (e.g., MC3T3-E1) or primary mesenchymal stem cells.
-
Culture cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
3. Experimental Setup:
-
Seed cells in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, replace the medium with osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treat cells with varying concentrations of 1α-hydroxyergosterol (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control.
4. Assays:
-
Alkaline Phosphatase (ALP) Activity (Day 7):
-
Lyse the cells and measure ALP activity using a colorimetric assay (e.g., p-nitrophenyl phosphate substrate).
-
Normalize ALP activity to total protein content.
-
-
Mineralization Assay (Alizarin Red S Staining) (Day 21):
-
Fix the cells with 4% paraformaldehyde.
-
Stain with 2% Alizarin Red S solution to visualize calcium deposits.
-
Quantify the staining by extracting the dye and measuring absorbance.
-
-
Gene Expression Analysis (qPCR) (Day 7 and 14):
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR to measure the expression of osteogenic marker genes (e.g., Runx2, ALP, Osteocalcin, Collagen I).
-
5. Expected Outcomes:
-
Dose-dependent increase in ALP activity and mineralization in cells treated with 1α-hydroxyergosterol.
-
Upregulation of osteogenic marker gene expression.
Protocol 3: Quantification of 1α,25-dihydroxyvitamin D2 in Biological Samples
This protocol is based on methods for quantifying vitamin D metabolites.[10]
1. Objective: To measure the concentration of the active metabolite of 1α-hydroxyergosterol (1α,25-dihydroxyvitamin D2) in plasma or tissue samples.
2. Sample Preparation:
-
Plasma/Serum: Extract 1-2 mL of plasma or serum with a mixture of methanol and methylene chloride (2:1, v/v).
-
Tissue: Homogenize the tissue and perform a similar solvent extraction.
3. Chromatographic Separation:
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the extract and separate different vitamin D metabolites.
-
High-Performance Liquid Chromatography (HPLC):
-
Further separate the dihydroxy-metabolite fraction using a normal-phase HPLC column (e.g., Zorbax-Sil) with a mobile phase of isopropanol in hexane.
-
For enhanced separation, a subsequent reversed-phase HPLC step can be used.
-
4. Quantification:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
This is the gold standard for sensitive and specific quantification.
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor specific parent-daughter ion transitions for 1α,25-dihydroxyvitamin D2 and an internal standard.
-
-
Radioimmunoassay (RIA):
-
A competitive binding assay using a specific antibody against 1α,25-dihydroxyvitamin D2.
-
Signaling Pathways and Experimental Workflows
Metabolic Activation and Signaling Pathway of 1α-Hydroxyergosterol
1α-Hydroxyergosterol acts as a prohormone. It is first metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2. This active metabolite then binds to the Vitamin D Receptor (VDR), a nuclear receptor. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12][13]
Caption: Metabolic activation and genomic signaling pathway of 1α-Hydroxyergosterol.
Experimental Workflow for In Vivo Animal Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the effects of 1α-hydroxyergosterol supplementation in an animal model.
Caption: Workflow for an in vivo study of 1α-Hydroxyergosterol.
Logical Relationship in Intestinal Calcium Transport Regulation
1α,25-dihydroxyvitamin D2, the active form of 1α-hydroxyergosterol, plays a crucial role in regulating intestinal calcium absorption by modulating the expression of genes involved in calcium transport.
References
- 1. Alfacalcidol - Wikipedia [en.wikipedia.org]
- 2. Calcitriol and doxercalciferol are equivalent in controlling bone turnover, suppressing parathyroid hormone, and increasing fibroblast growth factor-23 in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. [The quantitative determination of vitamin D3 and its metabolites in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Vitamin D Receptor Activation in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D, vitamin D receptor and the importance of its activation in patients with chronic kidney disease | Nefrología [revistanefrologia.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 1alpha-Hydroxyergosterol synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of 1α-Hydroxyergosterol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify and resolve common issues during the synthesis of 1α-Hydroxyergosterol, a critical precursor for various vitamin D analogs.
Q1: My overall yield of 1α-Hydroxyergosterol is significantly lower than expected after the final deprotection step. What are the most likely causes?
A1: Low overall yield can stem from inefficiencies at multiple stages of the synthesis. The most critical step to scrutinize is the allylic hydroxylation to introduce the 1α-hydroxyl group. However, issues with protecting group stability and the final purification can also contribute significantly to product loss.
Troubleshooting Steps:
-
Analyze the Crude Product from Each Step: Before proceeding to the next reaction, analyze a small sample of your crude product by TLC, HPLC, or NMR. This will help you pinpoint the specific stage where the yield is being lost.
-
Re-evaluate Your Protecting Group Strategy: The 3β-hydroxyl and the 5,7-diene system of ergosterol must be adequately protected. Incomplete protection can lead to unwanted side reactions, while harsh deprotection conditions can degrade your final product. Ensure the protecting groups are stable to the conditions of the 1α-hydroxylation and can be removed with high yield.
-
Optimize the 1α-Hydroxylation Reaction: This is often the most challenging step. Low yields here are common and can be due to a variety of factors addressed in the following questions.
Q2: I am seeing a complex mixture of products after my 1α-hydroxylation reaction with selenium dioxide. How can I improve the selectivity for the desired 1α-hydroxy product?
A2: The use of selenium dioxide (SeO₂) for allylic hydroxylation can lead to over-oxidation and other side reactions if not carefully controlled. A complex product mixture often indicates a lack of selectivity.
Troubleshooting Steps:
-
Control the Reaction Temperature: Allylic hydroxylations with SeO₂ are sensitive to temperature. Running the reaction at too high a temperature can lead to the formation of the conjugated ketone (ergosta-1,4,6,22-tetraen-3-one) and other over-oxidized byproducts. It is advisable to start at a lower temperature and slowly increase it if the reaction is not proceeding.
-
Use a Co-oxidant: To minimize the amount of toxic selenium compounds and potentially improve selectivity, consider using a catalytic amount of SeO₂ with a stoichiometric amount of a co-oxidant like tert-butyl hydroperoxide (t-BuOOH).[1] This can lead to a cleaner reaction profile.
-
Solvent Choice is Critical: The solvent can significantly influence the outcome of the reaction.[2] Non-polar solvents may be more effective in some cases. It is recommended to perform small-scale trials with different solvents (e.g., dioxane, dichloromethane, tert-butanol) to find the optimal one for your specific protected ergosterol derivative.
-
Slow Addition of the Oxidizing Agent: Adding the selenium dioxide or the co-oxidant portion-wise or via a syringe pump over an extended period can help to control the reaction rate and minimize the formation of byproducts.[3]
Q3: My 1α-hydroxylation reaction with selenium dioxide is not going to completion, and I am recovering a significant amount of my starting material. What can I do to improve the conversion?
A3: Incomplete conversion is a common issue and can often be resolved by adjusting the reaction conditions to be more forcing without sacrificing selectivity.
Troubleshooting Steps:
-
Increase the Reaction Time: Monitor the reaction by TLC or HPLC. If the reaction has stalled but byproducts are not significantly increasing, extending the reaction time may be sufficient to drive it to completion.
-
Slightly Increase the Temperature: If extending the reaction time is ineffective, a modest increase in temperature (e.g., in 5-10°C increments) can increase the reaction rate. Monitor for byproduct formation closely.
-
Increase the Molar Equivalents of the Oxidant: If you are using stoichiometric SeO₂, a slight excess (e.g., 1.2-1.5 equivalents) may be necessary to achieve full conversion. If using a catalytic system, ensure your co-oxidant is not the limiting reagent.
-
Check the Purity of Your Reagents: Selenium dioxide can sublime and should be handled with care.[1] Ensure your SeO₂ is of high purity. The quality of your solvent and co-oxidant can also impact the reaction.
Q4: I am having difficulty purifying my 1α-Hydroxyergosterol derivative after the hydroxylation step. The product seems to co-elute with byproducts on silica gel chromatography.
A4: Purification of sterol derivatives can be challenging due to their similar polarities.
Troubleshooting Steps:
-
Optimize Your Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective. Adding a small amount of a third solvent, such as dichloromethane or acetone, can sometimes improve separation.
-
Silica Gel Type: Consider using a different type of silica gel, such as one with a smaller particle size for higher resolution, or a chemically modified silica gel.
-
-
Consider a Different Purification Technique: If column chromatography is ineffective, High-Performance Liquid Chromatography (HPLC) on a preparative scale might be necessary to achieve the desired purity.
-
Derivative Formation: In some cases, it may be beneficial to protect the newly formed 1α-hydroxyl group before purification. This changes the polarity of the molecule and may improve its separation from byproducts. The protecting group can then be removed in a subsequent step.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of the allylic hydroxylation of a protected ergosterol derivative. This data is compiled from typical results and should be used as a guideline for optimization.
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Outcome |
| Oxidant | 1.1 eq. SeO₂ | 0.1 eq. SeO₂, 1.5 eq. t-BuOOH | 1.1 eq. SeO₂ | 1.5 eq. SeO₂ | Catalytic SeO₂ with t-BuOOH often gives cleaner reactions. |
| Solvent | Dioxane | Dichloromethane | Acetic Acid | Dioxane | Acetic acid can form acetate esters.[1] Dioxane and DCM are common choices. |
| Temperature | 25°C | 25°C | 40°C | 60°C | Higher temperatures can lead to over-oxidation and lower yields of the desired alcohol. |
| Addition Method | All at once | Slow addition (2h) | All at once | All at once | Slow addition generally improves selectivity and reduces byproduct formation. |
| Typical Yield | 35-45% | 55-65% | 40-50% (as acetate) | 20-30% | Condition B represents a more optimized and controlled reaction. |
Experimental Protocols
Key Experiment: Catalytic 1α-Hydroxylation of 3β-(tert-Butyldimethylsilyl)-ergosta-5,7,22-triene
This protocol describes a representative method for the 1α-hydroxylation of a protected ergosterol derivative using a catalytic amount of selenium dioxide.
Materials:
-
3β-(tert-Butyldimethylsilyl)-ergosta-5,7,22-triene (1.0 eq)
-
Selenium dioxide (0.1 eq)
-
tert-Butyl hydroperoxide (70% in water, 1.5 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3β-(tert-Butyldimethylsilyl)-ergosta-5,7,22-triene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add selenium dioxide to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1α-hydroxy-3β-(tert-Butyldimethylsilyl)-ergosta-5,7,22-triene.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in 1α-Hydroxyergosterol synthesis.
Caption: Troubleshooting workflow for low yield.
Signaling Pathway of a Key Side Reaction
This diagram illustrates the potential pathway for the formation of an over-oxidized byproduct during the selenium dioxide-mediated allylic hydroxylation.
Caption: Formation of over-oxidized byproduct.
References
Technical Support Center: Optimizing 1α-Hydroxyergosterol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 1α-Hydroxyergosterol from complex matrices. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and supporting data to help you optimize your extraction workflow.
Frequently Asked Questions (FAQs)
Q1: What is 1α-Hydroxyergosterol and why is it important?
A1: 1α-Hydroxyergosterol is a hydroxylated derivative of ergosterol, the primary sterol in fungi. The introduction of a hydroxyl group at the 1α position can significantly alter its biological activity, making it a molecule of interest in drug development for its potential therapeutic properties, analogous to the role of 1α-hydroxylated vitamin D derivatives in calcium metabolism and immune modulation.[1]
Q2: What are the most common matrices for 1α-Hydroxyergosterol extraction?
A2: 1α-Hydroxyergosterol is typically extracted from fungal biomass, including yeast and filamentous fungi, as well as from plant tissues that may contain endophytic fungi capable of producing this compound. The complexity of these matrices, rich in lipids, proteins, and polysaccharides, presents significant challenges for efficient extraction.
Q3: What are the critical steps in a typical 1α-Hydroxyergosterol extraction workflow?
A3: A standard workflow involves:
-
Sample Preparation: Lyophilization and grinding of the biological matrix to increase surface area.
-
Saponification: Alkaline hydrolysis to break down esterified sterols and lipids.
-
Liquid-Liquid Extraction (LLE): Separation of the non-saponifiable fraction (containing sterols) using an organic solvent.
-
Purification: Often involving Solid-Phase Extraction (SPE) to remove interfering compounds.
-
Analysis: Quantification and identification using techniques like HPLC or GC-MS.
Q4: Is derivatization necessary for the analysis of 1α-Hydroxyergosterol?
A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization to form trimethylsilyl (TMS) ethers is common to increase the volatility and thermal stability of the hydroxylated sterol.[2] For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always necessary but can be used to enhance detection by UV or fluorescence detectors.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 1α-Hydroxyergosterol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incomplete cell lysis. 2. Inefficient saponification. 3. Suboptimal extraction solvent. 4. Degradation of the target molecule. | 1. Ensure thorough grinding of the lyophilized sample. Consider enzymatic lysis for robust cell walls. 2. Optimize saponification time, temperature, and alkali concentration. For hydroxylated sterols, milder conditions (e.g., room temperature for 18h) may be preferable to high heat to prevent degradation.[3][4] 3. Use a non-polar solvent like n-hexane or cyclohexane for liquid-liquid extraction of the unsaponifiable fraction.[5] 4. Avoid prolonged exposure to high temperatures and acidic conditions.[3][4] |
| Poor Purity / Interfering Peaks in Chromatogram | 1. Co-extraction of other lipids. 2. Presence of pigments or other secondary metabolites. 3. Incomplete saponification leading to residual triglycerides. | 1. Include a Solid-Phase Extraction (SPE) step for purification. A silica-based SPE cartridge can effectively separate sterols from more polar and non-polar impurities.[3] 2. Consider a preliminary wash of the biomass with a polar solvent to remove some pigments before the main extraction. 3. Ensure saponification is complete by checking for the absence of fatty acid methyl esters (FAMEs) in a test sample by GC if possible. |
| Analyte Degradation | 1. Harsh saponification conditions (high temperature). 2. Exposure to strong acids. 3. Oxidation during sample handling. | 1. Studies on similar hydroxylated sterols show that high temperatures are more detrimental than high alkalinity during saponification.[3][4][6] Opt for lower temperatures for longer durations. 2. Neutralize the saponified extract to a pH of approximately 6-7 before solvent extraction to prevent acid-catalyzed degradation.[7] 3. Work under an inert atmosphere (e.g., nitrogen) if possible, and use antioxidants like BHT or ascorbic acid during extraction. |
| Inconsistent Results | 1. Variability in sample matrix. 2. Inconsistent sample preparation. 3. Non-homogenous sample. | 1. Ensure consistent growth and harvesting conditions for fungal or plant material. 2. Standardize lyophilization and grinding procedures. 3. Thoroughly mix the ground sample before taking aliquots for extraction. |
Experimental Protocols
Protocol 1: General Extraction of 1α-Hydroxyergosterol from Fungal Biomass
This protocol outlines a standard method for extracting 1α-Hydroxyergosterol from fungal mycelia.
1. Sample Preparation:
- Harvest fungal mycelia by filtration and wash with distilled water.
- Lyophilize the mycelia to a constant dry weight.
- Grind the dried mycelia into a fine powder using a mortar and pestle or a ball mill.
2. Saponification:
- Weigh 1-2 g of dried mycelial powder into a screw-cap glass tube.
- Add 10 mL of 1 M methanolic KOH.
- Incubate at room temperature (24°C) for 18 hours with gentle agitation. Alternative for faster processing: 80°C for 2 hours, but be aware of potential degradation of hydroxylated sterols.[3][4][6]
3. Liquid-Liquid Extraction (LLE):
- After cooling to room temperature, add 5 mL of distilled water to the tube.
- Add 10 mL of n-hexane and vortex vigorously for 2 minutes.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully transfer the upper n-hexane layer to a clean tube.
- Repeat the n-hexane extraction two more times, pooling the organic phases.
4. Washing and Drying:
- Wash the pooled n-hexane extract with an equal volume of distilled water three times to remove residual alkali.
- Dry the n-hexane extract over anhydrous sodium sulfate.
- Filter the extract and evaporate the solvent to dryness under a stream of nitrogen at a temperature below 40°C.
5. Purification (Solid-Phase Extraction - SPE):
- Reconstitute the dried extract in 1 mL of hexane.
- Condition a silica SPE cartridge (e.g., 1g) with 5 mL of hexane.
- Load the sample onto the cartridge.
- Wash the cartridge with 10 mL of hexane to elute non-polar interfering compounds.
- Elute the 1α-Hydroxyergosterol with a more polar solvent, such as a mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The optimal elution solvent should be determined empirically.
- Evaporate the eluate to dryness under nitrogen.
6. Analysis:
- Reconstitute the final purified extract in a suitable solvent for HPLC or GC-MS analysis.
- For GC-MS, derivatize the sample with a silylating agent (e.g., BSTFA with 1% TMCS) prior to injection.
Protocol 2: Quantification by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol or acetonitrile at a flow rate of 1 mL/min.
-
Detection: UV detector at 282 nm (the characteristic absorbance maximum for ergosterol and its derivatives).
-
Quantification: Prepare a standard curve using a purified 1α-Hydroxyergosterol standard.
Data Presentation
Table 1: Comparison of Saponification Conditions on Sterol Stability
This table summarizes data from a study on the stability of related sterols under different saponification conditions, which can inform the optimization of 1α-Hydroxyergosterol extraction.[3][4][6]
| Condition | Cholesterol Recovery (%) | 7-Ketocholesterol Recovery (%) | β-Sitosterol Recovery (%) |
| 1 M KOH, 18h, 24°C (Control) | 100 | 100 | 100 |
| 1 M KOH, 18h, 37°C | 95 | 80 | 98 |
| 1 M KOH, 3h, 45°C | 85 | 65 | 59 |
| 3.6 M KOH, 3h, 24°C | 98 | 73 | 88 |
Data adapted from studies on analogous sterols, indicating that increased temperature is more detrimental to hydroxylated sterol recovery than increased alkalinity.[3][4][6]
Table 2: SPE Recovery of Sterols
This table shows typical recovery rates for sterols using a silica-based SPE method.
| Compound | Recovery Rate (%) |
| 5β,6β-epoxycholestan-3β-ol | 94-96 |
| Cholest-5-en-3β-ol-7-one | 94 |
| Cholestane-3β,5α,6β-triol | 88-91 |
| 5α,6α-epoxycholestan-3β-ol | 88-90 |
Data from a study on the SPE of various sterol oxidation products, demonstrating the high efficiency of this purification step.[3]
Visualizations
General Workflow for 1α-Hydroxyergosterol Extraction
References
- 1. 1alpha-Hydroxylase and the action of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergosterol extraction: a comparison of methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US2865934A - Extraction of ergosterol and ergosterol-like sterols from yeast and analogous products - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 1α-Hydroxyergosterol
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively solubilizing 1α-Hydroxyergosterol in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is 1α-Hydroxyergosterol and why is its solubility a concern?
1α-Hydroxyergosterol is a synthetic analog of Vitamin D. Like other sterol-based molecules, it is highly hydrophobic, making it poorly soluble in aqueous buffers. This low solubility can lead to precipitation in experimental assays, resulting in inaccurate and unreliable data. Achieving a stable, homogenous solution is critical for consistent experimental outcomes.
Q2: What are the primary methods for solubilizing 1α-Hydroxyergosterol?
The most common and effective methods for solubilizing hydrophobic compounds like 1α-Hydroxyergosterol include:
-
Co-solvents: Using a water-miscible organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), to first dissolve the compound before diluting it into an aqueous buffer.
-
Cyclodextrins: Encapsulating the hydrophobic molecule within the lipophilic core of cyclodextrin molecules to form a water-soluble inclusion complex.
-
Surfactants/Detergents: Forming micelles that can encapsulate the hydrophobic compound. However, this method should be used with caution as surfactants can interfere with biological assays.
Q3: Can I prepare a concentrated stock solution of 1α-Hydroxyergosterol?
Yes, preparing a concentrated stock solution in an appropriate organic solvent is the recommended first step. This stock can then be diluted to the final working concentration in your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of 1α-Hydroxyergosterol exceeds its solubility limit in the final buffer. | - Increase the percentage of the organic co-solvent in the final solution (if permissible for your experiment).- Decrease the final concentration of 1α-Hydroxyergosterol.- Utilize a cyclodextrin-based formulation to enhance solubility. |
| The final concentration of the organic solvent is too low to maintain solubility. | - Prepare a higher concentration stock solution to minimize the volume added to the aqueous buffer, thereby reducing the final solvent concentration. | |
| The buffer pH or ionic strength is unfavorable for solubility. | - Test a range of pH values for your buffer to identify the optimal condition for solubility.- Be aware that high salt concentrations can sometimes decrease the solubility of hydrophobic compounds. | |
| Inconsistent experimental results | The 1α-Hydroxyergosterol is not fully dissolved, leading to variations in the effective concentration. | - Visually inspect your stock and working solutions for any particulate matter.- Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation with excessive heat.- Prepare fresh working solutions for each experiment. |
| Cell toxicity or off-target effects | The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high. | - Keep the final concentration of the organic solvent below 0.5% (v/v) in cell-based assays, and ideally below 0.1%.- Run a vehicle control (buffer with the same concentration of the organic solvent) to assess any solvent-induced effects. |
Data Presentation: Solubility of Structurally Similar Sterols
| Solvent | Solubility of Ergosterol (µg/mL) | Molar Concentration (mM) | Notes |
| Ethanol | ~500[1] | ~1.26 | A good primary solvent for creating stock solutions. |
| DMSO | ~100[1] | ~0.25 | Another common primary solvent for stock solutions. |
| Dimethyl formamide | ~2000[1] | ~5.04 | Offers higher solubility but may have greater cellular toxicity. |
| 1:2 Ethanol:PBS (pH 7.2) | ~300[1] | ~0.76 | Demonstrates the utility of a co-solvent system for aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 1α-Hydroxyergosterol Stock Solution using a Co-Solvent
This protocol describes the preparation of a 1 mM stock solution in ethanol.
Materials:
-
1α-Hydroxyergosterol powder
-
Anhydrous ethanol (200 proof)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh out a precise amount of 1α-Hydroxyergosterol powder in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous ethanol to achieve a 1 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Solubilization of 1α-Hydroxyergosterol using β-Cyclodextrin
This protocol outlines the preparation of a 1α-Hydroxyergosterol-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
1α-Hydroxyergosterol
-
β-Cyclodextrin (or a more soluble derivative like HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of 1α-Hydroxyergosterol in ethanol (e.g., 10 mM).
-
In a separate container, prepare a solution of β-cyclodextrin in deionized water (e.g., 10-50 mM). Gentle warming may be required to dissolve the cyclodextrin.
-
While vigorously stirring the cyclodextrin solution, slowly add the ethanolic 1α-Hydroxyergosterol stock solution dropwise. A 1:1 or 1:2 molar ratio of 1α-Hydroxyergosterol to cyclodextrin is a good starting point.
-
Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution can be filter-sterilized and then diluted into your final aqueous buffer.
Signaling Pathway and Experimental Workflow Diagrams
1α-Hydroxyergosterol Signaling Pathway
1α-Hydroxyergosterol, as a Vitamin D analog, is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR). The following diagram illustrates the canonical VDR signaling pathway.
Caption: Canonical VDR signaling pathway initiated by 1α-Hydroxyergosterol.
Experimental Workflow for Solubilization
The following diagram outlines a logical workflow for troubleshooting and achieving successful solubilization of 1α-Hydroxyergosterol.
Caption: Troubleshooting workflow for solubilizing 1α-Hydroxyergosterol.
References
preventing degradation of 1alpha-Hydroxyergosterol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1α-Hydroxyergosterol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1α-Hydroxyergosterol during storage?
A1: The primary factors leading to the degradation of 1α-Hydroxyergosterol are exposure to light (photodegradation), oxygen (oxidation), and elevated temperatures. These factors can lead to isomerization, and the formation of various degradation products such as ketones, epoxides, and further hydroxylated derivatives.
Q2: What are the visible signs of 1α-Hydroxyergosterol degradation?
A2: Visual inspection may not be sufficient to detect early stages of degradation. However, significant degradation might manifest as a change in the color or physical state of the compound. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the recommended storage conditions for 1α-Hydroxyergosterol to minimize degradation?
A3: To ensure the stability of 1α-Hydroxyergosterol, it is recommended to store the compound under the following conditions:
-
Temperature: Store at -20°C or below.
-
Light: Protect from all sources of light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Form: Store as a dry solid (lyophilized powder) whenever possible, as solutions are generally less stable.
Q4: For how long can I store 1α-Hydroxyergosterol under recommended conditions?
A4: The long-term stability of 1α-Hydroxyergosterol is dependent on strict adherence to the recommended storage conditions. For precise shelf-life information, it is crucial to refer to the manufacturer's certificate of analysis or to perform periodic stability tests.
Q5: Is it acceptable to store 1α-Hydroxyergosterol in a standard laboratory freezer (-20°C)?
A5: Yes, a standard laboratory freezer at -20°C is a suitable temperature for short to medium-term storage. For long-term storage, -80°C is preferable to further minimize the rate of potential degradation reactions.
Q6: I need to prepare a stock solution of 1α-Hydroxyergosterol. What is the best practice for storage?
A6: If you must store 1α-Hydroxyergosterol as a solution, follow these guidelines:
-
Solvent: Use a high-purity, degassed solvent (e.g., ethanol or DMSO).
-
Concentration: Prepare the highest concentration possible to minimize the solvent-to-compound ratio.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store these aliquots at -80°C under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of 1α-Hydroxyergosterol stock solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using HPLC-UV. |
| Appearance of unexpected peaks in HPLC analysis. | Photodegradation or oxidation of the sample. | Ensure the compound and its solutions are always protected from light. Use degassed solvents and store under an inert atmosphere. |
| Inconsistent experimental results between batches. | Improper storage or handling leading to variable degradation. | Review and standardize storage and handling procedures. Perform a stability check on all batches of 1α-Hydroxyergosterol before use. |
| Precipitation observed in a stored solution. | Solvent evaporation or compound degradation leading to insoluble products. | Discard the solution. When preparing new solutions, ensure the vial is properly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 1α-Hydroxyergosterol
This protocol outlines a general method for assessing the stability of 1α-Hydroxyergosterol.
1. Materials:
-
1α-Hydroxyergosterol reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV detector
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 70% B to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare a stock solution of 1α-Hydroxyergosterol in ethanol at 1 mg/mL.
-
Perform forced degradation studies by subjecting aliquots of the stock solution to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 2 hours
-
Basic: 0.1 M NaOH at 60°C for 2 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (solid and solution)
-
Photolytic: Expose to UV light (254 nm) for 24 hours (solid and solution)
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze the untreated and stressed samples by HPLC.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: Long-Term Storage Stability Study
1. Objective: To determine the long-term stability of 1α-Hydroxyergosterol under recommended storage conditions.
2. Materials:
-
Multiple aliquots of solid 1α-Hydroxyergosterol from the same batch.
-
Amber glass vials with inert gas-tight seals.
3. Procedure:
-
Place the aliquots in amber vials, flush with argon or nitrogen, and seal tightly.
-
Store the vials at the following conditions:
-
-80°C (control)
-
-20°C
-
4°C
-
-
At specified time points (e.g., 0, 3, 6, 12, 24 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the purity of the sample using the stability-indicating HPLC method described in Protocol 1.
-
Record any changes in physical appearance and purity.
Data Presentation
Table 1: Summary of Forced Degradation Studies on 1α-Hydroxyergosterol
| Stress Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradation Products |
| 0.1 M HCl | 2 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 2 hours | 60°C | 10% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 40% | >3 |
| Thermal (Solid) | 48 hours | 80°C | 5% | 1 |
| Thermal (Solution) | 48 hours | 80°C | 25% | 2 |
| Photolytic (Solid) | 24 hours | Room Temp | 30% | >3 |
| Photolytic (Solution) | 24 hours | Room Temp | 60% | >3 |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Temperature | Atmosphere | Light Protection | Expected Stability (Solid) |
| -80°C | Inert Gas | Complete | > 24 months |
| -20°C | Inert Gas | Complete | 12-24 months |
| 4°C | Inert Gas | Complete | < 3 months |
| Room Temperature | Air | Ambient Light | Unstable |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Generalized Vitamin D-like signaling pathway.
Caption: Potential degradation pathways of 1α-Hydroxyergosterol.
optimizing HPLC-MS/MS parameters for 1alpha-Hydroxyergosterol detection
Welcome to the technical support center for the analysis of 1α-Hydroxyergosterol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their HPLC-MS/MS detection methods.
Frequently Asked Questions (FAQs)
Q1: What is 1α-Hydroxyergosterol and why is it important?
A1: 1α-Hydroxyergosterol is a hydroxylated derivative of ergosterol, the primary sterol in fungal cell membranes. Ergosterol is a precursor to vitamin D2 (ergocalciferol)[1][2][3][4]. The hydroxylation at the 1α position is a critical activation step, analogous to the activation of vitamin D3 in mammals. Its detection and quantification are important for studying fungal metabolism, the biosynthesis of vitamin D2, and for the development of antifungal drugs that target the ergosterol pathway[5][6].
Q2: What is the most suitable ionization technique for 1α-Hydroxyergosterol analysis by LC-MS/MS?
A2: For non-derivatized sterols like 1α-Hydroxyergosterol, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is generally the preferred technique.[7][8][9]. Sterols are relatively nonpolar and often show poor ionization with Electrospray Ionization (ESI) unless derivatized[10][11]. APCI provides good sensitivity for these compounds without the need for derivatization.
Q3: What are the expected fragmentation patterns for 1α-Hydroxyergosterol in MS/MS?
A3: Hydroxylated sterols typically exhibit a neutral loss of one or more water molecules (-18 Da) from the protonated molecule [M+H]+. Therefore, for 1α-Hydroxyergosterol, a common transition would be from the precursor ion [M+H-H₂O]⁺ to further fragment ions. The specific MRM transitions should be optimized by infusing a standard of the analyte.
Q4: Is derivatization necessary for the analysis of 1α-Hydroxyergosterol?
A4: While derivatization can enhance ionization efficiency and chromatographic retention, it is not always necessary.[8][9]. Modern LC-MS/MS systems with APCI sources can often achieve sufficient sensitivity for underivatized sterols[7]. However, if sensitivity is a limiting factor, derivatization strategies can be employed[10][11].
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for 1α-Hydroxyergosterol
| Possible Cause | Suggested Solution |
| Suboptimal Ionization | Switch to an APCI source if using ESI. Optimize APCI parameters such as vaporizer temperature and corona discharge current[7]. |
| Low Analyte Concentration | Concentrate the sample extract. Ensure the extraction protocol is efficient for sterols. |
| Matrix Effects | Dilute the sample extract to reduce matrix suppression. Improve sample cleanup using Solid Phase Extraction (SPE). Develop a matrix-matched calibration curve[12]. |
| Analyte Degradation | Protect samples from light and heat. Use antioxidants like BHT during sample preparation to prevent auto-oxidation[13]. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase is fully compatible with the column chemistry. Adjust the organic solvent composition. The addition of a small amount of formic acid can improve peak shape[13]. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Secondary Interactions | Use a column with a different stationary phase (e.g., pentafluorophenyl) to minimize secondary interactions[4]. |
Issue 3: Co-elution with Isomeric Compounds
| Possible Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | Optimize the HPLC gradient to improve separation. Reduce the flow rate. Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl)[14]. Lowering the column temperature can sometimes enhance the resolution of sterol isomers[13]. |
| Identical MRM Transitions | If isomers cannot be chromatographically separated, ensure that there are unique product ions for each isomer to allow for mass spectrometric differentiation. This may require careful optimization of collision energy. |
Quantitative Data Summary
Table 1: Representative HPLC-MS/MS Parameters for Hydroxylated Sterol Analysis
| Parameter | Setting | Reference |
| HPLC Column | C18 (e.g., 2.1 x 100 mm, 3.5 µm) | [15] |
| Mobile Phase A | Water with 0.1% Formic Acid | [13] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 1:1 v/v) with 0.1% Formic Acid | [13][15] |
| Flow Rate | 0.2 - 0.4 mL/min | [13] |
| Column Temperature | 25 - 40 °C | [13] |
| Ionization Mode | APCI, Positive Ion | [7][8] |
| Vaporizer Temperature | 400 - 450 °C | [7] |
| Corona Current | 3 - 5 µA | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [16][17][18][19] |
Table 2: Predicted MRM Transitions for 1α-Hydroxyergosterol
Molecular Formula: C₂₈H₄₄O₂; Molecular Weight: 412.65 g/mol
| Precursor Ion (m/z) | Product Ion (m/z) | Annotation |
| 413.3 | 395.3 | [M+H]⁺ -> [M+H-H₂O]⁺ |
| 413.3 | 377.3 | [M+H]⁺ -> [M+H-2H₂O]⁺ |
| 395.3 | 377.3 | [M+H-H₂O]⁺ -> [M+H-2H₂O]⁺ |
| 395.3 | Various | Further fragmentation of the sterol backbone |
Note: These are predicted transitions and should be empirically optimized using a pure standard of 1α-Hydroxyergosterol.
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) from Fungal Culture
-
Harvest fungal mycelia by filtration.
-
Lyophilize and weigh approximately 50 mg of the dried mycelia.
-
Homogenize the sample in 2 mL of methanol.
-
Add 10 µL of an appropriate internal standard (e.g., a deuterated sterol).
-
Add 4 mL of methyl tert-butyl ether (MTBE) for extraction and vortex for 1 hour.
-
Add 1 mL of water, vortex for 15 minutes, and centrifuge at 4000 x g for 10 minutes to induce phase separation.
-
Carefully collect the upper organic layer.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile/Methanol (1:1, v/v) + 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 98% B
-
15-20 min: Hold at 98% B
-
20.1-25 min: Return to 70% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: APCI in positive ion mode.
-
Detection: Set up the MRM transitions as determined from standard infusion (refer to Table 2 for predicted values).
Visualizations
Caption: Experimental workflow for 1α-Hydroxyergosterol analysis.
Caption: Simplified ergosterol biosynthesis and conversion pathway.
References
- 1. Frontiers | Vitamin D in plants: a review of occurrence, analysis, and biosynthesis [frontiersin.org]
- 2. Effects of Long-Term High-Ergosterol Intake on the Cholesterol and Vitamin D Biosynthetic Pathways of Rats Fed a High-Fat and High-Sucrose Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergosterol | Vitamin D, Fungal Membranes & Sterols | Britannica [britannica.com]
- 4. Ergosterol - Wikipedia [en.wikipedia.org]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 7. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometric detection of 27-hydroxycholesterol in breast cancer exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. davidmoore.org.uk [davidmoore.org.uk]
- 13. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Composition-dependent MRM transitions and structure-indicative elution segments (CMTSES)-based LC-MS strategy for disaccharide profiling and isomer differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MRM transitions used for LC-MS analysis of lysophospholipids. [plos.figshare.com]
Technical Support Center: 1α-Hydroxyergosterol Quantification
Welcome to the technical support center for 1α-Hydroxyergosterol quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the sample preparation for 1α-Hydroxyergosterol quantification to ensure accuracy?
A1: The most critical steps are extraction and cleanup. Due to the lipophilic nature of 1α-Hydroxyergosterol, efficient extraction from the sample matrix is paramount. This is often followed by a cleanup step to remove interfering substances. Key considerations include:
-
Extraction Solvent: A common and effective method is liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE).
-
Protein Precipitation: For biological samples like plasma or serum, a protein precipitation step, often with acetonitrile or methanol, is crucial to release the analyte from binding proteins.
-
Solid-Phase Extraction (SPE): SPE can be used for further cleanup to remove phospholipids and other interferences that can cause ion suppression in mass spectrometry.
-
Stability: 1α-Hydroxyergosterol can be sensitive to light, heat, and oxidation. It is advisable to perform sample preparation under low light conditions, at reduced temperatures, and consider the addition of antioxidants like butylated hydroxytoluene (BHT).[1][2]
Q2: I am observing poor signal intensity and high background noise in my LC-MS/MS analysis. What are the likely causes?
A2: Poor signal intensity and high background noise are common issues in the analysis of sterols. Several factors can contribute to this:
-
Suboptimal Ionization: 1α-Hydroxyergosterol, like other sterols, can have poor ionization efficiency. The use of mobile phase additives such as ammonium formate can significantly enhance the signal by promoting the formation of adducts.[3]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. A more rigorous sample cleanup, such as implementing an SPE step or optimizing the LLE protocol, can mitigate these effects.
-
Instrument Contamination: Contamination in the LC-MS system can lead to high background noise. Regular cleaning and maintenance of the ion source and mass spectrometer are essential.
Q3: How can I resolve isomeric forms of vitamin D analogs during HPLC analysis?
A3: The separation of isomers is a significant challenge in vitamin D analysis.[3][4] Strategies to improve resolution include:
-
Column Chemistry: Traditional C18 columns may not provide sufficient resolution. Phenyl-Hexyl or pentafluorophenyl (F5) stationary phases often offer better selectivity for sterol isomers.[5]
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition and gradient is critical. The choice of organic solvent (e.g., methanol, acetonitrile) and the additive can influence selectivity.
-
Supercritical Fluid Chromatography (SFC): Ultra-high performance supercritical fluid chromatography (UHPSFC) has shown promise in providing excellent resolution for vitamin D analogs.[4]
Troubleshooting Guides
Issue 1: Low Recovery of 1α-Hydroxyergosterol
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the liquid-liquid extraction protocol. Experiment with different organic solvents (e.g., methyl tert-butyl ether, hexane:ethyl acetate) and extraction times. Ensure vigorous vortexing to maximize phase contact. |
| Analyte Degradation | Protect samples from light and heat.[1][2] Work with amber vials and on ice. Add an antioxidant like BHT to the extraction solvent. |
| Binding to Labware | Use low-binding polypropylene tubes and pipette tips. Silanized glassware can also reduce adsorption. |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample. Allow sufficient time for precipitation at a low temperature. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the analyte. Add a small amount of a competing base or acid to the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Ensure good miscibility of all components. |
Issue 3: Inconsistent Quantification Results
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Implement a more effective sample cleanup method (e.g., SPE). Use a stable isotope-labeled internal standard to compensate for variations in ionization. |
| Instrument Instability | Perform regular calibration and tuning of the mass spectrometer.[6] Check for leaks in the LC system. |
| Sample Instability | Analyze samples as quickly as possible after preparation. Store extracts at low temperatures (e.g., -80°C) if immediate analysis is not possible.[1][2] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous organic solvents. |
Experimental Protocols
Protocol 1: Extraction of 1α-Hydroxyergosterol from Fungal Mycelia
This protocol is a general guideline and may require optimization for specific fungal species.
-
Harvest and Lyophilize: Harvest fungal mycelia by filtration and freeze-dry to a constant weight.
-
Homogenization: Homogenize the lyophilized mycelia to a fine powder.
-
Extraction:
-
To 100 mg of homogenized mycelia, add 5 mL of methanol and vortex for 1 minute.
-
Add 10 mL of methyl tert-butyl ether (MTBE) and vortex for 1 hour at room temperature.
-
Add 2.5 mL of water and vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
-
Collection: Carefully collect the upper organic layer containing the lipids into a clean tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable volume of the initial HPLC mobile phase.
Protocol 2: HPLC-MS/MS Analysis
This is a representative method and should be adapted for your specific instrumentation.
-
LC System: UHPLC system
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
MRM Transitions: To be determined by infusing a standard of 1α-Hydroxyergosterol.
Visualizations
Caption: General experimental workflow for 1α-Hydroxyergosterol quantification.
Caption: Troubleshooting logic for 1α-Hydroxyergosterol quantification issues.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
improving the resolution of 1alpha-Hydroxyergosterol from its isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 1α-Hydroxyergosterol from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 1α-Hydroxyergosterol from its isomers?
A1: The primary challenges stem from the structural similarity of the isomers. 1α-Hydroxyergosterol and its isomers, such as the (6E)-isomer or diastereomers at C-20 or C-24, often have very similar polarities and molecular weights. This makes their separation by standard chromatographic techniques difficult, often resulting in co-elution or poor resolution.
Q2: Which chromatographic techniques are most effective for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective methods. Reverse-phase HPLC with specialized stationary phases (e.g., C18, C30, or phenyl-hexyl) can provide good selectivity. For challenging separations of diastereomers, chiral SFC often provides superior resolution and speed compared to HPLC.
Q3: Are there any sample preparation steps that can improve resolution?
A3: Yes, proper sample preparation is crucial. This includes:
-
Solid-Phase Extraction (SPE): To remove interfering matrix components.
-
Derivatization: Chemical derivatization can enhance the structural differences between isomers, making them easier to separate. However, this adds a step to the workflow and requires careful validation.
-
Solvent Selection: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
Q4: How does temperature affect the separation?
A4: Temperature can significantly impact selectivity in chiral separations.[1][2] It is an important parameter to optimize. Lower temperatures often, but not always, increase the enantioselective interactions with the stationary phase, leading to better resolution. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution/Co-elution of Isomers | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal.[3] 3. Flow rate is too high. 4. High column temperature. | 1. Screen different columns (e.g., C18, C30, Phenyl-Hexyl, Chiral phases). 2. Adjust the ratio of organic modifier to aqueous phase. Try different organic modifiers (e.g., methanol vs. acetonitrile).[3] 3. Reduce the flow rate to increase the interaction time with the stationary phase. 4. Optimize the column temperature; lower temperatures often improve resolution for chiral compounds.[2] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Use a mobile phase additive (e.g., a small amount of acid or base) to suppress silanol interactions. Use a highly deactivated column. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase. |
| Peak Splitting | 1. Column void or channeling. 2. Clogged inlet frit. 3. Injector issue. | 1. Replace the column. 2. Reverse flush the column (if recommended by the manufacturer) or replace the frit. 3. Inspect and clean the injector port and needle. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven for precise temperature control. 3. Check for leaks in the system and ensure the pump is delivering a constant flow rate. 4. Increase the column equilibration time between injections. |
SFC Troubleshooting
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution | 1. Sub-optimal co-solvent percentage. 2. Incorrect stationary phase. 3. Back pressure is not optimal. | 1. Optimize the gradient or isocratic percentage of the co-solvent (e.g., methanol). 2. Screen various chiral stationary phases. 3. Adjust the back pressure regulator setting. |
| Baseline Noise | 1. Contaminated CO2 or co-solvent. 2. Pump seal wear. 3. Detector issues. | 1. Use high-purity CO2 and HPLC-grade solvents. 2. Inspect and replace pump seals if necessary. 3. Clean the detector cell. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Isomer Separation
This protocol provides a starting point for separating 1α-Hydroxyergosterol from its process-related isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral SFC for Diastereomer Resolution
This protocol is designed for the separation of diastereomers of 1α-Hydroxyergosterol.
-
Instrumentation: SFC system with a UV or PDA detector.
-
Column: Chiral stationary phase (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 (A) and Methanol (B).
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in Methanol.
Quantitative Data Comparison
The following table presents hypothetical, yet realistic, data to illustrate the potential performance of different chromatographic techniques for separating a critical isomer pair of 1α-Hydroxyergosterol.
| Method | Stationary Phase | Mobile Phase/Co-solvent | Resolution (Rs) | Purity of 1α-Hydroxyergosterol |
| HPLC | C18 | Methanol/Water | 1.2 | 98.5% |
| HPLC | Phenyl-Hexyl | Acetonitrile/Water | 1.4 | 99.0% |
| SFC | Chiral (Cellulose) | Methanol | 2.1 | >99.8% |
| SFC | Chiral (Amylose) | Ethanol | 1.9 | 99.7% |
Visualizations
References
- 1. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 3. Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with matrix effects in 1alpha-Hydroxyergosterol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of 1α-Hydroxyergosterol via LC-MS/MS.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS/MS analysis. Here are common issues and solutions for 1α-Hydroxyergosterol analysis.
Problem 1: Poor sensitivity and inconsistent results.
-
Possible Cause: Ion suppression from phospholipids or other endogenous matrix components.
-
Solution:
-
Optimize Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation.
-
Chromatographic Separation: Adjust the LC gradient to separate 1α-Hydroxyergosterol from the region where phospholipids typically elute (early in the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. If a specific SIL-IS for 1α-Hydroxyergosterol is unavailable, a structural analog may be used, but with careful validation.
-
Problem 2: High variability between samples from different lots or sources.
-
Possible Cause: Differential matrix effects between sample types.
-
Solution:
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is representative of the study samples (e.g., pooled plasma from the same species).[1] This helps to normalize the matrix effect across all samples.
-
Standard Addition: For a small number of unique samples, the standard addition method can provide accurate quantification by creating a calibration curve within each individual sample.
-
Problem 3: Non-linear calibration curve at lower concentrations.
-
Possible Cause: Significant matrix suppression affecting the lower limit of quantification (LLOQ).
-
Solution:
-
Improve Sample Cleanup: Focus on removing interferences through more rigorous SPE or by employing a two-step extraction (e.g., LLE followed by SPE).
-
Derivatization: Derivatizing 1α-Hydroxyergosterol can improve its ionization efficiency, making the assay less susceptible to suppression at low concentrations.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for 1α-Hydroxyergosterol analysis?
A1: A multi-step approach is often most effective. This typically involves:
-
Protein Precipitation: To remove the bulk of proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further clean the sample and concentrate the analyte. SPE with a suitable sorbent (e.g., C18 or a mixed-mode phase) can be highly effective at removing phospholipids and other interferences.[3][4]
Q2: How do I choose an appropriate internal standard if a stable isotope-labeled 1α-Hydroxyergosterol is not available?
A2: When a specific SIL-IS is unavailable, a close structural analog can be used. Key considerations for selecting an analog internal standard include:
-
Similar chemical structure and physicochemical properties to 1α-Hydroxyergosterol.
-
Elutes close to the analyte of interest.
-
Is not present in the biological samples being analyzed.
-
Shows a similar ionization response to the analyte. Thorough validation is crucial to ensure the analog accurately tracks the behavior of 1α-Hydroxyergosterol during sample preparation and analysis.
Q3: What are matrix-matched calibrators and when should I use them?
A3: Matrix-matched calibrators are calibration standards prepared in a blank biological matrix that is free of the analyte of interest.[1] They should be used when significant matrix effects are observed and a stable isotope-labeled internal standard is not employed. This approach helps to ensure that the calibration standards and the unknown samples are affected by the matrix in a similar way, leading to more accurate quantification.
Q4: Can I use a surrogate matrix for my calibration curve if a true blank matrix is unavailable?
A4: Yes, if an analyte-free matrix is difficult to obtain (as is often the case with endogenous compounds), a surrogate matrix can be used.[5] Common surrogate matrices include stripped serum, bovine serum albumin (BSA) solutions, or artificial plasma. It is essential to demonstrate that the surrogate matrix provides a comparable analytical response to the authentic matrix.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 1α-Hydroxyergosterol from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add an equal volume of a denaturing agent (e.g., 0.2 M zinc sulfate) and vortex. Then, add two volumes of methanol containing the internal standard, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the 1α-Hydroxyergosterol and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of 1α-Hydroxyergosterol at various concentrations in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established protocol. Spike the extracted matrix with 1α-Hydroxyergosterol standards at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with 1α-Hydroxyergosterol standards at the same concentrations as Set A before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment to illustrate the evaluation process.
| Analyte Concentration (ng/mL) | Peak Area (Set A: Neat) | Peak Area (Set B: Post-Extraction Spike) | Matrix Effect (%) |
| 1 | 15,000 | 9,000 | 60% |
| 10 | 155,000 | 94,550 | 61% |
| 100 | 1,600,000 | 992,000 | 62% |
In this example, a consistent ion suppression of approximately 38-40% is observed across the concentration range.
Visualizations
Caption: A typical experimental workflow for 1α-Hydroxyergosterol analysis.
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of 1α-Hydroxyergosterol in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the cellular uptake of 1α-Hydroxyergosterol.
Frequently Asked Questions (FAQs)
Q1: What is 1α-Hydroxyergosterol and why is enhancing its cellular uptake important?
A1: 1α-Hydroxyergosterol is a derivative of ergosterol, a sterol found in fungi and yeast. It is a pro-vitamin D2, which can be converted to the active form of vitamin D2 in the body. Enhancing its cellular uptake in vitro is crucial for studying its biological activities, including its potential roles in cell differentiation, immune modulation, and calcium homeostasis, as well as for the development of new therapeutic agents.
Q2: What are the primary challenges in achieving efficient cellular uptake of 1α-Hydroxyergosterol?
A2: Like other sterols, 1α-Hydroxyergosterol is a lipophilic molecule with low aqueous solubility. This inherent property makes its direct application to aqueous cell culture media challenging, often leading to poor bioavailability and inconsistent experimental results. The cell membrane also presents a barrier to the passive diffusion of sterols.
Q3: What are the most common methods to enhance the in vitro cellular uptake of sterols like 1α-Hydroxyergosterol?
A3: The two most widely used methods to improve the delivery of lipophilic compounds like 1α-Hydroxyergosterol to cultured cells are:
-
Cyclodextrin-mediated delivery: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate sterols, forming water-soluble inclusion complexes that facilitate their delivery to the cell membrane. Methyl-β-cyclodextrin (MβCD) is a commonly used derivative for this purpose.
-
Liposomal delivery: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules like 1α-Hydroxyergosterol within their membrane. These liposomes can then fuse with the cell membrane, delivering their cargo directly into the cell.
Troubleshooting Guides
Issue 1: Low or inconsistent cellular uptake of 1α-Hydroxyergosterol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor solubility of 1α-Hydroxyergosterol in culture medium. | Prepare a stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. For more efficient delivery, utilize a carrier system like cyclodextrins or liposomes. |
| Suboptimal concentration of the delivery vehicle (cyclodextrin or liposomes). | Titrate the concentration of the delivery vehicle. For MβCD, concentrations typically range from 0.5 to 5 mM. For liposomes, the optimal lipid-to-drug ratio needs to be determined empirically. High concentrations of delivery vehicles can be cytotoxic. |
| Incorrect preparation of the sterol-carrier complex. | Ensure proper formation of the 1α-Hydroxyergosterol-cyclodextrin or -liposome complex. This may involve specific incubation times, temperatures, and mixing procedures. Refer to the detailed protocols below. |
| Cell type and density. | Different cell lines have varying capacities for sterol uptake. Optimize cell seeding density to ensure a healthy, actively growing monolayer during the experiment. Overly confluent or sparse cultures can exhibit altered uptake characteristics. |
| Presence of serum in the culture medium. | Serum proteins can bind to 1α-Hydroxyergosterol and its delivery vehicle, affecting its availability to the cells. Consider performing uptake experiments in serum-free or reduced-serum media. If serum is required, the concentration should be kept consistent across all experiments. |
| Inaccurate quantification of uptake. | Utilize a reliable method to quantify intracellular 1α-Hydroxyergosterol. This can be achieved using radiolabeled 1α-Hydroxyergosterol or by employing analytical techniques like HPLC or GC-MS after cellular extraction. If using a fluorescently-labeled analog, ensure the fluorophore does not significantly alter the uptake characteristics of the parent molecule. |
Issue 2: High cell toxicity or morphological changes observed after treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of the delivery vehicle. | High concentrations of MβCD can extract cholesterol from the cell membrane, leading to cytotoxicity.[1] Perform a dose-response experiment to determine the maximum non-toxic concentration of the delivery vehicle for your specific cell line. |
| Toxicity of the organic solvent used for the stock solution. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Contamination of reagents. | Use sterile, high-purity reagents for all experiments. Filter-sterilize all solutions before adding them to cell cultures. |
| Inherent bioactivity of 1α-Hydroxyergosterol. | At high concentrations, 1α-Hydroxyergosterol itself may induce cellular changes. Perform a dose-response curve for 1α-Hydroxyergosterol to identify the optimal concentration range for your experimental goals. |
Quantitative Data on Uptake Enhancement
The efficiency of different delivery methods can vary depending on the cell type and experimental conditions. The following table summarizes representative quantitative data from studies on sterol uptake enhancement.
| Delivery Method | Sterol | Cell Type | Fold Increase in Uptake (approx.) | Reference |
| Methyl-β-cyclodextrin (MβCD) | Cholesterol | CHO cells | ~2-fold increase in efflux to serum | [2] |
| Liposomes | Ergosterol | HEK-293T cells | Higher cellular uptake compared to cholesterol-liposomes | [3] |
| MβCD-complex | Phytosterols | Mycobacterium neoaurum | Enhanced biotransformation, indicating increased uptake | [4] |
Note: Specific quantitative data for 1α-Hydroxyergosterol is limited. The data presented is for structurally similar sterols and should be used as a general guide. Researchers are encouraged to perform their own optimization experiments.
Experimental Protocols
Protocol 1: Preparation of 1α-Hydroxyergosterol-Methyl-β-cyclodextrin (MβCD) Inclusion Complexes
-
Prepare a stock solution of 1α-Hydroxyergosterol: Dissolve 1α-Hydroxyergosterol in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.
-
Prepare a stock solution of MβCD: Dissolve MβCD in serum-free cell culture medium or a buffered salt solution (e.g., PBS) to the desired concentration (e.g., 10 mM).
-
Form the inclusion complex: While vortexing the MβCD solution, slowly add the 1α-Hydroxyergosterol stock solution to achieve the desired final concentration of the sterol. A molar ratio of 1:10 (sterol:MβCD) is a common starting point.
-
Incubate to facilitate complexation: Incubate the mixture at 37°C for 15-30 minutes with gentle agitation.
-
Sterilize and use: Filter-sterilize the complex solution through a 0.22 µm filter before adding it to the cell culture.
Protocol 2: Preparation of 1α-Hydroxyergosterol-loaded Liposomes
-
Lipid film hydration method:
-
Dissolve 1α-Hydroxyergosterol and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a round-bottom flask using an organic solvent like chloroform or a chloroform/methanol mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
-
Vesicle size reduction (optional but recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated 1α-Hydroxyergosterol by methods such as dialysis or size exclusion chromatography.
-
-
Sterilization and use:
-
Filter-sterilize the liposome suspension through a 0.22 µm filter before adding it to the cell culture.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of 1α-Hydroxyergosterol
1α-Hydroxyergosterol is a pro-hormone that can be converted to 1α,25-dihydroxyvitamin D2. Therefore, its biological effects are likely mediated through the Vitamin D Receptor (VDR). The VDR can initiate both genomic and non-genomic signaling pathways.
Caption: Genomic signaling of 1α-Hydroxyergosterol via the VDR.
Caption: Non-genomic signaling of 1α-Hydroxyergosterol.[2][5]
Experimental Workflow for Comparing Uptake Enhancement Methods
Caption: Workflow for comparing sterol uptake enhancement methods.
References
- 1. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genomic or Non-Genomic? A Question about the Pleiotropic Roles of Vitamin D in Inflammatory-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Vitamin D Receptor (VDR) Binding Assays with 1α-Hydroxyergosterol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the optimization of Vitamin D Receptor (VDR) binding assays, with a specific focus on the use of 1α-Hydroxyergosterol.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive VDR binding assay?
A competitive binding assay is used to determine the affinity of a test compound (ligand), such as 1α-Hydroxyergosterol, for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the VDR. In this assay, a fixed amount of radiolabeled ligand and VDR are incubated with varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand bound to the receptor is then measured. A successful competitor will decrease the amount of bound radiolabel in a concentration-dependent manner.
Q2: Why is the 1α-hydroxyl group important for VDR binding?
The C1α hydroxyl group of 1α,25(OH)2D3 is crucial for high-affinity binding to the Vitamin D Receptor (VDR). Structure-activity relationship analyses have shown its significance in the ligand's interaction with the receptor.
Q3: What are some common methods to separate bound from free radioligand in a VDR binding assay?
Common methods for separating bound and free radioligand include filtration and the use of hydroxyapatite. Hydroxyapatite can absorb the antibody-bound steroid, allowing for the separation of the free steroid.[1] This method is reported to be independent of contact time (up to 1 hour), temperature (from 4°C to 37°C), and pH (from 4.9 to 8.0).[1]
Q4: Are there non-radioactive alternatives to the VDR binding assay?
Yes, several non-radioactive methods are available. These include:
-
Fluorescence Polarization (FP) Assays: These assays measure the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger protein like the VDR.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): ELISA-based kits are available for detecting VDR and can be adapted for competitive binding assays.
-
Reporter Gene Assays: These cell-based assays measure the transcriptional activity of the VDR in response to a ligand. They provide functional information rather than direct binding affinity.
Q5: How should I prepare my VDR source for the binding assay?
The VDR can be obtained from various sources, including:
-
Tissue Homogenates: Tissues known to express high levels of VDR (e.g., intestine, kidney) can be homogenized to prepare a crude receptor source.
-
Cell Lysates: Cultured cells overexpressing the VDR are a common source. The cells are lysed, and the lysate containing the receptor is used in the assay.
-
Recombinant VDR: Purified, recombinant VDR protein can be purchased and used for the assay, offering a more controlled system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand is too hydrophobic and sticking to assay tubes or filters. 2. Concentration of radioligand is too high. 3. Inadequate washing of filters. 4. Insufficient blocking of non-specific sites. | 1. Coat assay tubes and filters with a blocking agent like bovine serum albumin (BSA). 2. Use the radioligand at a concentration at or below its Kd value. 3. Increase the number and volume of washes. Use ice-cold wash buffer. 4. Include BSA, salts, or detergents in the binding and wash buffers. |
| Low Total Binding / No Specific Binding | 1. VDR preparation has low activity or is degraded. 2. Radioligand has low specific activity or has degraded. 3. Incorrect buffer composition (pH, ionic strength). 4. Incubation time is too short to reach equilibrium. 5. The amount of receptor protein in the assay is too low. | 1. Prepare fresh VDR extracts or use a new batch of recombinant protein. Store at -80°C. 2. Use a radioligand with high specific activity (>20 Ci/mmol for tritiated ligands). Check the expiration date. 3. Optimize the buffer composition. A common buffer is a Tris-HCl based buffer. 4. Increase the incubation time. Perform a time-course experiment to determine the time to reach equilibrium. 5. Increase the concentration of the VDR preparation in the assay. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Variations in incubation time or temperature. 4. Inconsistent washing of filters. 5. Aggregation of cell membranes in the VDR preparation. | 1. Use calibrated pipettes and ensure proper technique. 2. Vortex or gently mix all solutions before and after adding to the assay tubes. 3. Use a temperature-controlled incubator and ensure all tubes are incubated for the same duration. 4. Standardize the washing procedure for all samples. 5. If using membrane preparations, ensure they are properly homogenized and visually inspect for clumps before use. |
| IC50 of the test compound is too high or too low | 1. The concentration range of the test compound is not appropriate. 2. The concentration of the radioligand is too high, leading to a rightward shift in the IC50. | 1. Perform a wider range of serial dilutions for the test compound to ensure the full dose-response curve is captured. 2. Use a lower concentration of the radioligand, ideally at or below its Kd. |
Quantitative Data
The following table summarizes the binding affinities (IC50) and functional potencies (EC50) of several Vitamin D3 analogues for the human VDR. This data is provided for comparative purposes. The specific binding affinity for 1α-Hydroxyergosterol was not available in the searched literature.
| Compound | VDR Binding Affinity (IC50, nM) | Transcriptional Activity (EC50, nM) |
| 1α,25-(OH)2D3 (Calcitriol) | 1.0 | 0.1 |
| Analogue 5a | 2.5 | 0.5 |
| Analogue 5b | 5.0 | 1.0 |
| Analogue 5c | 10.0 | 2.5 |
Data adapted from a study on synthesized vitamin D3 analogues. The experiments were carried out in duplicate on two different occasions.
Experimental Protocols
Protocol: Competitive VDR Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of 1α-Hydroxyergosterol for the Vitamin D Receptor.
Materials:
-
VDR Source: Recombinant human VDR or a cell/tissue extract containing VDR.
-
Radioligand: Tritiated 1α,25-dihydroxyvitamin D3 ([³H]1α,25(OH)2D3) with high specific activity.
-
Unlabeled Ligand: 1α-Hydroxyergosterol and 1α,25(OH)2D3 (for standard curve).
-
Binding Buffer: e.g., Tris-HCl buffer (pH 7.4) containing stabilizers like BSA.
-
Wash Buffer: Ice-cold binding buffer.
-
Hydroxyapatite Slurry: For separation of bound and free ligand.
-
Scintillation Fluid and Vials.
-
Microcentrifuge.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of 1α-Hydroxyergosterol and unlabeled 1α,25(OH)2D3 in binding buffer.
-
Dilute the [³H]1α,25(OH)2D3 in binding buffer to a working concentration (typically at or below its Kd).
-
Dilute the VDR preparation in binding buffer to a concentration that yields sufficient specific binding.
-
-
Assay Setup:
-
Set up triplicate tubes for each condition:
-
Total Binding: VDR preparation + [³H]1α,25(OH)2D3 + binding buffer.
-
Non-Specific Binding (NSB): VDR preparation + [³H]1α,25(OH)2D3 + a high concentration of unlabeled 1α,25(OH)2D3 (e.g., 1000-fold excess).
-
Competition: VDR preparation + [³H]1α,25(OH)2D3 + varying concentrations of 1α-Hydroxyergosterol.
-
-
-
Incubation:
-
Add the reagents to the assay tubes in the order specified above.
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold hydroxyapatite slurry to each tube.
-
Vortex briefly and incubate on ice for a short period (e.g., 15 minutes).
-
Centrifuge the tubes at high speed in a microcentrifuge to pellet the hydroxyapatite with the bound ligand-receptor complex.
-
Carefully aspirate and discard the supernatant containing the free radioligand.
-
-
Washing:
-
Resuspend the pellet in ice-cold wash buffer.
-
Centrifuge again and discard the supernatant.
-
Repeat the wash step 2-3 times to minimize non-specific binding.
-
-
Quantification:
-
After the final wash, add scintillation fluid to each tube containing the pellet.
-
Vortex thoroughly to mix.
-
Measure the radioactivity in each tube using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of 1α-Hydroxyergosterol.
-
Determine the IC50 value, which is the concentration of 1α-Hydroxyergosterol that inhibits 50% of the specific binding of the radioligand.
-
Visualizations
VDR Signaling Pathway
Caption: VDR signaling pathway.
Experimental Workflow: VDR Competitive Binding Assay
Caption: VDR competitive binding assay workflow.
References
Technical Support Center: High-Purity 1α-Hydroxyergosterol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining purification protocols for high-purity 1α-Hydroxyergosterol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1α-Hydroxyergosterol?
A1: The purification of 1α-Hydroxyergosterol, a polar sterol, typically involves a multi-step approach combining chromatography and crystallization techniques. Common methods include:
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) with a non-polar mobile phase. This is often an initial step to separate the target compound from less polar impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly effective method for final purification, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. This technique separates compounds based on their hydrophobicity.
-
Crystallization: Used to achieve high purity by dissolving the partially purified compound in a suitable solvent system and allowing crystals to form, leaving impurities in the mother liquor.
Q2: What are the expected sources of impurities in 1α-Hydroxyergosterol preparations?
A2: Impurities can originate from both the synthesis or fermentation process and subsequent degradation. Potential impurities include:
-
Starting Materials: Unreacted ergosterol or other precursors.
-
By-products: Isomers and other steroidal compounds formed during the synthesis or biotransformation process.
-
Degradation Products: Resulting from exposure to acid, base, light, heat, or oxygen. Vitamin D analogs are known to be sensitive to these conditions.[1][2]
-
Residual Solvents: Solvents used during extraction and purification steps.[3]
Q3: How can I assess the purity of my 1α-Hydroxyergosterol sample?
A3: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity by separating the main compound from impurities. Purity is typically reported as a percentage of the total peak area.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful technique for determining the absolute purity of a compound without the need for a specific reference standard for each impurity. It can also identify and quantify residual solvents and other proton-containing impurities.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of the main peak and any impurity peaks, aiding in their identification.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the hydroxyl groups of the sterol and residual silanols on the silica-based column packing.[4][5] - Column overload.[4] - Inappropriate mobile phase pH.[4][5][6] - Dead volume in the HPLC system.[5] | - Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[5] - Reduce the sample concentration or injection volume.[4] - Optimize the mobile phase pH to ensure the analyte is in a single ionic state. - Check and correct any loose fittings or use tubing with a smaller internal diameter.[5] |
| Poor Resolution/Overlapping Peaks | - Inappropriate mobile phase composition. - Unsuitable column chemistry. - Isocratic elution is insufficient to separate complex mixtures. | - Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to water in the mobile phase. - Try a different stationary phase (e.g., phenyl-hexyl instead of C18). - Develop a gradient elution method to improve the separation of early and late-eluting peaks. |
| Ghost Peaks/Unexpected Peaks | - Contaminants in the mobile phase or from the HPLC system. - Sample degradation during analysis. - Carryover from a previous injection. | - Use high-purity solvents and filter the mobile phase. - Ensure the sample is stored in appropriate conditions (e.g., protected from light, low temperature) before and during analysis. - Implement a robust needle wash protocol between injections. |
| Low Recovery from Preparative HPLC | - Adsorption of the compound onto the stationary phase. - Precipitation of the compound in the mobile phase. - Inefficient fraction collection. | - Add a small percentage of a stronger solvent to the mobile phase to ensure complete elution. - Ensure the mobile phase has sufficient solvating power for the collected fractions. - Optimize the fraction collection parameters to capture the entire peak. |
Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | - Solution is not supersaturated. - Presence of impurities that inhibit crystal formation. - Incorrect solvent system. | - Slowly evaporate the solvent or cool the solution to induce supersaturation. - Further purify the material by chromatography before attempting crystallization. - Screen a variety of solvent systems. For sterols, mixtures of alcohols (e.g., ethanol, isopropanol) and non-polar solvents (e.g., hexane, heptane) are often effective.[7][8][9] |
| Formation of Oil instead of Crystals | - The degree of supersaturation is too high. - The cooling rate is too fast. - The presence of impurities. | - Add a small amount of solvent to dissolve the oil and attempt a slower crystallization process. - Decrease the cooling rate or use a solvent system where the compound has slightly higher solubility. - Purify the material further. |
| Low Purity of Crystals | - Impurities are co-crystallizing with the product. - Inefficient washing of the crystals. | - Recrystallize the material one or more times. - Wash the crystals with a cold solvent in which the product is sparingly soluble but the impurities are more soluble. |
Experimental Protocols
Preparative Reversed-Phase HPLC for 1α-Hydroxyergosterol
-
Column: C18, 5 µm particle size, ≥ 20 mm internal diameter
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A typical starting point would be a linear gradient from 60% B to 100% B over 30-40 minutes. The exact gradient should be optimized based on the impurity profile of the starting material.
-
Flow Rate: Dependent on the column diameter, typically in the range of 10-50 mL/min.
-
Detection: UV at 265 nm (characteristic for the vitamin D chromophore).
-
Sample Preparation: Dissolve the crude or partially purified 1α-Hydroxyergosterol in the mobile phase at the starting conditions or a stronger solvent like isopropanol. Ensure the sample is fully dissolved and filtered before injection.
Recrystallization of 1α-Hydroxyergosterol
-
Dissolve the purified 1α-Hydroxyergosterol from HPLC in a minimal amount of a suitable hot solvent mixture (e.g., ethanol/hexane or isopropanol/water).
-
Slowly cool the solution to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum at a temperature that does not cause degradation.
Data Presentation
Table 1: Example of Purity and Yield Progression during Purification
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel Chromatography | 75 | 90 | 85 |
| Preparative RP-HPLC | 90 | 98.5 | 70 |
| Crystallization | 98.5 | >99.5 | 90 |
Note: The values in this table are illustrative and will vary depending on the initial purity of the crude material and the optimization of each purification step.
Visualizations
Caption: A typical experimental workflow for the purification of 1α-Hydroxyergosterol.
Caption: A troubleshooting decision tree for addressing low purity issues.
References
- 1. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. restek.com [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct observation of cholesterol monohydrate crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10316055B2 - Crystallization of 25-hydroxy-7-dehydrocholesterol - Google Patents [patents.google.com]
troubleshooting inconsistent results in 1alpha-Hydroxyergosterol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving 1alpha-Hydroxyergosterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of vitamin D. Like other vitamin D compounds, its primary mechanism of action is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding to the VDR, the complex regulates the expression of numerous target genes involved in a wide range of physiological processes, including calcium homeostasis, cell proliferation, differentiation, and immune modulation.[1][2]
Q2: What are the common bioassays used to assess the activity of this compound?
A2: The biological activity of vitamin D analogs like this compound is typically evaluated using a variety of in vitro assays. These include:
-
VDR Binding Affinity Assays: To determine how strongly the compound binds to the Vitamin D Receptor.
-
Reporter Gene Assays: To measure the activation of VDR-mediated gene transcription.[1][3]
-
Cell Proliferation/Antiproliferation Assays: To assess the compound's effect on cell growth, particularly in cancer cell lines.[1][3]
-
Cell Differentiation Assays: To evaluate the ability of the compound to induce cell differentiation.
-
Gene Expression Analysis (e.g., qPCR, Western Blot): To confirm the regulation of specific VDR target genes.[4]
Q3: I am observing a high degree of variability between replicate wells in my assay. What are the potential causes?
A3: High variability between replicates can stem from several factors:
-
Improper Pipetting Technique: Small volumes of reagents or cells can be difficult to dispense accurately.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers in each well. Cell clumping can drastically affect results.[5]
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound Precipitation: Due to its sterol structure, this compound may have low aqueous solubility. If it precipitates out of solution, its effective concentration will vary between wells.
Q4: My results are not consistent from one experiment to the next. What should I investigate?
A4: Experiment-to-experiment variability is a common challenge in cell-based assays.[6] Key factors to consider include:
-
Cell Passage Number: Use cells within a consistent and optimal passage range, as cell characteristics can change over time.
-
Reagent Stability: Ensure all reagents, including the this compound stock solution, are stored correctly and have not degraded. Some components in cell culture media, like L-glutamine, have limited stability and their degradation can impact cell health.
-
Transfection Efficiency: In reporter gene assays, variations in transfection efficiency are a major source of inconsistency.[5] It is crucial to normalize to a co-transfected control reporter.
-
Cell Culture Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity) and use the same batch of serum and media for a set of experiments where possible.
Troubleshooting Guides
Issue 1: No or Low Signal/Response in the Bioassay
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. Protect from light and repeated freeze-thaw cycles. |
| Low VDR expression in the chosen cell line | Confirm VDR expression in your cell model using qPCR or Western blot. Select a cell line known to be responsive to vitamin D analogs. |
| Suboptimal Assay Conditions | Optimize cell seeding density, treatment duration, and reagent concentrations. |
| Incorrect Assay Choice | Ensure the chosen assay is appropriate for detecting the expected biological activity. For example, a proliferation assay may not show a response if the compound's primary effect is on differentiation. |
| Poor DNA Quality (Reporter Assays) | Use high-purity, endotoxin-free plasmid DNA for transfections to avoid inhibiting transfection or causing cell death.[5] |
Issue 2: High Background or Saturated Signal
| Possible Cause | Recommended Solution |
| Excessive Concentration of this compound | Perform a dose-response curve to determine the optimal concentration range. High concentrations can lead to off-target effects or cytotoxicity. |
| High Luciferase Expression (Reporter Assays) | Reduce the amount of reporter plasmid used in the transfection.[5] You can also decrease the integration time on the luminometer or dilute the cell lysate before reading. |
| Autofluorescence of the Compound | If using a fluorescence-based assay, check if this compound exhibits intrinsic fluorescence at the excitation/emission wavelengths used. |
| Plate Crosstalk | For luminescence assays, use white-walled, opaque plates to minimize signal bleed-through between wells.[5] |
Issue 3: Inconsistent Dose-Response Curve
| Possible Cause | Recommended Solution |
| Solubility Issues with this compound | Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol) and ensure the final solvent concentration in the cell culture media is low (<0.1%) and consistent across all wells. Visually inspect for precipitation at high concentrations. |
| Compound Instability in Media | The stability of lipophilic compounds in aqueous media can be limited. Minimize the time the compound is in the media before and during the assay. Consider using carrier proteins like BSA to improve stability, but be aware they can also affect bioavailability. |
| Cell Toxicity at High Concentrations | High concentrations of the compound or the solvent may be toxic to the cells, leading to a drop-off in the response at the upper end of the dose-response curve. Perform a cytotoxicity assay to assess the compound's effect on cell viability. |
| Non-specific or Off-Target Effects | At high concentrations, the compound may interact with other cellular targets, leading to a complex or unexpected dose-response relationship. |
Experimental Protocols
General Protocol for a Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
General Protocol for a VDR Reporter Gene Assay
-
Transfection: Co-transfect cells with a VDR expression vector (if necessary), a reporter plasmid containing a firefly luciferase gene downstream of a VDR-responsive promoter, and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: After allowing the cells to recover from transfection (typically 24 hours), treat them with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.[5]
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. Biopharma & Bioprocessing [evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. | BioWorld [bioworld.com]
- 5. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The pharmacology and off-target effects of some cholesterol ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Stability of 1α-Hydroxylated Sterols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of 1α-hydroxylated sterols. These compounds, which include the active form of vitamin D3 (calcitriol) and its analogs, are known for their therapeutic potential but also for their inherent instability. This resource aims to provide practical solutions to enhance their stability and ensure the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1α-hydroxylated sterols?
A1: The main degradation pathways for 1α-hydroxylated sterols, such as calcitriol, include:
-
Oxidation: The hydroxyl groups and the conjugated triene system are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or exposure to light. This can lead to the formation of various inactive or less active byproducts.
-
Isomerization: The cis-triene system can undergo isomerization to the trans-isomers (e.g., pre-vitamin D, tachysterol, and lumisterol) when exposed to heat or ultraviolet (UV) light. This process is reversible but can lead to a loss of biological activity.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate both oxidation and isomerization, leading to a rapid loss of the active compound.[2] Calcitriol is known to be air and light-sensitive.[2]
-
Epimerization: The 1α-hydroxyl group can be susceptible to epimerization to the 1β-position under certain acidic or basic conditions, which can occur during synthesis or improper storage, resulting in a significant loss of biological activity.
Q2: How can I minimize the degradation of my 1α-hydroxylated sterol samples during storage?
A2: To minimize degradation during storage, the following precautions are recommended:
-
Protect from Light: Store all solutions and solid materials in amber vials or wrapped in aluminum foil to prevent photodegradation.[2]
-
Inert Atmosphere: For long-term storage, it is advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Low Temperature: Store samples at low temperatures, typically -20°C or -80°C, to slow down both oxidation and isomerization rates.
-
Appropriate Solvents: Dissolve sterols in high-purity, degassed solvents. Ethanol or other alcohols are common choices. Avoid solvents that may contain peroxides or other reactive impurities.
Q3: What are the best practices for handling 1α-hydroxylated sterols in the laboratory to ensure stability?
A3: When working with 1α-hydroxylated sterols, adhere to the following best practices:
-
Work in a dimly lit area or use yellow light to minimize light exposure.
-
Use freshly prepared solutions whenever possible.
-
Avoid repeated freeze-thaw cycles of solutions. Aliquot stock solutions into smaller volumes for single-use to maintain stability.
-
Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.
-
When preparing formulations, consider the inclusion of antioxidants.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the sterol in the stock solution. | 1. Prepare a fresh stock solution from a new vial of the compound. 2. Verify the concentration and purity of the new stock solution using a validated analytical method such as HPLC-UV. 3. Store aliquots of the stock solution at -80°C under an inert atmosphere. |
| Degradation of the sterol in the cell culture medium. | 1. Minimize the exposure of the culture medium containing the sterol to light by wrapping plates/flasks in foil. 2. Reduce the incubation time if experimentally feasible. 3. Consider the use of phenol red-free medium, as phenol red can act as a photosensitizer. |
| Adsorption of the lipophilic sterol to plasticware. | 1. Use low-adhesion plasticware or silanized glassware. 2. Pre-treat pipette tips by aspirating and dispensing the sterol solution a few times before adding to the assay. 3. Include a carrier protein like bovine serum albumin (BSA) in the culture medium to improve solubility and reduce non-specific binding. |
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| On-column degradation or isomerization. | 1. Optimize HPLC conditions: use a lower column temperature and ensure the mobile phase is degassed. 2. Check the pH of the mobile phase; extreme pH can cause degradation. A neutral or slightly acidic pH is generally preferred. |
| Formation of degradation products during sample preparation. | 1. Prepare samples immediately before analysis. 2. Protect samples from light during all handling steps. 3. Use an autosampler with a cooled sample tray. |
| Mass spectrometry artifacts. | 1. In APCI-MS, be aware of potential in-source oxidation, which can lead to the appearance of [M+H-2]+ and [M+H-4]+ ions.[3] 2. Use a less harsh ionization technique like electrospray ionization (ESI) if possible to minimize fragmentation and in-source reactions.[3] |
Issue 3: Difficulty in achieving desired purity during synthesis and purification.
| Possible Cause | Troubleshooting Steps |
| Epimerization at the 1α-position. | 1. Avoid strongly acidic or basic conditions during workup and purification.[4] 2. Use a buffered mobile phase for chromatography if necessary. 3. Monitor for the presence of the 1β-epimer using chiral chromatography or high-resolution NMR. |
| Formation of isomers (pre-vitamin D, tachysterol). | 1. Protect the reaction mixture from light at all stages. 2. Use the lowest effective temperature for the reaction and purification steps. 3. Optimize the duration of any thermal steps to minimize isomerization.[1] |
| Oxidation of the product. | 1. Perform reactions under an inert atmosphere (argon or nitrogen). 2. Use degassed solvents. 3. Consider adding a scavenger for radical species if appropriate for the reaction chemistry. |
Quantitative Stability Data
The following table summarizes the stability of a common 1α-hydroxylated sterol, calcitriol, under various conditions. This data is intended to be a general guide; actual stability will depend on the specific formulation and storage conditions.
| Compound | Stress Condition | Duration | Degradation (%) | Primary Degradants |
| Calcitriol in Ethanol | 25°C, ambient light | 24 hours | 10-15% | Pre-calcitriol, tachysterol |
| Calcitriol in Ethanol | 40°C, dark | 7 days | 5-10% | Pre-calcitriol |
| Calcitriol in Ethanol | UV light (254 nm) | 2 hours | >50% | Pre-calcitriol, tachysterol, lumisterol, oxidation products |
| Calcitriol in aqueous solution (pH 4) | 60°C | 24 hours | 20-30% | Isotachysterol, other isomers |
| Calcitriol in aqueous solution (pH 10) | 60°C | 24 hours | 15-25% | Oxidation products |
Note: The degradation percentages are approximate and can vary based on the initial concentration, presence of oxygen, and specific formulation excipients.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Formulation of a 1α-Hydroxylated Sterol for In Vitro Studies
-
Materials:
-
1α-hydroxylated sterol
-
Anhydrous, degassed ethanol
-
Butylated hydroxytoluene (BHT) or another suitable antioxidant
-
Amber glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Weigh the desired amount of the 1α-hydroxylated sterol in a tared amber glass vial.
-
Prepare a stock solution of BHT in anhydrous, degassed ethanol (e.g., 1 mg/mL).
-
Add the appropriate volume of the BHT stock solution to the vial containing the sterol to achieve a final BHT concentration of 0.01-0.1% (w/v).
-
Add the required volume of anhydrous, degassed ethanol to dissolve the sterol and achieve the desired final concentration.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to minimize oxygen introduction.
-
Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.
-
Immediately cap the vial tightly.
-
Store the stabilized solution at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for 1α-Hydroxylated Sterols
This protocol provides a general framework. Specific parameters may need to be optimized for different analogs.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. The exact ratio will depend on the specific sterol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV absorbance at the λmax of the sterol (typically around 265 nm).
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dilute the sterol sample to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Incubate the sterol solution with 0.1 M HCl or 0.1 M NaOH at 60°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sterol solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid sterol or a solution at a high temperature (e.g., 80°C) for a set period.
-
Photodegradation: Expose a solution of the sterol to UV light (e.g., 254 nm) or simulated sunlight.
-
-
Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
A stability-indicating method is one that can resolve the parent peak from all major degradation product peaks.
-
Visualizations
Caption: Primary degradation pathways of 1α-hydroxylated sterols.
Caption: Workflow for preparing and storing stabilized 1α-hydroxylated sterol solutions.
References
- 1. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of sterol synthesis. Synthesis and spectral properties of 3 beta-hydroxy-5 alpha-cholestan-15-one and its 17 beta-epimer and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 1α-Hydroxyergosterol Quantification in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the quantification of 1α-Hydroxyergosterol in plasma, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for a bioanalytical method for 1α-Hydroxyergosterol in plasma?
A1: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify 1α-Hydroxyergosterol in the presence of other endogenous compounds, metabolites, and potential interferences.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements. This is typically assessed at the intra-day and inter-day level.
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: The stability of 1α-Hydroxyergosterol in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).
Q2: Since 1α-Hydroxyergosterol may be an endogenous compound, how do I prepare my calibration standards?
A2: The presence of endogenous 1α-Hydroxyergosterol in plasma complicates the preparation of a standard curve. There are several approaches to address this:
-
Surrogate Matrix: Use a matrix that is free of the analyte but has similar properties to plasma, such as charcoal-stripped plasma or a synthetic plasma.
-
Background Subtraction: Analyze blank plasma from multiple sources to determine the average endogenous concentration and subtract this from the measured concentrations of the calibrators and quality control (QC) samples.
-
Standard Addition: Add known amounts of the standard to aliquots of the study sample and determine the endogenous concentration by extrapolation.
Q3: My LC-MS/MS sensitivity for 1α-Hydroxyergosterol is very low. What can I do to improve it?
A3: Low sensitivity is a common issue for sterols and vitamin D analogs due to their poor ionization efficiency. Consider the following:
-
Derivatization: Chemically modifying the 1α-Hydroxyergosterol molecule can significantly improve its ionization efficiency. Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are effective for compounds with a cis-diene system, which is present in ergosterol derivatives.[1]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for nonpolar molecules like sterols than Electrospray Ionization (ESI).[2]
-
Sample Preparation: Optimize your extraction procedure to minimize matrix effects and pre-concentrate the analyte. Solid-phase extraction (SPE) can be more effective than liquid-liquid extraction (LLE) for cleaner extracts.
-
Mass Spectrometry Parameters: Optimize the MS parameters, including collision energy and MRM transitions, for your specific instrument.
Q4: I am seeing interfering peaks in my chromatogram. What could be the cause and how do I resolve this?
A4: Interfering peaks can arise from several sources:
-
Isobaric Compounds: Other sterols or metabolites in the plasma may have the same molecular weight as 1α-Hydroxyergosterol. The most effective solution is to improve your chromatographic separation by adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to a pentafluorophenyl - F5 column), or increasing the column length.[3]
-
Matrix Components: Phospholipids and other lipids in plasma are a common source of interference and can cause ion suppression or enhancement.[4] A more rigorous sample cleanup, such as using a phospholipid removal plate or a two-step extraction process, can help.
-
Contamination: Contamination can come from glassware, solvents, or the instrument itself. Ensure all materials are scrupulously clean and use high-purity solvents.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Column | Adjust the mobile phase pH or add a competing agent (e.g., a small amount of a different organic modifier). |
Issue 2: High Backpressure
| Possible Cause | Recommended Solution |
| Blocked Frit or Column | Reverse flush the column (if permitted by the manufacturer). If the pressure does not decrease, replace the column. |
| Particulates in the Sample | Filter or centrifuge all samples before injection. Use an in-line filter before the column. |
| Precipitation in the System | Flush the entire LC system with a solvent in which the mobile phase components are highly soluble. |
Issue 3: Inconsistent Results (Poor Precision)
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Consider automating the sample preparation if possible. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variations in ionization. |
| Autosampler Issues | Check for air bubbles in the syringe and ensure the injection volume is accurate and reproducible. |
| Analyte Instability | Re-evaluate the stability of 1α-Hydroxyergosterol on the bench-top and in the autosampler. Keep samples cooled if necessary. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods for similar vitamin D analogs and should be optimized for 1α-Hydroxyergosterol.
-
Plasma Pre-treatment: To 200 µL of plasma, add 25 µL of a deuterated 1α-Hydroxyergosterol internal standard (IS) solution. Vortex for 30 seconds. Add 200 µL of 0.1% formic acid, vortex again, and centrifuge at 14,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated plasma onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.
-
Elution: Elute the 1α-Hydroxyergosterol and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 60% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion APCI or ESI (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of 1α-Hydroxyergosterol and its deuterated IS. The precursor ion will likely be [M+H-H₂O]⁺.
-
Instrument Parameters: Optimize gas flows, temperatures, and voltages according to the specific instrument manufacturer's recommendations.
-
Data Presentation
Table 1: Method Validation Summary for 1α-Hydroxyergosterol Quantification
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | To cover expected concentrations | 0.5 - 200 ng/mL |
| LLOQ | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |
| Intra-day Accuracy | 85-115% (±20% for LLOQ) | 95.2% - 108.1% |
| Intra-day Precision (%CV) | ≤ 15% (≤20% for LLOQ) | 3.5% - 9.8% |
| Inter-day Accuracy | 85-115% (±20% for LLOQ) | 97.4% - 105.3% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% for LLOQ) | 5.1% - 11.2% |
| Recovery | Consistent, precise, and reproducible | 85.7% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | 0.98 |
Table 2: Stability of 1α-Hydroxyergosterol in Human Plasma
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) | Example Result (% Deviation) |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | ± 15% | -5.2% |
| Bench-Top | 6 hours | Room Temperature | ± 15% | -8.1% |
| Autosampler | 24 hours | 4°C | ± 15% | -10.5% |
| Long-Term | 90 days | -80°C | ± 15% | -6.8% |
Visualizations
Caption: Experimental workflow for 1α-Hydroxyergosterol quantification.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Determination of ergocalciferol in human plasma after Diels-Alder derivatization by LC–MS/MS and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1α-Hydroxyergosterol and 1α-Hydroxycholecalciferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of two prominent vitamin D analogs: 1α-Hydroxyergosterol (a vitamin D2 analog) and 1α-hydroxycholecalciferol (a vitamin D3 analog). The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
At a Glance: Key Bioactivity Parameters
The following table summarizes the known quantitative data for the bioactivity of 1α-Hydroxyergosterol and 1α-hydroxycholecalciferol. It is important to note that direct head-to-head in vitro comparative studies for all parameters are limited.
| Bioactivity Parameter | 1α-Hydroxyergosterol (Vitamin D2 analog) | 1α-Hydroxycholecalciferol (Vitamin D3 analog) | Reference(s) |
| In Vitro Bioactivity | |||
| VDR Binding Affinity (IC50) | Data not available in direct comparative studies. Generally, vitamin D2 compounds show slightly lower affinity for the Vitamin D Receptor (VDR) compared to their D3 counterparts. | Data not available in direct comparative studies. Generally considered to have a high affinity for the VDR after conversion to calcitriol. | [1] |
| Transcriptional Activity (EC50) | Data not available in direct comparative studies. | Secalciferol (the active form of 1α-hydroxycholecalciferol) activates VDR with an EC50 of 150 nM. | [2] |
| In Vivo Bioactivity (Rat Models) | |||
| Effect on Cortical Bone Area (Ovariectomized Rats) | Dose-dependently increased cortical bone area. | Dose-dependently increased cortical bone area. | [3] |
| Periosteal Bone Formation Rate (Ovariectomized Rats) | Dose-dependently increased. | Dose-dependently increased. | [3] |
| Endocortical Bone Formation Rate (Ovariectomized Rats) | Dose-dependently increased. | Dose-dependently increased. | [3] |
| Intracortical Hole Area (Toxic Doses) | Significantly lower than 1α-hydroxycholecalciferol. | Higher than 1α-Hydroxyergosterol. | [3] |
| Healing of Rickets | Equally potent to 1α-hydroxycholecalciferol. | Equally potent to 1α-Hydroxyergosterol. | |
| Intestinal Calcium Transport | Stimulated to the same extent as 1α-hydroxycholecalciferol. | Stimulated to the same extent as 1α-Hydroxyergosterol. | |
| Effect on Bone Mineral (Normal Rats) | Increased bone mineral. | Slightly reduced bone mineral. | |
| Effect on Osteoclast Number (Normal Rats) | Reduced osteoclast number. | Increased osteoclast number. |
Vitamin D Signaling Pathway
The biological effects of both 1α-Hydroxyergosterol and 1α-hydroxycholecalciferol are mediated through the Vitamin D Receptor (VDR). Upon entering the target cell, these compounds are hydroxylated to their active forms, which then bind to the VDR. This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on the DNA. This binding modulates the transcription of target genes involved in calcium homeostasis, bone metabolism, and other physiological processes.
Experimental Workflows
The bioactivity of these compounds is typically assessed through a series of in vitro and in vivo experiments. A general workflow is outlined below.
Detailed Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds to the VDR.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled vitamin D analog (e.g., [³H]1α,25(OH)₂D₃) for binding to a source of VDR (e.g., recombinant VDR or cell lysates).
Materials:
-
Recombinant human or rat VDR
-
Radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]1α,25(OH)₂D₃)
-
Unlabeled 1α,25(OH)₂D₃ (for standard curve)
-
Test compounds (1α-Hydroxyergosterol, 1α-hydroxycholecalciferol)
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
A constant amount of VDR and radiolabeled 1α,25(OH)₂D₃ are incubated with increasing concentrations of the unlabeled test compound or standard 1α,25(OH)₂D₃.
-
The incubation is carried out at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, dextran-coated charcoal is added to the incubation mixture. The charcoal adsorbs the free radioligand.
-
The mixture is centrifuged, and the radioactivity in the supernatant (containing the VDR-bound radioligand) is measured using a scintillation counter.
-
A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve. A lower IC50 value indicates a higher binding affinity.
VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Gene Assay)
Objective: To measure the ability of a test compound to activate VDR-mediated gene transcription.
Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs). Activation of the VDR by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.
Materials:
-
A suitable cell line (e.g., HEK293, COS-7)
-
VDR expression plasmid
-
Luciferase reporter plasmid with a VDRE-containing promoter
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are co-transfected with the VDR expression plasmid, the VDRE-luciferase reporter plasmid, and the control plasmid.
-
After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds or a vehicle control.
-
Following treatment for a specified time (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase substrate. The light emission from the control reporter is also measured for normalization.
-
A dose-response curve is generated by plotting the normalized luciferase activity against the logarithm of the test compound concentration.
-
The EC50 value (the concentration of the test compound that produces 50% of the maximal transcriptional response) is determined from the curve. A lower EC50 value indicates greater potency in activating VDR-mediated transcription.
In Vivo Bone Histomorphometry in Ovariectomized (OVX) Rats
Objective: To evaluate the effects of test compounds on bone formation and resorption in a rat model of postmenopausal osteoporosis.
Principle: Ovariectomy in female rats induces estrogen deficiency, leading to bone loss that mimics postmenopausal osteoporosis. Bone histomorphometry allows for the quantitative analysis of bone structure and cellular activity in bone sections.
Materials:
-
Female rats (e.g., Sprague-Dawley or Wistar)
-
Anesthetic and surgical equipment for ovariectomy
-
Test compounds formulated for oral administration
-
Fluorochrome bone markers (e.g., calcein, tetracycline)
-
Bone processing reagents (e.g., fixatives, embedding medium)
-
Microtome for sectioning undecalcified bone
-
Microscope with fluorescence and image analysis software
Procedure:
-
Animal Model: Adult female rats undergo bilateral ovariectomy or a sham operation.
-
Dosing: After a recovery period, the OVX rats are divided into groups and treated daily with the test compounds (1α-Hydroxyergosterol or 1α-hydroxycholecalciferol) or a vehicle control via oral gavage for a specified duration (e.g., 12 weeks).
-
Fluorochrome Labeling: To measure dynamic parameters of bone formation, rats are injected with two different fluorochrome markers at specific time points before sacrifice (e.g., calcein on day 10 and day 3 before sacrifice). These markers incorporate into newly formed bone.
-
Sample Collection and Preparation: At the end of the treatment period, the rats are euthanized, and long bones (e.g., tibiae, femurs) are collected. The bones are fixed, dehydrated, and embedded in a hard plastic resin (e.g., methyl methacrylate) without decalcification.
-
Sectioning and Staining: Longitudinal or cross-sections of the bones are cut using a microtome. Sections for static parameter analysis can be stained (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular details). Unstained sections are used for dynamic parameter analysis.
-
Histomorphometric Analysis: Using a microscope and image analysis software, various static and dynamic parameters are measured in a defined region of interest (e.g., the proximal tibial metaphysis for trabecular bone, the tibial diaphysis for cortical bone).
-
Static Parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), trabecular separation (Tb.Sp), cortical thickness (Ct.Th), osteoid surface, and osteoclast surface.
-
Dynamic Parameters: Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS) are calculated based on the distance between the two fluorochrome labels.
-
-
Data Analysis: The data from the different treatment groups are statistically compared to the vehicle-treated OVX group and the sham-operated group to determine the effects of the test compounds on bone parameters.
References
Comparative Analysis of 1α-Hydroxyergosterol and Ergocalciferol: A Guide for Researchers
A comprehensive evaluation of two key vitamin D2 compounds, this guide provides a detailed comparison of 1α-Hydroxyergosterol (Doxercalciferol) and Ergocalciferol (Vitamin D2). It is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, comparative biological activity, and detailed experimental protocols.
This analysis reveals that 1α-Hydroxyergosterol, a synthetic analog, acts as a prodrug, being more readily converted to the active form of vitamin D2, 1α,25-dihydroxyergocalciferol, than its precursor, ergocalciferol. This difference in metabolic activation translates to distinct profiles in their interaction with the Vitamin D Receptor (VDR), subsequent gene transcription, and overall physiological effects.
Executive Summary of Comparative Data
| Parameter | 1α-Hydroxyergosterol (Doxercalciferol) | Ergocalciferol (Vitamin D2) | Reference |
| VDR Transcriptional Activation (EC50) | Potent agonist (active in nanomolar range) | 14.44 µM | [1] |
| Metabolic Activation | Requires 25-hydroxylation in the liver to become 1α,25-dihydroxyergocalciferol. Bypasses the need for renal 1α-hydroxylation. | Requires both 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidneys to become 1α,25-dihydroxyergocalciferol. | |
| In Vivo Efficacy (Secondary Hyperparathyroidism) | Effective in suppressing parathyroid hormone (PTH) levels.[2] | Less effective than its hydroxylated counterparts in raising serum 25(OH)D levels.[3][[“]] | [2][3][[“]] |
| Hypercalcemic Potential | Lower incidence of hypercalcemia compared to calcitriol.[5] | Can induce hypercalcemia at high doses.[6] | [5][6] |
| Bone Turnover | Equivalent to calcitriol in controlling bone turnover and suppressing bone formation rate.[2] | Influences bone turnover, but its effects are dependent on its conversion to the active form. | [2] |
Mechanism of Action and Signaling Pathways
Both 1α-Hydroxyergosterol and Ergocalciferol exert their biological effects through the Vitamin D Receptor (VDR), a nuclear transcription factor.[7] Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) on the DNA to modulate the transcription of target genes. These genes are primarily involved in calcium and phosphate homeostasis, bone metabolism, and immune function.[7]
The key difference in their mechanism lies in their activation pathways. Ergocalciferol, the inactive form of vitamin D2, must undergo two sequential hydroxylation steps to become biologically active.[8] In contrast, 1α-Hydroxyergosterol is already hydroxylated at the 1α position, bypassing the critical and often regulated renal 1α-hydroxylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcitriol and doxercalciferol are equivalent in controlling bone turnover, suppressing parathyroid hormone, and increasing fibroblast growth factor-23 in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the vitamin D receptor transcription factor stimulates the growth of definitive erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecalciferol Versus Ergocalciferol - Consensus Academic Search Engine [consensus.app]
- 5. scialert.net [scialert.net]
- 6. Vitamin D - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Identification of a competitive binding component in vitamin D-resistant New World primate cells with a low affinity but high capacity for 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 1α-Hydroxyergosterol: A Comparative Analysis of a Vitamin D2 Analog
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1α-Hydroxyergosterol (a prohormone of the vitamin D2 analog, Ercalcitriol) with other vitamin D analogs, notably Alfacalcidol and the active hormone Calcitriol. This document synthesizes available experimental data to evaluate its efficacy in key physiological processes regulated by vitamin D.
1α-Hydroxyergosterol, also known as doxercalciferol, is a synthetic vitamin D2 analog that requires hepatic 25-hydroxylation to be converted into its biologically active form, 1α,25-dihydroxyergocalciferol (Ercalcitriol). This activation pathway bypasses the need for renal 1α-hydroxylation, making it a valuable therapeutic option in patient populations with impaired kidney function. Its efficacy is comparable to other vitamin D analogs in managing conditions like secondary hyperparathyroidism.[1]
Comparative Efficacy: Data Summary
To objectively assess the performance of 1α-Hydroxyergosterol, the following tables summarize key efficacy parameters in comparison to Alfacalcidol (1α-hydroxycholecalciferol) and Calcitriol (1α,25-dihydroxycholecalciferol). It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, data from closely related analogs and studies on their respective active forms are included to provide a comprehensive overview.
| Compound | Target | Binding Affinity (Relative to Calcitriol) | Potency |
| 1α-Hydroxyergosterol | Vitamin D Receptor (VDR) - indirectly via conversion to Ercalcitriol | High (as Ercalcitriol) | Similar to other active vitamin D analogs |
| Alfacalcidol | Vitamin D Receptor (VDR) - indirectly via conversion to Calcitriol | High (as Calcitriol) | Similar to Calcitriol after hepatic conversion |
| Calcitriol | Vitamin D Receptor (VDR) | 100% (Reference Compound) | High |
Table 1: Vitamin D Receptor (VDR) Binding Affinity. This table provides a qualitative comparison of the binding affinity of the active metabolites of 1α-Hydroxyergosterol and Alfacalcidol to the Vitamin D Receptor, with Calcitriol as the reference.
| Compound | Effect on Intestinal Calcium Absorption |
| 1α-Hydroxyergosterol (as Doxercalciferol) | Effectively stimulates intestinal calcium absorption. |
| Alfacalcidol | Significantly increases fractional calcium absorption. One study showed a 45.9% increase after 4 weeks of treatment.[2] |
| Calcitriol | Potent stimulator of intestinal calcium absorption. |
Table 2: Efficacy in Intestinal Calcium Absorption. This table summarizes the effects of the vitamin D analogs on the absorption of calcium in the intestines.
| Compound | Effect on Bone Calcium Mobilization |
| 1α-Hydroxyergosterol (as Doxercalciferol) | Restores normal bone pathology in the context of secondary hyperparathyroidism.[1] |
| Alfacalcidol | In combination with other agents, has shown beneficial effects on cancellous bone mass.[3] |
| Calcitriol | Modulates bone mineralization, with stimulatory effects at low concentrations and inhibitory effects at high concentrations.[4] |
Table 3: Efficacy in Bone Metabolism. This table outlines the impact of the vitamin D analogs on bone health, particularly their role in calcium mobilization and bone turnover.
Signaling Pathway and Mechanism of Action
The biological effects of 1α-Hydroxyergosterol are mediated through the Vitamin D Receptor (VDR) following its conversion to Ercalcitriol. The signaling pathway is initiated by the binding of the active ligand to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are outlines of key experimental protocols used to assess the biological activity of vitamin D analogs.
In Vitro Vitamin D Receptor (VDR) Binding Assay
This assay determines the affinity of a compound for the VDR.
Objective: To quantify the binding affinity of 1α-Hydroxyergosterol's active metabolite (Ercalcitriol) to the VDR in comparison to Calcitriol.
Methodology:
-
Preparation of VDR: Full-length human VDR is expressed and purified from a suitable expression system (e.g., insect cells).
-
Competitive Binding: A constant concentration of a radiolabeled vitamin D analog (e.g., [³H]1α,25(OH)₂D₃) is incubated with the purified VDR in the presence of increasing concentrations of the unlabeled test compound (Ercalcitriol or Calcitriol).
-
Separation of Bound and Free Ligand: The VDR-ligand complex is separated from the unbound ligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radiolabeled ligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated to represent the binding affinity.
In Vivo Intestinal Calcium Absorption Assay
This assay measures the ability of a vitamin D analog to promote the absorption of calcium from the intestine in an animal model.
Objective: To compare the in vivo efficacy of 1α-Hydroxyergosterol and Alfacalcidol in stimulating intestinal calcium absorption.
Methodology:
-
Animal Model: Vitamin D-deficient rats are typically used to ensure that any observed calcium absorption is due to the administered compound.
-
Dosing: Animals are orally administered with the test compounds (1α-Hydroxyergosterol or Alfacalcidol) or a vehicle control for a specified period.
-
Isotopic Tracer Administration: A known amount of a calcium isotope (e.g., ⁴⁵Ca) is administered orally.
-
Sample Collection: Blood samples are collected at various time points after the administration of the tracer. Feces may also be collected to determine the unabsorbed portion of the isotope.
-
Measurement: The amount of the calcium isotope in the serum and/or feces is measured using a gamma counter or liquid scintillation counter.
-
Calculation: The percentage of fractional calcium absorption is calculated based on the amount of the isotope that appears in the circulation relative to the total amount administered.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel vitamin D analog.
References
- 1. Clinical uses of 1-alpha-hydroxy-ergocalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. 25-Hydroxy- and 1α,25-Dihydroxycholecalciferol Have Greater Potencies than 25-Hydroxy- and 1α,25-Dihydroxyergocalciferol in Modulating Cultured Human and Mouse Osteoblast Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Vitamin D Immunoassays: A Comparative Guide on the Cross-Reactivity of 1α-Hydroxyergosterol
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is paramount in a multitude of research and clinical settings. While immunoassays offer a high-throughput and cost-effective solution, their susceptibility to cross-reactivity with various vitamin D analogs presents a significant challenge. This guide provides a comprehensive comparison of commonly used vitamin D immunoassays, with a special focus on the potential cross-reactivity of 1α-Hydroxyergosterol, a synthetic analog of the vitamin D2 pro-hormone, ergosterol. Understanding this cross-reactivity is crucial for interpreting results accurately, especially in studies involving vitamin D supplementation or drug development programs centered on novel vitamin D compounds.
The Challenge of Cross-Reactivity in Vitamin D Immunoassays
Vitamin D immunoassays are designed to quantify the total concentration of 25-hydroxyvitamin D [25(OH)D], the primary circulating form and accepted biomarker of vitamin D status.[1] These assays utilize antibodies that bind to 25(OH)D. However, the specificity of these antibodies can vary, leading to cross-reactivity with other vitamin D metabolites that share structural similarities.[2] This can result in an over- or underestimation of the true 25(OH)D concentration, potentially leading to misinterpretation of a subject's vitamin D status.[3]
The primary sources of cross-reactivity in vitamin D immunoassays include:
-
25-hydroxyvitamin D2 [25(OH)D2]: While most modern assays are designed to detect both 25(OH)D2 and 25-hydroxyvitamin D3 [25(OH)D3] with equal affinity, historical and even some current assays exhibit variable cross-reactivity with 25(OH)D2.[2][3]
-
C-3 Epimers of 25-hydroxyvitamin D: The 3-epi-25-hydroxyvitamin D3 is a metabolite that can be present in significant concentrations, particularly in infants. Some immunoassays show considerable cross-reactivity with this epimer, which can lead to falsely elevated 25(OH)D levels.[4][5]
-
Other Vitamin D Analogs: A myriad of other vitamin D metabolites and synthetic analogs, such as 1α-Hydroxyergosterol, may be present in circulation and have the potential to interfere with the assay.
Performance Comparison of Commercially Available Vitamin D Immunoassays
Table 1: Comparison of Cross-Reactivity for Key Vitamin D Metabolites in Major Immunoassays
| Immunoassay Platform | 25(OH)D2 Cross-Reactivity (%) | 3-epi-25(OH)D3 Cross-Reactivity (%) | Reference Method for Comparison |
| DiaSorin LIAISON | 75 - 100[3] | Generally low to negligible[5] | LC-MS/MS[6] |
| Abbott ARCHITECT | 37 - 82[3] | Generally low to negligible[5] | LC-MS/MS[3] |
| Roche Elecsys | 41 - 92[2][3] | Can be significant (up to 91%)[4] | LC-MS/MS[2] |
| Siemens ADVIA Centaur | 45[2] | Generally low to negligible[4] | LC-MS/MS[2] |
Note: Cross-reactivity percentages can vary between studies and reagent lot numbers. The data presented represents a range of reported values.
Table 2: General Performance Characteristics of Major Vitamin D Immunoassays
| Immunoassay Platform | Principle | Reported Bias vs. LC-MS/MS | Key Considerations |
| DiaSorin LIAISON | Chemiluminescence Immunoassay (CLIA) | Variable, can show positive or negative bias[6][7] | One of the most widely used and studied platforms. |
| Abbott ARCHITECT | Chemiluminescent Microparticle Immunoassay (CMIA) | Can show significant bias[6] | Performance can be influenced by the specific vitamin D metabolite being measured.[3] |
| Roche Elecsys | Electrochemiluminescence Immunoassay (ECLIA) | Variable, can show underestimation of 25(OH)D2[2] | Prone to significant cross-reactivity with the 3-epi-25(OH)D3 metabolite.[4] |
| Siemens ADVIA Centaur | Chemiluminescence Immunoassay (CLIA) | Can show underestimation of 25(OH)D2[2] | Performance may be less satisfactory in measuring 25(OH)D levels after vitamin D2 supplementation.[2] |
Experimental Protocols
Determining Cross-Reactivity of Vitamin D Analogs in Immunoassays
A standardized approach is crucial for accurately assessing the cross-reactivity of a vitamin D analog like 1α-Hydroxyergosterol in an immunoassay. The Clinical and Laboratory Standards Institute (CLSI) guideline EP07-A2, "Interference Testing in Clinical Chemistry," provides a robust framework for such evaluations.[8][9]
Objective: To quantify the degree of interference of a potential cross-reactant (e.g., 1α-Hydroxyergosterol) in a specific vitamin D immunoassay.
Materials:
-
The vitamin D immunoassay system to be evaluated (e.g., DiaSorin LIAISON, Abbott ARCHITECT, etc.).
-
Calibrators and controls for the specific immunoassay.
-
A stock solution of the potential cross-reactant (1α-Hydroxyergosterol) of known concentration, prepared in a suitable solvent (e.g., ethanol).
-
Pooled human serum with a known, low concentration of endogenous 25(OH)D.
-
A reference method, preferably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for accurate quantification of 25(OH)D.
Procedure (based on CLSI EP07-A2):
-
Preparation of Test Samples:
-
Aliquots of the pooled human serum are spiked with increasing concentrations of the 1α-Hydroxyergosterol stock solution.
-
A control sample of the pooled serum is spiked with the same volume of the solvent used for the stock solution.
-
-
Measurement:
-
The 25(OH)D concentration in all spiked and control samples is measured using the immunoassay being evaluated.
-
For comparison and to determine the baseline 25(OH)D level, the un-spiked pooled serum is also measured by the reference LC-MS/MS method.
-
-
Data Analysis:
-
The apparent increase in 25(OH)D concentration in the spiked samples is calculated by subtracting the concentration of the control sample.
-
The percent cross-reactivity is calculated using the following formula:
-
Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining the cross-reactivity of 1α-Hydroxyergosterol.
Signaling Pathways
Understanding the biological context of vitamin D action is essential. The following diagrams illustrate the metabolic pathway of vitamin D and its subsequent signaling cascade.
Vitamin D Metabolic Pathway
Caption: The metabolic pathways of Vitamin D2 and Vitamin D3.
Vitamin D Receptor (VDR) Signaling Pathway
Caption: The genomic signaling pathway of active Vitamin D.
Conclusion and Recommendations
The potential for cross-reactivity of 1α-Hydroxyergosterol in vitamin D immunoassays is a critical consideration for researchers and drug developers. While direct experimental data for this specific analog is scarce, the structural similarity to other vitamin D metabolites, particularly the presence of the 1α-hydroxyl group, suggests a potential for interference. The degree of this interference is likely to be assay-dependent, influenced by the specific antibody used in each platform.
Based on the available data for other vitamin D analogs, the following recommendations are provided:
-
Method Validation is Essential: When working with 1α-Hydroxyergosterol or any novel vitamin D analog, it is imperative to perform a thorough cross-reactivity study using a validated reference method like LC-MS/MS.
-
Careful Assay Selection: If LC-MS/MS is not feasible for routine analysis, the choice of immunoassay should be carefully considered based on its known cross-reactivity profile with other vitamin D metabolites. Assays with lower reported cross-reactivity to various analogs may be preferable.
-
Acknowledge Limitations: When reporting results obtained from immunoassays in the presence of 1α-Hydroxyergosterol, it is crucial to acknowledge the potential for cross-reactivity and the limitations of the assay.
-
Collaboration with Manufacturers: Engaging with the manufacturers of vitamin D immunoassays can provide access to more detailed, and often unpublished, data on the cross-reactivity of their assays with a wider range of compounds.
By adopting a rigorous and informed approach to vitamin D analysis, researchers can ensure the accuracy and reliability of their findings, ultimately contributing to a deeper understanding of vitamin D metabolism and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicenter Comparison of Seven 25OH Vitamin D Automated Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of four routinely used vitamin D automated immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the cross-reactivity of 25-hydroxyvitamin D2 on seven commercial immunoassays on native samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heartlandassays.com [heartlandassays.com]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
A Head-to-Head Comparison of 1α-Hydroxylated Vitamin D Analogs for Researchers and Drug Development Professionals
A comprehensive guide to the biochemical properties, receptor binding, and cellular effects of key 1α-hydroxylated vitamin D analogs, including alfacalcidol, calcitriol, paricalcitol, and doxercalciferol. This guide provides a detailed comparison of their performance with supporting experimental data to aid in research and drug development.
This guide offers an in-depth, head-to-head comparison of prominent 1α-hydroxylated vitamin D analogs, a class of compounds critical in the management of various conditions, including secondary hyperparathyroidism in chronic kidney disease, psoriasis, and certain cancers. By delving into their distinct biochemical properties, vitamin D receptor (VDR) binding affinities, and their downstream cellular effects, this guide aims to provide researchers, scientists, and drug development professionals with the objective data needed to inform their work.
Biochemical and Pharmacokinetic Profiles
The therapeutic efficacy and safety profiles of 1α-hydroxylated vitamin D analogs are largely dictated by their unique biochemical structures and resulting pharmacokinetic properties. While all share the common feature of a hydroxyl group at the 1α position, which is crucial for VDR activation, modifications to the side chain and A-ring significantly alter their metabolic pathways, half-lives, and calcemic effects.
Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D3 and serves as the benchmark for comparison. It does not require further activation. In contrast, alfacalcidol (1α-hydroxyvitamin D3) is a prodrug that undergoes 25-hydroxylation in the liver to become calcitriol.[1][2] This bypass of renal 1α-hydroxylation makes alfacalcidol particularly useful in patients with impaired kidney function.[1][2] Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic analog of calcitriol with a modification on the A-ring and a vitamin D2 side chain. It is an active VDR activator that does not require metabolic activation. Doxercalciferol (1α-hydroxyvitamin D2) is a prodrug that, similar to alfacalcidol, requires hepatic 25-hydroxylation to become the active 1α,25-dihydroxyvitamin D2.[2][3]
These structural differences lead to notable variations in their pharmacokinetic profiles, as summarized in the table below.
| Parameter | Alfacalcidol | Calcitriol | Paricalcitol | Doxercalciferol |
| Activation | Hepatic 25-hydroxylation | None required | None required | Hepatic 25-hydroxylation |
| Bioavailability | High | High | ~72-86% | Not specified |
| Time to Peak Plasma Concentration (Oral) | 8-18 hours (for calcitriol)[4] | 2 hours[4] | ~3 hours | Not specified |
| Half-life | 3-5 hours (alfacalcidol)[4] | 5-10 hours (healthy subjects), 15-30 hours (dialysis patients)[5] | 14-20 hours (CKD patients)[6] | ~34 hours (healthy subjects), ~45 hours (dialysis patients) (for active metabolite)[5] |
| Protein Binding | High (to Vitamin D Binding Protein) | High (to Vitamin D Binding Protein) | ≥99.8% | Not specified |
Vitamin D Receptor (VDR) Binding Affinity and Antiproliferative Activity
The biological actions of 1α-hydroxylated vitamin D analogs are mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[7][8] The affinity of an analog for the VDR is a key determinant of its potency. While direct, side-by-side comparative studies with standardized methodologies are limited, the available data indicate differences in VDR binding among the analogs. Some non-calcemic analogs have been designed to have high affinity for the VDR. For instance, the non-calcemic analog 2-MbisP has shown a high affinity for the VDR with a Ki of 0.6 nM.[4]
Beyond their classical roles in calcium and bone metabolism, 1α-hydroxylated vitamin D analogs exhibit potent antiproliferative effects in various cancer cell lines.[9] This has spurred research into their potential as anticancer agents. The table below summarizes reported IC50 values, the concentration at which 50% of cell proliferation is inhibited, for different analogs in various cancer cell lines. It is important to note that these values can vary significantly based on the cell line and the specific experimental conditions.
| Analog | Cell Line | IC50 (nM) |
| PRI-1733 | A375 (Melanoma) | ~0.028[10] |
| 1,25(OH)2D2 | A375 (Melanoma) | 0.036[10] |
| PRI-1730 | A375 (Melanoma) | 1.5[10] |
| 1,25(OH)2D3 | A375 (Melanoma) | 6.4[10] |
| EB1089 | TDEC (Tumor-Derived Endothelial Cells) | 0.44[11] |
| ILX23-7553 | TDEC (Tumor-Derived Endothelial Cells) | 0.39[11] |
| Ro-25-6760 | TDEC (Tumor-Derived Endothelial Cells) | 2.7[11] |
Signaling Pathways and Experimental Workflows
The binding of a 1α-hydroxylated vitamin D analog to the VDR initiates a cascade of molecular events that ultimately regulate gene expression. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical VDR signaling pathway and a typical experimental workflow for assessing the antiproliferative activity of these analogs.
Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.
Caption: Experimental workflow for an SRB-based antiproliferative assay.
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This protocol outlines a common method for determining the binding affinity of unlabeled vitamin D analogs to the VDR through competition with a radiolabeled ligand.
Materials:
-
Full-length recombinant human VDR
-
Radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃)
-
Unlabeled vitamin D analogs (test compounds)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare a series of dilutions of the unlabeled vitamin D analog.
-
In a reaction tube, incubate a fixed concentration of the radiolabeled calcitriol with the VDR preparation in the assay buffer.
-
Add the different concentrations of the unlabeled analog to the reaction tubes. Include a control with no unlabeled analog (total binding) and a control with a large excess of unlabeled calcitriol (non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters. The VDR-ligand complex will be retained on the filter.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled analog to determine the IC50 value.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Vitamin D analogs (test compounds)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the vitamin D analogs. Include a vehicle control.
-
Incubate the plates for the desired period (e.g., 48-72 hours).
-
Gently remove the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates several times with water to remove the TCA and air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.
-
Solubilize the bound SRB dye by adding Tris base solution to each well.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the analog compared to the control.
-
Plot the percentage of growth inhibition against the logarithm of the analog concentration to determine the IC50 value.[12]
Conclusion
The 1α-hydroxylated vitamin D analogs represent a diverse group of compounds with distinct pharmacokinetic profiles and biological activities. While calcitriol remains the most biologically active natural form, analogs such as alfacalcidol, paricalcitol, and doxercalciferol offer therapeutic advantages in specific clinical settings, particularly in patients with chronic kidney disease, due to their unique metabolic pathways and potentially reduced calcemic effects. Furthermore, the potent antiproliferative properties of these analogs continue to be an active area of research for cancer therapy. This guide provides a foundational comparison to aid researchers and drug developers in selecting and evaluating the most appropriate analog for their specific research questions and therapeutic goals. Further standardized, head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these important therapeutic agents.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validating LC-MS/MS Quantification of 1α-Hydroxyergosterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: LC-MS/MS vs. Immunoassay
LC-MS/MS is considered the gold standard for the quantification of vitamin D metabolites due to its high selectivity and accuracy.[1] Immunoassays, while often used for their convenience, can be susceptible to cross-reactivity and matrix effects, leading to less reliable results.
| Feature | LC-MS/MS | Immunoassay |
| Specificity | High (distinguishes between structurally similar metabolites) | Variable (potential for cross-reactivity with other metabolites) |
| Sensitivity | High (can detect low concentrations) | Moderate to High |
| Accuracy | High | Can be affected by matrix effects and antibody specificity |
| Precision | High (excellent reproducibility) | Good |
| Throughput | Moderate | High |
| Cost per Sample | Higher | Lower |
| Method Development | Complex and time-consuming | Relatively simple |
Experimental Protocol: Proposed LC-MS/MS Method for 1α-Hydroxyergosterol Quantification
This protocol is a proposed method and would require optimization and validation for 1α-Hydroxyergosterol.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold methanol containing a deuterated internal standard (e.g., d6-1α-Hydroxyergosterol). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1α-Hydroxyergosterol and the internal standard. The exact mass transitions would need to be determined experimentally.
-
Collision Energy: Optimize for maximal signal intensity of the product ions.
-
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for LC-MS/MS methods for sterol analysis. These values would need to be established specifically for a 1α-Hydroxyergosterol assay.
| Parameter | Acceptance Criteria | Representative Performance |
| Linearity (R²) | > 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.1 ng/mL |
| Accuracy (% Recovery) | 85% - 115% | 92% - 108% |
| Precision (% CV) | < 15% | < 10% |
| Matrix Effect | 85% - 115% | 95% - 105% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | < 15% deviation | < 10% deviation |
Diagrams
Caption: Workflow for 1α-Hydroxyergosterol quantification.
Caption: Simplified Vitamin D2 metabolism pathway.
References
Assessing the Relative Binding Affinity of 1α-Hydroxyergosterol to the Vitamin D Receptor (VDR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the binding affinity of 1α-Hydroxyergosterol to the Vitamin D Receptor (VDR). Due to the limited availability of direct quantitative data for 1α-Hydroxyergosterol in peer-reviewed literature, this document outlines the established experimental protocols and data presentation formats used to characterize VDR ligands. The primary reference compound for VDR binding affinity is its most potent natural agonist, calcitriol (1α,25-dihydroxyvitamin D3).
Comparative Binding Affinity of VDR Ligands
The binding affinity of a test compound for the VDR is typically determined through competitive binding assays. In these assays, the compound's ability to displace a radiolabeled VDR ligand, such as [³H]calcitriol, is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to displace 50% of the radiolabeled ligand. From the IC50, the inhibition constant (Ki) can be calculated, providing a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.
| Compound | IC50 (nM) | Relative Binding Affinity (%) |
| Calcitriol (1α,25-dihydroxyvitamin D3) | 1.0 | 100 |
| 1α-Hydroxyergosterol | Data Not Available | Data Not Available |
| Ercalcitriol (1α,25-dihydroxyvitamin D2) | ~1.2 | ~83 |
| Calcifediol (25-hydroxyvitamin D3) | >1000 | <0.1 |
Note: The values for Ercalcitriol and Calcifediol are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
A standard method for determining the binding affinity of a compound to the VDR is the competitive radioligand binding assay.
Objective
To determine the relative binding affinity of a test compound (e.g., 1α-Hydroxyergosterol) for the Vitamin D Receptor by measuring its ability to compete with the binding of a radiolabeled ligand ([³H]calcitriol).
Materials
-
VDR Source: Recombinant human VDR or cell/tissue homogenates known to express VDR.
-
Radioligand: [³H]calcitriol (specific activity ~80-100 Ci/mmol).
-
Test Compound: 1α-Hydroxyergosterol.
-
Reference Compound: Unlabeled calcitriol.
-
Assay Buffer: e.g., Tris-HCl buffer with additives such as EDTA, MgCl2, and protease inhibitors.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the unlabeled calcitriol (for generating a standard curve) in the assay buffer.
-
Dilute the VDR source and the [³H]calcitriol to the desired concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the VDR preparation, and the [³H]calcitriol to each well.
-
Add the various concentrations of the test compound or unlabeled calcitriol to the appropriate wells.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the VDR-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of calcitriol / IC50 of test compound) x 100%.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of VDR activation, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: VDR genomic signaling pathway.
A Comparative Guide to the Synthetic Validation of 1α-Hydroxyergosterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potential synthetic routes for the validation of 1α-Hydroxyergosterol, a hydroxylated derivative of the naturally occurring sterol, ergosterol. As a potential precursor to the active form of vitamin D2, 1α,25-dihydroxyvitamin D2, the efficient synthesis of 1α-Hydroxyergosterol is of significant interest for research in calcium metabolism, immune function, and cell differentiation. This document outlines a chemical synthesis approach and a proposed enzymatic route, presenting experimental protocols, comparative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the chemical synthesis of a closely related compound, 1α-hydroxy vitamin D2, derived from ergosterol, and provides a prospective outlook for a potential enzymatic synthesis of 1α-Hydroxyergosterol.
| Parameter | Chemical Synthesis (from Vitamin D2) | Proposed Enzymatic Synthesis (Direct) |
| Starting Material | Vitamin D2 (from Ergosterol) | Ergosterol |
| Key Reagents/Catalysts | Selenium dioxide, N-methyl morpholine N-oxide | 1α-hydroxylase (e.g., CYP27B1) |
| Number of Steps | Multiple steps (protection, oxidation, etc.) | Typically a single enzymatic conversion |
| Overall Yield | Moderate (specific yield not reported) | Potentially high |
| Purity of Final Product | High (after purification) | High (due to enzyme specificity) |
| Scalability | Can be challenging | Potentially more scalable |
| Environmental Impact | Use of heavy metals and organic solvents | Generally more environmentally friendly |
Experimental Protocols
Chemical Synthesis of 1α-Hydroxy Vitamin D2 (A Proxy for 1α-Hydroxyergosterol)
This protocol is adapted from a patented method for the synthesis of 1α-hydroxy vitamin D2, which originates from ergosterol.[1]
Step 1: Protection of the 3-Hydroxy Group Ergosterol is first converted to Vitamin D2. The 3-hydroxy group of Vitamin D2 is then protected, for example, as a trihydrocarbylsilyloxy ether, to prevent unwanted side reactions in subsequent steps.
Step 2: Diels-Alder Protection of the Diene System The conjugated diene system in the B-ring of the protected Vitamin D2 is reacted with a suitable dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione, to form a Diels-Alder adduct. This protects the diene from oxidation in the next step.
Step 3: Allylic Oxidation The protected Diels-Alder adduct undergoes allylic oxidation to introduce the hydroxyl group at the 1α-position. A common reagent for this transformation is selenium dioxide in the presence of a co-oxidant like N-methyl morpholine N-oxide.[1]
Step 4: Removal of the Dienophile and Isomerization The Diels-Alder protecting group is removed by reduction, for example with lithium aluminum hydride, to regenerate the diene system. The product is then irradiated with ultraviolet light to induce a photochemical isomerization to the desired cis-isomer of 1α-hydroxy-3-(protected-hydroxy) vitamin D2.
Step 5: Deprotection The protecting group on the 3-hydroxy group is removed using a reagent such as a quaternary ammonium fluoride (e.g., tetrabutylammonium fluoride) to yield the final product, 1α-hydroxy vitamin D2.
Proposed Enzymatic Synthesis of 1α-Hydroxyergosterol
This proposed method leverages the specificity of the enzyme 1α-hydroxylase (cytochrome P450 27B1 or CYP27B1), which is known to catalyze the 1α-hydroxylation of vitamin D precursors in vivo.[2]
Step 1: Enzyme and Substrate Preparation A recombinant form of 1α-hydroxylase (CYP27B1) is expressed and purified from a suitable host system (e.g., E. coli or yeast). Ergosterol is dissolved in a suitable water-miscible organic solvent.
Step 2: Enzymatic Reaction The purified 1α-hydroxylase is incubated with ergosterol in a buffered aqueous solution containing necessary cofactors, such as a source of reducing equivalents (e.g., NADPH) and an electron transfer partner (e.g., adrenodoxin and adrenodoxin reductase). The reaction is maintained at an optimal temperature and pH for enzyme activity.
Step 3: Product Extraction and Purification After the reaction is complete, the product, 1α-Hydroxyergosterol, is extracted from the aqueous medium using an organic solvent. The crude product is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to yield the pure compound.
Mandatory Visualizations
Synthetic Workflow: Chemical Synthesis
Caption: A flowchart illustrating the key steps in the chemical synthesis of 1α-hydroxy vitamin D2 from ergosterol.
Signaling Pathway: Vitamin D Receptor (VDR)
Given the structural similarity of 1α-Hydroxyergosterol to the active form of vitamin D2, it is anticipated to exert its biological effects through the Vitamin D Receptor (VDR) signaling pathway.
Caption: A diagram of the Vitamin D Receptor (VDR) signaling pathway, a likely target for 1α-Hydroxyergosterol.
References
Unveiling the Biological Potency of Synthetic 1α-Hydroxyergosterol (Doxercalciferol)
A Comparative Guide for Researchers and Drug Development Professionals
Synthetic 1α-Hydroxyergosterol, known pharmaceutically as doxercalciferol, is a vitamin D2 analog that plays a crucial role in the management of secondary hyperparathyroidism in patients with chronic kidney disease. As a prodrug, it undergoes hepatic 25-hydroxylation to form its active metabolite, 1α,25-dihydroxyvitamin D2 (ercalcitriol), which in turn modulates calcium and phosphate homeostasis, cellular differentiation, and gene expression. This guide provides an objective comparison of the biological activity of doxercalciferol with other key vitamin D analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity
The biological effects of doxercalciferol are mediated through the binding of its active metabolite to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes.[1] The efficacy of doxercalciferol is often compared to its vitamin D3 counterpart, alfacalcidol (1α-hydroxycholecalciferol), and other VDR activators like paricalcitol.
Vitamin D Receptor (VDR) Binding and Transcriptional Activation
While specific binding affinity data for the prodrug doxercalciferol is limited, the activity is primarily attributed to its active metabolite, 1α,25-dihydroxyvitamin D2. It is understood that vitamin D analogs generally exhibit a lower affinity for the VDR compared to calcitriol (1α,25-dihydroxyvitamin D3).[2]
| Compound | Relative VDR Binding Affinity (%) (Compared to Calcitriol) | Target Gene | EC50 for Transcriptional Activation (nM) |
| 1α,25-dihydroxyvitamin D2 (Active metabolite of Doxercalciferol) | ~80% | CYP24A1 | ~1.0 |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 100% | CYP24A1 | ~0.1 |
| Paricalcitol | ~75% | CYP24A1 | ~0.5 |
| Alfacalcidol (Prodrug) | Not directly applicable (requires activation) | - | - |
Note: The VDR binding affinity and EC50 values are approximate and can vary depending on the specific assay conditions.
Regulation of Parathyroid Hormone (PTH)
A primary therapeutic application of doxercalciferol is the suppression of elevated parathyroid hormone levels. Clinical studies have demonstrated its efficacy in reducing PTH, with some evidence suggesting a potentially lower risk of hypercalcemia compared to calcitriol.[3]
| Compound | Typical Dose for PTH Suppression | Effect on Serum Calcium |
| Doxercalciferol | 4-20 mcg/week | Less pronounced increase |
| Paricalcitol | 2-16 mcg/week | Less pronounced increase |
| Calcitriol | 0.5-3 mcg/week | More pronounced increase |
| Alfacalcidol | 0.5-2 mcg/day | Moderate increase |
Induction of Cell Differentiation and Osteoblast Activity
Vitamin D compounds are known to induce the differentiation of various cell types, including myeloid leukemia cells (e.g., HL-60) and osteoblasts. This activity is critical for bone metabolism and has potential applications in cancer therapy.
| Compound | Cell Line | Differentiation Marker | Effect |
| 1α,25-dihydroxyvitamin D2 | HL-60 | CD11b/CD14 expression | Induction of monocytic differentiation |
| 1α,25-dihydroxyvitamin D3 | HL-60 | CD11b/CD14 expression | Potent induction of monocytic differentiation |
| Doxercalciferol | Osteoblasts | Alkaline Phosphatase Activity | Increased activity, promoting bone formation |
| Alfacalcidol | Osteoblasts | Alkaline Phosphatase Activity | Increased activity, promoting bone formation |
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the relative affinity of a test compound for the VDR.
Workflow:
VDR Competitive Binding Assay Workflow
Methodology:
-
Preparation of Reagents: A purified recombinant human Vitamin D Receptor (VDR) is used. The radioligand is typically [3H]-1α,25-dihydroxyvitamin D3. Unlabeled test compounds (e.g., doxercalciferol's active metabolite) are prepared in a suitable solvent.
-
Binding Reaction: The VDR is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
HL-60 Cell Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.
Workflow:
HL-60 Cell Differentiation Assay Workflow
Methodology:
-
Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum.
-
Treatment: Cells are seeded at a specific density and treated with various concentrations of the test compound or vehicle control.
-
Incubation: The cells are incubated for a period of 72 to 96 hours to allow for differentiation.
-
Assessment of Differentiation:
-
Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells are capable of producing superoxide upon stimulation, which reduces NBT to a blue formazan precipitate. The percentage of NBT-positive cells is determined by microscopic examination.
-
Flow Cytometry: The expression of cell surface markers of monocytic differentiation, such as CD11b and CD14, is quantified using fluorescently labeled antibodies and flow cytometry.
-
Osteoblast Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation and bone formation.
Methodology:
-
Cell Culture and Treatment: Osteoblast-like cells (e.g., Saos-2, MG-63) are cultured in a suitable medium. Once confluent, the cells are treated with the test compound or vehicle control in an osteogenic medium.
-
Cell Lysis: After a specified incubation period (e.g., 7-14 days), the cells are washed and lysed to release intracellular ALP.
-
Enzyme Assay: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution. ALP hydrolyzes pNPP to p-nitrophenol, which is a yellow-colored product.
-
Quantification: The absorbance of the p-nitrophenol is measured at 405 nm using a spectrophotometer.
-
Normalization: The ALP activity is typically normalized to the total protein concentration in the cell lysate to account for differences in cell number.
Signaling Pathway
The biological activity of 1α-Hydroxyergosterol is initiated by its conversion to 1α,25-dihydroxyvitamin D2, which then binds to the VDR. This complex heterodimerizes with the retinoid X receptor (RXR) and translocates to the nucleus to regulate gene expression.
Vitamin D Receptor Signaling Pathway
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Vitamin D, vitamin D receptor and the importance of its activation in patients with chronic kidney disease | Nefrología [revistanefrologia.com]
- 3. Vitamin D metabolites and/or analogs: which D for which patient? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Effects of 1α-Hydroxyergosterol and Other Sterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of 1α-Hydroxyergosterol and other significant sterols, including Calcitriol, Ergosterol, and Cholecalciferol. The information is compiled from preclinical data to assist in research and development.
Comparative Analysis of In Vitro Biological Activities
The following table summarizes the quantitative data on the anti-proliferative, anti-inflammatory, and cell differentiation effects of the selected sterols. Due to limited direct data on 1α-Hydroxyergosterol, analogs of 1,25-dihydroxyergocalciferol are presented as a proxy to provide relevant comparative insights.
| Sterol | Biological Activity | Cell Line(s) | IC50 / Effective Concentration | Citation(s) |
| Calcitriol (1,25-dihydroxyvitamin D3) | Anti-proliferative | Human leukemia (HL-60, MV4-11, THP-1) | ~10-100 nM | [1] |
| Anti-proliferative | Breast cancer (T47D, MCF-7, MDA-MB-231) | 0.05-0.25 µM | ||
| Anti-proliferative | Melanoma (B16-F10) | 0.244 µM | ||
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokines | [2] | |
| Cell Differentiation | Human leukemia (HL-60, MV4-11) | Induction of CD11b and/or CD14 markers | [1] | |
| Cell Differentiation | Mouse osteoblast-like cells (MC3T3-E1) | 10⁻¹² M stimulated differentiation markers | [3] | |
| 1,25-dihydroxyergocalciferol Analogs | Anti-proliferative | Human leukemia (HL-60, MV4-11, THP-1) | Lower than parent compounds | [1] |
| Cell Differentiation | Human leukemia (HL-60, MV4-11) | Induction of G0/G1 cell cycle arrest and monocyte differentiation markers | [1] | |
| Ergosterol | Anti-proliferative | Human cancer cell lines (MCF7, NCI-H460, HeLa) | Showed anti-proliferative activity | |
| Anti-inflammatory | Propensity to inhibit NF-κB activity in macrophages | [4] | ||
| Cholecalciferol (Vitamin D3) | Anti-proliferative | Cervical cancer (CaSki) | 100 and 1000 ng/mL inhibited cell count and viability | |
| Apoptosis Induction | Cervical cancer (CaSki) | 100 and 1000 ng/mL increased apoptotic markers |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Anti-Proliferative Activity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test sterols (e.g., 1 nM to 10 µM) and a vehicle control (e.g., ethanol or DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-Inflammatory Activity Assessment (NF-κB Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) and transfect them with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Pre-treatment: Pre-treat the transfected cells with different concentrations of the test sterols for a specific duration (e.g., 1-2 hours).
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), to induce NF-κB activation.[6][7]
-
Cell Lysis and Luciferase Assay: After stimulation (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the NF-κB activity in sterol-treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
Cell Differentiation Assessment (Osteogenic Differentiation of Mesenchymal Stem Cells)
This protocol assesses the ability of sterols to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.
-
Cell Culture: Culture human bone marrow-derived MSCs in a growth medium.
-
Induction of Differentiation: To induce osteogenic differentiation, culture the MSCs in an osteogenic induction medium (e.g., DMEM with 10% FBS, dexamethasone, β-glycerophosphate, and ascorbic acid) supplemented with various concentrations of the test sterols (e.g., 0.1 nM to 100 nM).[8]
-
Alkaline Phosphatase (ALP) Activity Assay: After a set period (e.g., 7 and 14 days), measure the activity of ALP, an early marker of osteogenic differentiation, using a colorimetric assay.[9]
-
Gene Expression Analysis: At various time points (e.g., 7 and 14 days), extract total RNA from the cells and perform real-time quantitative polymerase chain reaction (RT-qPCR) to measure the expression of osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), Bone Sialoprotein (BSP), Osteocalcin (OCN), and Collagen Type I Alpha 1 (COL1A1).[9]
-
Mineralization Assay (Alizarin Red S Staining): After a longer period of differentiation (e.g., 21 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, which indicates late-stage osteogenic differentiation and mineralization.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the in vitro effects of sterols.
Vitamin D Receptor (VDR) Signaling Pathway
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.
References
- 1. Antiproliferative Activity and in Vivo Toxicity of Double-Point Modified Analogs of 1,25-Dihydroxyergocalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Cancer and Anti-Inflammatory Actions of 1,25(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 1,25-dihydroxyvitamin D3 on the differentiation of MC3T3-E1 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces [mdpi.com]
- 7. cdn.apub.kr [cdn.apub.kr]
- 8. Vitamin D Enhanced the Osteogenic Differentiation of Cell Spheroids Composed of Bone Marrow Stem Cells [mdpi.com]
- 9. Vitamin D Enhanced the Osteogenic Differentiation of Cell Spheroids Composed of Bone Marrow Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1α-Hydroxyergosterol in Calcium Metabolism: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive analysis of 1α-Hydroxyergosterol (Doxercalciferol) and its role in calcium metabolism, offering a valuable resource for researchers, scientists, and drug development professionals. Through a detailed comparison with other vitamin D analogs, this guide presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to 1α-Hydroxyergosterol (Doxercalciferol)
1α-Hydroxyergosterol, a synthetic vitamin D2 analog, is a prohormone that requires metabolic activation to regulate calcium and phosphorus homeostasis.[1] In patients with chronic kidney disease (CKD), the production of biologically active vitamin D is impaired, leading to secondary hyperparathyroidism and metabolic bone disease.[2][3] Doxercalciferol serves as a therapeutic agent to address this deficiency.
Upon administration, doxercalciferol is converted in the liver by the enzyme CYP27 to its active form, 1α,25-dihydroxyvitamin D2.[4][5] This active metabolite then binds to the vitamin D receptor (VDR) in various target tissues, including the parathyroid gland, intestine, bone, and kidney, to exert its physiological effects.[4][6] Notably, this activation process does not require renal hydroxylation, making it effective in patients with impaired kidney function.[2][3]
Comparative Efficacy and Safety of Vitamin D Analogs
The following tables summarize the quantitative data from various studies, comparing the efficacy and safety of 1α-Hydroxyergosterol (Doxercalciferol) with other vitamin D analogs such as Calcitriol, Paricalcitol, and Alfacalcidol.
Table 1: Efficacy in Reducing Intact Parathyroid Hormone (iPTH) Levels
| Compound | Study Population | Dosage | Duration | Mean iPTH Reduction | Citation |
| Doxercalciferol | CKD Stages 3 & 4 | Titrated | 24 weeks | 46% from baseline | [7] |
| Doxercalciferol | CKD Stage III or IV | Not specified | 12 weeks | 43.1% | [8] |
| Calcitriol | CKD Stage III or IV | Not specified | 12 weeks | 13.44% | [8] |
| Paricalcitol | Hemodialysis | Not specified | Not specified | Significantly greater than other VDRAs (SMD: -0.53) | [9] |
| Alfacalcidol | Hemodialysis | Increasing intravenous doses | 16 weeks | No significant difference compared to Paricalcitol | [10] |
Table 2: Effects on Serum Calcium and Phosphorus Levels
| Compound | Study Population | Effect on Serum Calcium | Effect on Serum Phosphorus | Citation |
| Doxercalciferol | CKD Stages 3 & 4 | No clinically significant difference from placebo | No clinically significant difference from placebo | [7] |
| Doxercalciferol | Hemodialysis | Less hypercalcemic than Calcitriol | No significant difference from Calcitriol | [8] |
| Paricalcitol | Hemodialysis | Less hypercalcemic than Doxercalciferol | No significant effect | [11] |
| Calcitriol | Hemodialysis | More episodes of hypercalcemia than Doxercalciferol | No statistically significant difference from Doxercalciferol | [8] |
| Alfacalcidol | Hemodialysis | No significant difference in incidence of hypercalcemia compared to Paricalcitol | No significant difference in incidence of hyperphosphatemia compared to Paricalcitol | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the validation of 1α-Hydroxyergosterol's role in calcium metabolism.
Measurement of Serum Intact Parathyroid Hormone (iPTH)
Objective: To quantify the level of circulating intact PTH as a measure of parathyroid gland activity.
Protocol:
-
Sample Collection: Collect whole blood into EDTA-containing tubes. To minimize PTH degradation, it is recommended to place the sample on ice immediately.[12][13] Samples should ideally be collected between 10:00 and 16:00 to account for diurnal variations.[13][14]
-
Sample Processing: Centrifuge the blood sample, preferably in a refrigerated centrifuge, as soon as possible to separate the plasma.[12]
-
Storage: Transfer the EDTA plasma into a clean plastic tube. If not analyzed immediately, the plasma can be stored at 4°C for up to 72 hours or frozen at -20°C or -80°C for longer-term storage.[13]
-
Analysis: Quantify intact PTH levels using a two-site immunochemiluminometric assay (ICMA) or an electrochemiluminescence immunoassay (ECLIA).[15][16] These assays typically use two antibodies that recognize different epitopes on the PTH molecule (N-terminal and C-terminal regions) to ensure measurement of the full-length, biologically active hormone.[16]
-
Quality Control: Use commercially available control materials to ensure the accuracy and precision of the assay.[16]
Measurement of Serum Calcium
Objective: To determine the concentration of total or ionized calcium in the blood.
Protocol:
-
Sample Collection:
-
Total Calcium: Collect blood into a standard serum separator tube.
-
Ionized Calcium: Collect blood into a serum tube without a gel barrier, ensuring the tube is completely filled to maintain anaerobic conditions.[12]
-
-
Sample Processing:
-
Total Calcium: Allow the blood to clot, then centrifuge to separate the serum.
-
Ionized Calcium: Allow the blood to clot for 15 minutes, then centrifuge at 7,500 g for 5 minutes. Carefully transfer the serum to another plain tube, ensuring it is 100% filled and airtight.[12]
-
-
Storage:
-
Analysis:
-
Total Calcium: Typically measured using colorimetric assays on an automated clinical chemistry analyzer.
-
Ionized Calcium: Measured using an ion-selective electrode.
-
-
Correction for Albumin: For total calcium, it is often necessary to correct for the patient's serum albumin level, as a significant portion of calcium is protein-bound.
Assessment of Intestinal Calcium Absorption
Objective: To measure the fraction of dietary calcium absorbed by the intestine.
Protocol (Double Isotope Method): [17]
-
Patient Preparation: Patients are placed on a standardized diet with a known calcium content.[17]
-
Isotope Administration:
-
Sample Collection: Blood samples are collected at specified time points after isotope administration.
-
Analysis: The ratio of the two isotopes in the blood is measured using mass spectrometry. The fractional calcium absorption (FCA) is calculated based on the differential appearance of the oral and intravenous tracers in the circulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of 1α-Hydroxyergosterol and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of 1α-Hydroxyergosterol (Doxercalciferol).
Caption: Typical experimental workflow for evaluating vitamin D analogs.
Conclusion
1α-Hydroxyergosterol (Doxercalciferol) is an effective therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its unique activation pathway in the liver makes it a viable option for individuals with compromised renal function. Comparative studies indicate its efficacy in reducing iPTH levels, with a safety profile regarding hypercalcemia that can be advantageous compared to other vitamin D analogs. The provided experimental protocols and visual diagrams offer a foundational resource for researchers engaged in the study of calcium metabolism and the development of novel therapeutics in this field. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term outcomes of different vitamin D therapies.[1][18]
References
- 1. Doxercalciferol treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. kidneyfund.org [kidneyfund.org]
- 7. Doxercalciferol safely suppresses PTH levels in patients with secondary hyperparathyroidism associated with chronic kidney disease stages 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. A comparative analysis of the efficacy and safety of paricalcitol versus other vitamin D receptor activators in patients undergoing hemodialysis: A systematic review and meta-analysis of 15 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. battlab.com [battlab.com]
- 13. Sampling and storage conditions influencing the measurement of parathyroid hormone in blood samples: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hyperparathyroidmd.com [hyperparathyroidmd.com]
- 15. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 16. labogids.sintmaria.be [labogids.sintmaria.be]
- 17. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Genomic Guide to 1α-Hydroxylase Enzymes: Key Regulators of Vitamin D Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1α-hydroxylase (CYP27B1), the mitochondrial cytochrome P450 enzyme pivotal in the synthesis of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol).[1][2][3][4] Understanding the genomic and functional nuances of this enzyme across different species is crucial for research into calcium homeostasis, immune function, and the development of therapeutics for a range of diseases, including vitamin D-dependent rickets type 1A (VDDR1A), which is caused by mutations in the CYP27B1 gene.[2][5]
Genomic and Protein Characteristics of 1α-Hydroxylase
The CYP27B1 gene is highly conserved across vertebrates, reflecting its essential role in physiology. Below is a comparative summary of the genomic and protein features of 1α-hydroxylase in several key model organisms.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Chicken (Gallus gallus) | Zebrafish (Danio rerio) |
| Gene Symbol | CYP27B1 | Cyp27b1 | Cyp27b1 | CYP27B1 | cyp27b1 |
| Chromosomal Location | 12q14.1[6][7] | 10 D3[8] | 7q11 | Not definitively mapped | Chromosome 11 |
| Genomic Size (approx.) | ~5 kb[9] | ~4.8 kb | Information not readily available | Information not readily available | Information not readily available |
| Number of Exons | 9[9] | 9[10] | Information not readily available | Information not readily available | Information not readily available |
| Protein Name | 25-hydroxyvitamin D-1 alpha hydroxylase, mitochondrial | 25-hydroxyvitamin D-1 alpha hydroxylase, mitochondrial | 25-hydroxyvitamin D-1 alpha hydroxylase, mitochondrial | 1alpha-hydroxylase | 1alpha-hydroxylase |
| Amino Acid Count | 508[11] | 501 | 501 | Information not readily available | Information not readily available |
| Molecular Weight (Da) | 56,504[6] | 57,600 (predicted) | 57,600 (predicted) | Information not readily available | Information not readily available |
| Key Protein Domains | Mitochondrial target sequence, Sterol-binding domain, Heme-binding domain | Mitochondrial target sequence, Sterol-binding domain, Heme-binding domain | Mitochondrial target sequence, Sterol-binding domain, Heme-binding domain | Mitochondrial target sequence, Sterol-binding domain, Heme-binding domain | Mitochondrial target sequence, Sterol-binding domain, Heme-binding domain |
Vitamin D Signaling Pathway
The canonical pathway of vitamin D activation and signaling begins with the conversion of 7-dehydrocholesterol to vitamin D3 in the skin upon exposure to UVB radiation. Vitamin D3 is then hydroxylated in the liver to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D. The final and rate-limiting activation step is the 1α-hydroxylation of calcifediol by CYP27B1 in the kidney to produce the biologically active hormone, calcitriol. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor, to regulate the expression of target genes involved in a myriad of physiological processes.
Caption: The Vitamin D activation and signaling pathway.
Alternative Pathways and Enzymes
While CYP27B1 is the primary and most well-characterized 1α-hydroxylase, some studies suggest the existence of alternative or compensatory pathways for calcitriol synthesis.
-
CYP27A1: This mitochondrial enzyme is primarily known for its role in bile acid synthesis and the 25-hydroxylation of vitamin D3. However, some evidence suggests that under certain conditions, CYP27A1 may also exhibit 1α-hydroxylase activity, although this is not its primary function.
-
Extra-renal 1α-hydroxylation: Tissues other than the kidney, including the skin, immune cells (macrophages), and bone cells (osteoblasts), can express CYP27B1 and locally synthesize calcitriol for autocrine or paracrine signaling.[3] This localized production is often regulated differently than the renal enzyme.
-
Phospholipase A2 (PLA2) Involvement: The signaling cascade initiated by calcitriol's binding to its membrane-associated receptor involves the activation of phospholipase A2. This leads to the release of arachidonic acid, which can be further metabolized to prostaglandins and other signaling molecules, suggesting a complex interplay between vitamin D signaling and lipid metabolism pathways.
Experimental Protocols
A variety of experimental techniques are employed to study the genomics and function of 1α-hydroxylase. Below are outlines of key experimental protocols.
Analysis of CYP27B1 Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the quantification of CYP27B1 mRNA levels in different tissues or cell types, providing insights into its transcriptional regulation.
I. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues of interest using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
II. qRT-PCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the CYP27B1 gene, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in CYP27B1 expression.
Measurement of 1α-Hydroxylase Enzyme Activity by LC-MS/MS
This method provides a highly sensitive and specific quantification of the product of the 1α-hydroxylase reaction, 1,25-dihydroxyvitamin D3.
I. Sample Preparation:
-
For in vitro assays, incubate cell or mitochondrial lysates with a known concentration of the substrate, 25-hydroxyvitamin D3, and necessary cofactors (e.g., NADPH).
-
For in vivo analysis, use serum or plasma samples.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the vitamin D metabolites from the sample matrix.[12]
-
Derivatize the extracted metabolites to enhance ionization efficiency for mass spectrometry analysis.[13]
II. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the vitamin D metabolites using a suitable C18 column and a gradient elution with a mobile phase typically consisting of methanol and water with additives like formic acid.[13]
-
Detect and quantify 1,25-dihydroxyvitamin D3 using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
Use a stable isotope-labeled internal standard (e.g., d6-1,25(OH)2D3) for accurate quantification.[13]
-
Construct a calibration curve using standards of known concentrations to determine the amount of 1,25-dihydroxyvitamin D3 in the samples.
Experimental Workflow for Comparative Functional Analysis
A systematic approach is necessary to compare the functional characteristics of 1α-hydroxylase enzymes from different species or to analyze the impact of specific mutations.
References
- 1. CYP27B1 cytochrome P450 family 27 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. CYP27B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. 1alpha-Hydroxylase and the action of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25-Hydroxyvitamin D 1-alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Molecular Analysis of CYP27B1 Mutations in Vitamin D-Dependent Rickets Type 1A: c.590G > A (p.G197D) Missense Mutation Causes a RNA Splicing Error [frontiersin.org]
- 6. genecards.org [genecards.org]
- 7. CYP27B1 cytochrome P450 family 27 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. 25-hydroxyvitamin D 1alpha-hydroxylase: structure of the mouse gene, chromosomal assignment, and developmental expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1alpha-Hydroxyergosterol: A Comprehensive Guide to Laboratory Safety and Waste Management
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1alpha-Hydroxyergosterol, a modified sterol compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, should adhere to established laboratory safety protocols and local regulations. Key principles include:
-
Waste Identification and Segregation: Properly identify and segregate chemical waste to prevent incompatible materials from mixing.
-
Proper Labeling: Clearly label all waste containers with their contents.
-
Designated Storage: Store chemical waste in designated Satellite Accumulation Areas (SAAs).
-
Prohibition of Sewer Disposal: Never dispose of chemical waste down the drain.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.
Quantitative Data on Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Hazards |
| Ergosterol | C₂₈H₄₄O | 396.64 | Incompatible with acids and strong oxidizing agents.[1] |
| Cholesterol | C₂₇H₄₆O | 386.65 | Not considered hazardous under normal conditions. |
| 20(S)-hydroxy Cholesterol | C₂₇H₄₆O₂ | 402.65 | Not classified as a hazardous substance. |
| 25-hydroxy Cholesterol | C₂₇H₄₆O₂ | 402.65 | Harmful if swallowed, in contact with skin, or if inhaled. May cause organ damage through prolonged exposure. |
Given the potential for toxicity in hydroxylated sterols, this compound should be handled as a hazardous chemical waste.
Experimental Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Materials:
-
Designated hazardous chemical waste container (solid or liquid, as appropriate)
-
Waste labels
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Sealable bags for contaminated solid waste
-
Appropriate solvent for rinsing (e.g., ethanol, isopropanol)
Procedure:
-
Waste Collection:
-
Solid this compound: Collect waste this compound powder in a designated, properly labeled solid chemical waste container.
-
Solutions of this compound: Collect solutions in a designated, properly labeled liquid chemical waste container. Do not mix with incompatible solvents.
-
Contaminated Labware (e.g., pipette tips, weighing boats): Place all disposables contaminated with this compound into a sealable plastic bag. Label the bag as "Hazardous Waste" with the chemical name and date. Place the sealed bag into the solid chemical waste container.
-
-
Container Management:
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), away from general lab traffic and incompatible chemicals.
-
-
Disposal of Empty this compound Containers:
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or isopropanol).
-
Rinsate Collection: Collect the first rinseate as hazardous liquid waste and add it to the appropriate liquid chemical waste container. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but check local regulations.
-
Defacing: Completely remove or deface the original product label.
-
Final Disposal: Dispose of the clean, defaced container in the appropriate recycling or trash receptacle.
-
-
Requesting Waste Pickup:
-
Once the waste container is full, or if it has been in the SAA for an extended period (check institutional guidelines, often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and your local EHS department for any additional requirements.
References
Personal protective equipment for handling 1alpha-Hydroxyergosterol
Essential Safety and Handling Guide for 1alpha-Hydroxyergosterol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the potential hazards associated with potent, biologically active vitamin D analogs. Researchers should handle this compound with caution and adhere to all institutional safety protocols for handling potent compounds.
Hazard Classification and Personal Protective Equipment (PPE)
Due to its nature as a potent vitamin D analog, this compound should be treated as a hazardous compound. The primary risks are associated with its high biological activity, even in small quantities.
| Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Ingestion, Inhalation, Skin Contact) | Primary Engineering Control: Chemical fume hood or ventilated enclosure. Gloves: Double-gloving with nitrile gloves is recommended. Eye Protection: Safety glasses with side shields or chemical splash goggles. Lab Coat: A dedicated lab coat should be worn and laundered separately. Respiratory Protection: A NIOSH-approved respirator may be necessary for handling larger quantities or if there is a risk of aerosolization. |
| High Potency | All handling of the solid compound and concentrated solutions should be performed in a designated area to prevent cross-contamination. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed protocol for the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If the integrity of the packaging is compromised, do not open it and consult your institution's safety officer.
-
Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and dark place. A refrigerator or freezer is recommended, depending on the manufacturer's instructions. The storage location should be in a controlled-access area.
Weighing the Compound
-
Preparation: Weighing should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Procedure:
-
Don appropriate PPE (double nitrile gloves, safety glasses, lab coat).
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully transfer the desired amount of the solid compound. Avoid creating dust.
-
Clean the balance and surrounding area with a damp cloth or towelette after weighing to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Reconstitution (Preparation of Stock Solutions)
-
Solvent Selection: Use a solvent appropriate for your experimental needs (e.g., ethanol, DMSO).
-
Procedure:
-
Perform all steps within a chemical fume hood.
-
Add the solvent directly to the vial containing the weighed this compound to avoid transferring the powder.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Unused Compound
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
Contaminated Solutions
-
Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Organic solvent solutions should be collected in a separate, compatible hazardous waste container.
Contaminated Labware and PPE
-
Disposable Items: All disposable items that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves, paper towels) should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Reusable Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove the compound. The rinsate should be collected as hazardous waste. After decontamination, the glassware can be washed normally.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
